molecular formula C11H10N2O2 B185349 2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 312973-43-6

2-(3-formyl-1H-indol-1-yl)acetamide

Katalognummer: B185349
CAS-Nummer: 312973-43-6
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: KQYKQOCNLKRGIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Formyl-1H-indol-1-yl)acetamide is a versatile and high-value synthetic intermediate in medicinal chemistry, serving as a crucial precursor for the design and development of novel indole-based therapeutic agents. The indole nucleus is a privileged scaffold in drug discovery, known for its diverse biological activities . This compound is specifically engineered with both a reactive formyl group and a pharmaceutically relevant acetamide moiety, making it an ideal building block for constructing more complex molecules through further chemical derivatization. Its primary research value lies in the synthesis of novel compounds for pharmacological evaluation. For instance, it serves as a direct precursor for the synthesis of a series of N-(substituted phenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, which have demonstrated significant in vitro antioxidant properties in assays such as DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) . Furthermore, structurally similar indole-3-carboxaldehyde derivatives are frequently utilized to create a wide range of bioactive molecules. Research indicates that such indole analogs can be developed into potent anti-inflammatory agents that act by targeting key pathways, including the suppression of the NF-κB signaling cascade and the inhibition of pro-inflammatory cytokines like TNF-α and IL-1β . The core indole structure is also found in compounds investigated for a broad spectrum of other activities, including anticonvulsant and potential antiviral applications, highlighting its central role in exploring new treatments for complex diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKQOCNLKRGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356127
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312973-43-6
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide, a valuable intermediate in the development of novel therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This document outlines a feasible synthetic pathway, provides detailed experimental protocols for key reactions, and presents expected analytical data for the target compound.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process, commencing with the formylation of indole, followed by N-alkylation of the resulting indole-3-carboxaldehyde.

A common and efficient method for the introduction of a formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

The subsequent N-alkylation of indole-3-carboxaldehyde with a suitable haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base, yields the target molecule, this compound.

Synthesis_Pathway Indole Indole Vilsmeier_Reagent POCl₃, DMF Indole_3_carboxaldehyde Indole-3-carboxaldehyde Alkylation_Reagent ClCH₂CONH₂, Base Target_Compound This compound Vilsmeier_Reagent->Indole_3_carboxaldehyde Vilsmeier-Haack Formylation Alkylation_Reagent->Target_Compound N-Alkylation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Indole-3-carboxaldehyde

Reaction: Vilsmeier-Haack formylation of indole.

Materials:

  • Indole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent is exothermic.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes.

  • Dissolve indole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure indole-3-carboxaldehyde as a solid.

Quantitative Data for Indole-3-carboxaldehyde:

ParameterValueReference
Molecular FormulaC₉H₇NON/A
Molecular Weight145.16 g/mol N/A
Melting Point196-199 °C[1]
AppearanceWhite to pale yellow solidN/A
¹H NMR (DMSO-d₆)δ 12.14 (1H, br s, NH), 9.95 (1H, s, CHO), 8.30-8.09 (2H, m, Ar-H), 7.56-7.20 (3H, m, Ar-H)[2]
¹³C NMR (DMSO-d₆)δ 185.34, 138.85, 137.43, 124.49, 123.84, 122.50, 121.20, 118.54, 112.80[2]
IR (KBr, cm⁻¹)3160 (N-H), 1655 (C=O), 1580, 1530, 1420Predicted
Step 2: Synthesis of this compound

Reaction: N-alkylation of indole-3-carboxaldehyde with 2-chloroacetamide.

Materials:

  • Indole-3-carboxaldehyde

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of indole-3-carboxaldehyde in anhydrous DMF, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise caution as it is highly reactive and handle under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Quantitative Data for this compound:

ParameterValueReference
CAS Number312973-43-6[3]
Molecular FormulaC₁₁H₁₀N₂O₂[4]
Molecular Weight202.21 g/mol [4]
Melting PointNot availableN/A
AppearanceExpected to be a solidN/A
¹H NMR (CDCl₃, predicted)δ 9.9 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4-7.2 (m, 3H, Ar-H), 6.5 (br s, 1H, NH₂), 5.5 (br s, 1H, NH₂), 5.0 (s, 2H, CH₂)Based on similar structures[5][6]
¹³C NMR (CDCl₃, predicted)δ 185.0, 169.0, 138.0, 137.0, 125.0, 124.0, 123.0, 122.0, 118.0, 110.0, 48.0Based on similar structures[5][6]
IR (KBr, cm⁻¹, predicted)3400-3200 (N-H stretch), 1690 (C=O, aldehyde), 1660 (C=O, amide I), 1610 (amide II)Based on similar structures
Mass Spec (m/z)[M]+ expected at 202.07[4]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: N-Alkylation Reaction1 Vilsmeier-Haack Reaction Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Recrystallization Workup1->Purification1 Product1 Indole-3-carboxaldehyde Purification1->Product1 Reaction2 N-Alkylation with 2-Chloroacetamide Product1->Reaction2 Workup2 Aqueous Workup & Extraction Reaction2->Workup2 Purification2 Column Chromatography / Recrystallization Workup2->Purification2 Product2 This compound Purification2->Product2

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a robust and detailed framework for the synthesis of this compound. The described two-step synthetic route, involving a Vilsmeier-Haack formylation followed by N-alkylation, is a well-established and reliable approach for the preparation of such indole derivatives. The provided experimental protocols and compiled analytical data will be a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this and related compounds. It is recommended that researchers adapt and optimize the provided protocols based on their specific laboratory conditions and available resources.

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(3-formyl-1H-indol-1-yl)acetamide, also identified by its CAS Number 312973-43-6. Due to the limited availability of direct experimental data for this specific molecule, this document also draws upon established knowledge of structurally related indole-3-carboxaldehyde and indole-1-acetamide derivatives to infer potential characteristics and biological activities. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting both the available data and the existing knowledge gaps to guide future research.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the indole ring at various positions can lead to compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The title compound, this compound, incorporates two key functional groups: a formyl group at the C3 position of the indole ring and an acetamide moiety at the N1 position. This unique combination suggests potential for interesting biological activities, making it a compound of interest for further investigation.

Physicochemical Properties

Direct experimental data on the physicochemical properties of this compound is not extensively available in peer-reviewed literature. The following table summarizes the available data, primarily sourced from chemical supplier databases. It is important to note that some of these values may be computationally predicted rather than experimentally determined.

PropertyValueSource
Chemical Formula C₁₁H₁₀N₂O₂-
Molecular Weight 202.21 g/mol -
CAS Number 312973-43-6[4]
Appearance White solid[4]
Boiling Point 562.5 ± 30.0 °C at 760 mmHg[4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 294.0 ± 24.6 °C[4]
LogP 2.75[4]
Melting Point Not available-
Solubility Not available-

Note: The absence of experimental values for melting point and solubility highlights a significant data gap for this compound.

Synthesis and Characterization

Hypothetical Experimental Protocol

A potential synthesis could involve a two-step process starting from indole-3-carboxaldehyde:

  • N-Alkylation: Indole-3-carboxaldehyde can be N-alkylated with a suitable 2-haloacetamide (e.g., 2-chloroacetamide) in the presence of a base such as potassium carbonate or sodium hydride in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture would likely be stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Following the reaction, the mixture would be quenched with water and the product extracted with an organic solvent like ethyl acetate. The organic layer would then be washed, dried, and the solvent evaporated. The crude product could be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure, including the presence of the formyl proton, the acetamide protons, and the characteristic indole ring protons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by determining the exact mass of the compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretching of the aldehyde and the amide, and the N-H stretching of the amide.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization indole Indole-3-carboxaldehyde reaction N-Alkylation Reaction indole->reaction reagents 2-Haloacetamide, Base (e.g., K2CO3), Solvent (e.g., DMF) reagents->reaction crude Crude Product reaction->crude extraction Extraction crude->extraction chromatography Column Chromatography extraction->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy (1H, 13C) pure->nmr ms Mass Spectrometry (HRMS) pure->ms ir IR Spectroscopy pure->ir

A generalized workflow for the synthesis and characterization of indole acetamides.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound have not been reported. However, the indole scaffold is a well-established pharmacophore, and derivatives of indole-3-carboxaldehyde and indole acetamides have demonstrated a wide range of biological activities.

Anticipated Biological Activities
  • Anticancer Activity: Many indole derivatives exhibit potent anticancer properties by targeting various cellular mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[5][6]

  • Antioxidant Activity: The indole ring can act as a scavenger of free radicals, and several indole derivatives have been reported to possess significant antioxidant properties.[7]

  • Anti-inflammatory Activity: Indole-based compounds have been investigated for their anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and cytokines.

  • Antimicrobial Activity: The indole nucleus is present in many natural and synthetic antimicrobial agents.

Representative Signaling Pathway

Given the prevalence of anticancer activity among indole derivatives, a representative signaling pathway that is often modulated by such compounds is the apoptosis pathway. The following diagram illustrates a simplified, generalized apoptosis pathway that could potentially be influenced by indole-based compounds.

G cluster_pathway Generalized Apoptosis Pathway compound Indole Derivative (e.g., this compound) bcl2 Bcl-2 Family Proteins compound->bcl2 Modulates caspases Caspase Cascade (Caspase-9, Caspase-3) bcl2->caspases inhibition apoptosis Apoptosis caspases->apoptosis

A generalized signaling pathway potentially modulated by indole derivatives.

Conclusion and Future Directions

This compound is a compound of interest due to its unique chemical structure, which combines the biologically active indole-3-carboxaldehyde and acetamide moieties. While some basic physicochemical properties have been predicted, there is a clear need for experimental validation and further characterization.

Future research should focus on:

  • Developing and optimizing a reliable synthetic protocol for this compound.

  • Conducting thorough experimental determination of its physicochemical properties, including melting point, solubility in various solvents, and pKa.

  • Performing comprehensive spectroscopic analysis (NMR, IR, MS, and potentially X-ray crystallography) to fully elucidate its structure.

  • Screening the compound for a range of biological activities, with a particular focus on anticancer, antioxidant, and anti-inflammatory properties, based on the known activities of related indole derivatives.

  • Investigating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by this compound if biological activity is observed.

This technical guide serves as a starting point for researchers interested in exploring the potential of this compound as a novel therapeutic agent. The outlined data and proposed research directions are intended to facilitate and encourage further investigation into this promising molecule.

References

Spectroscopic and Synthetic Overview of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-formyl-1H-indol-1-yl)acetamide is an indole derivative of interest in medicinal chemistry and drug discovery. The presence of the reactive formyl group at the 3-position of the indole ring, combined with the acetamide substituent at the 1-position, offers a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a summary of the available spectral data for this compound and outlines a general synthetic approach.

Spectral Data Summary

The following tables summarize the expected spectral characteristics of this compound. These values are predictive and based on the analysis of similar indole-3-carbaldehyde and N-acetamide indole derivatives. Actual experimental values may vary based on solvent and instrumental conditions.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0s1HCHO
~8.3d1HIndole H-4
~8.2s1HIndole H-2
~7.2-7.4m3HIndole H-5, H-6, H-7
~7.0 (broad s)1HNH₂ (amide)
~6.5 (broad s)1HNH₂ (amide)
~5.0s2HCH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~185.0CHO
~168.0C=O (amide)
~138.0Indole C-7a
~137.0Indole C-2
~125.0Indole C-3a
~124.0Indole C-4
~123.0Indole C-6
~121.0Indole C-5
~118.0Indole C-3
~110.0Indole C-7
~48.0CH₂

Solvent: DMSO-d₆

Table 3: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amide)
~1680C=O stretch (aldehyde)
~1660C=O stretch (amide I)
~1600N-H bend (amide II)
~1450C-N stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zAssignment
202.07[M]⁺ (Molecular Ion)
173.06[M - CHO]⁺
145.06[M - CH₂CONH₂]⁺
116.05[Indole]⁺

Method: Electron Ionization (EI)

Experimental Protocols

A general synthetic route to this compound involves a two-step process starting from indole-3-carbaldehyde.

Step 1: N-Alkylation of Indole-3-carbaldehyde

  • To a solution of indole-3-carbaldehyde in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile, is added a base. Sodium hydride (NaH) is commonly used for this purpose.

  • The mixture is stirred at room temperature to allow for the deprotonation of the indole nitrogen.

  • 2-Bromoacetamide is then added to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Characterization

The purified product, this compound, is then characterized using standard spectroscopic techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Infrared Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

  • Mass Spectrometry: The exact mass and fragmentation pattern are determined using a mass spectrometer, with electron ionization (EI) or electrospray ionization (ESI) being common methods.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Indole-3-carbaldehyde reaction N-Alkylation Reaction start->reaction reagents 1. Base (e.g., NaH) 2. 2-Bromoacetamide reagents->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for the synthesis and characterization of this compound.

An In-depth Technical Guide on the Characterization of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound 2-(3-formyl-1H-indol-1-yl)acetamide. Given the limited direct literature on this specific molecule, this guide establishes a robust framework for its investigation by drawing upon established methodologies for analogous indole derivatives. The synthesis protocols, predicted characterization data, and potential biological pathways are based on extensive analysis of related compounds, offering a predictive and practical resource for researchers.

Introduction

Indole-3-carboxaldehyde and its derivatives are a cornerstone in medicinal chemistry, recognized for their presence in a multitude of biologically active compounds.[1][2] The indole scaffold is a privileged structure, capable of mimicking peptides and interacting with a wide array of biological targets.[3] Modifications at the N-1 and C-3 positions of the indole ring have led to the discovery of compounds with potent anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][4] The introduction of an acetamide group at the N-1 position, as in this compound, presents an intriguing candidate for drug discovery, combining the reactive aldehyde functionality with a flexible side chain that can participate in hydrogen bonding.

This guide outlines a proposed synthetic route and a detailed characterization profile for this compound. It is intended to serve as a foundational document for its synthesis, purification, and subsequent biological evaluation.

Synthesis and Proposed Mechanism

The synthesis of this compound can be achieved through a two-step process commencing with the readily available indole-3-carboxaldehyde. The proposed synthetic pathway involves an initial N-acylation followed by amination.

A logical workflow for the synthesis is depicted below:

Synthesis_Workflow Indole3Carboxaldehyde Indole-3-carboxaldehyde Intermediate 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde Indole3Carboxaldehyde->Intermediate N-Acylation Product This compound Intermediate->Product Amination Reagent1 2-Chloroacetyl chloride, Triethylamine, THF Reagent2 Ammonia solution

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

The following protocol is adapted from established procedures for the N-acylation of indoles and subsequent amination.[5]

Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde

  • To a stirred solution of indole-3-carboxaldehyde (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous tetrahydrofuran (THF), add 2-chloroacetyl chloride (1.1 eq.) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with ice-cold water and extract the product with diethyl ether.

  • Wash the organic layer with 5% sodium bicarbonate solution, followed by distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of this compound

  • Dissolve the crude 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia solution and stir the mixture at room temperature.

  • The reaction can be gently heated to facilitate the conversion.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for the target compound is not available in the cited literature, a predictive characterization profile can be constructed based on data from analogous compounds.[4][6][7]

Physicochemical Properties
PropertyPredicted Value
Molecular FormulaC₁₁H₁₀N₂O₂
Molecular Weight202.21 g/mol
AppearanceExpected to be a solid
Melting PointNot available
SolubilityLikely soluble in polar organic solvents
Spectroscopic Data (Predicted)

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the indole ring, the formyl proton, and the acetamide side chain.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.0s1HAldehyde proton (-CHO)
~8.4d1HIndole H-4
~8.2s1HIndole H-2
~7.3-7.5m3HIndole H-5, H-6, H-7
~7.0br s1HAmide NH
~5.5br s1HAmide NH
~5.0s2HMethylene protons (-CH₂-)

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be instrumental in confirming the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~185.0Aldehyde carbonyl carbon (-CHO)
~168.0Amide carbonyl carbon (-C=O)
~138.0Indole C-7a
~137.0Indole C-2
~125.0Indole C-3a
~124.0Indole C-4
~123.0Indole C-6
~122.0Indole C-5
~118.0Indole C-3
~110.0Indole C-7
~50.0Methylene carbon (-CH₂-)

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)Assignment
~3300-3400N-H stretching (amide)
~1680-1700C=O stretching (aldehyde)
~1650-1670C=O stretching (amide I band)
~1520-1550N-H bending (amide II band)
~1600, ~1450C=C stretching (aromatic ring)

3.2.4. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be crucial for confirming the elemental composition.

m/z ValueAssignment
202.0742[M]⁺ (Calculated for C₁₁H₁₀N₂O₂)
203.0820[M+H]⁺ (Calculated for C₁₁H₁₁N₂O₂)

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound has not been reported, the broader class of N-acetamide indoles has shown promise as antimalarial agents.[1][8] These compounds have been found to target the Plasmodium falciparum ATPase4 (PfATP4), a crucial ion pump for maintaining sodium homeostasis in the parasite.[1][8]

Inhibition of PfATP4 leads to a disruption of the parasite's internal sodium concentration, ultimately causing cell death. This mechanism of action is distinct from many existing antimalarial drugs, making this class of compounds particularly interesting for overcoming drug resistance.

A simplified representation of this signaling pathway is provided below:

Signaling_Pathway cluster_parasite Plasmodium falciparum PfATP4 PfATP4 (Na+ Transporter) Na_in High Intracellular Na+ Concentration PfATP4->Na_in Na+ Efflux Disruption Cell_Death Parasite Death Na_in->Cell_Death Compound This compound (Hypothetical Inhibitor) Compound->PfATP4 Inhibition

Figure 2: Hypothetical inhibition of PfATP4 by this compound.

Further research could explore the antioxidant potential of this compound, as indole-3-carboxaldehyde derivatives are known to be effective radical scavengers.[5] The formyl group at the C-3 position and the acetamide moiety at the N-1 position could contribute to its ability to donate a hydrogen atom or stabilize radical species.

Conclusion

This compound represents a novel and uncharacterized molecule with significant potential for further investigation in the field of medicinal chemistry. This technical guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the predicted spectroscopic data offers a reliable reference for structural elucidation.

Based on the known biological activities of structurally related compounds, future research should focus on evaluating the antimicrobial, antioxidant, and anticancer properties of this compound. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial steps in determining its therapeutic potential. The information presented herein serves as a critical starting point for unlocking the scientific value of this promising indole derivative.

References

The Rising Therapeutic Potential of N-Acetamide Indole-3-Carboxaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2] Among the vast library of indole-containing molecules, derivatives of indole-3-carboxaldehyde have emerged as a particularly promising class of therapeutic agents, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][3] This technical guide delves into the biological activities of a specific subclass: N-acetamide indole-3-carboxaldehyde derivatives. While research on this precise chemical entity is still emerging, this document will synthesize the available data and extrapolate from closely related N-acetylated and other indole-3-carboxaldehyde derivatives to provide a comprehensive overview of their therapeutic potential, experimental evaluation, and mechanisms of action.

Anticancer Activity: Targeting Cellular Proliferation

Indole-3-carboxaldehyde derivatives have shown significant potential in oncology by targeting various hallmarks of cancer.[3] The introduction of an N-acetamide group can modulate the molecule's physicochemical properties, potentially enhancing its interaction with biological targets.

One study detailed the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides, which, while not having the carboxaldehyde group directly, are closely related N-acetamide indole structures. These compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with some demonstrating potent effects.[4] For instance, compound 7d from this series exhibited significant activity, highlighting the potential of the N-acetamide indole scaffold in cancer therapy.[4]

Mechanistic studies of related indole derivatives suggest that their anticancer effects can be attributed to the inhibition of tubulin polymerization and the modulation of key signaling pathways.[4]

Quantitative Data: Anticancer Activity
Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
N-acetamide indoleN-((1-methyl-1H-indol-3-yl)methyl)-2-(pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d )HeLa0.52[4]
MCF-70.34[4]
HT-290.86[4]

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents.[5] Indole-3-carboxaldehyde derivatives have been a focal point in this search, with numerous studies reporting their efficacy against a range of bacterial and fungal pathogens.[1][5] The N-acetamide modification could play a crucial role in enhancing the antimicrobial spectrum and potency.

A series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazones were evaluated for their in vitro antimicrobial activities against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, Bacillus subtilis, and Candida albicans. These compounds displayed a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL.[6] Notably, some derivatives showed better activity against MRSA and significant activity against S. aureus when compared to ampicillin.[6]

Quantitative Data: Antimicrobial Activity
Compound ClassMicroorganismMIC (µg/mL)Reference
Indole-3-aldehyde hydrazonesStaphylococcus aureus6.25 - 100[6]
Methicillin-resistant S. aureus (MRSA)6.25 - 100[6]
Escherichia coli6.25 - 100[6]
Bacillus subtilis6.25 - 100[6]
Candida albicans6.25 - 100[6]

Antioxidant and Anti-inflammatory Activities

Chronic inflammation and oxidative stress are underlying factors in many diseases.[7] Indole derivatives, including those derived from indole-3-carboxaldehyde, have demonstrated promising antioxidant and anti-inflammatory properties.[7][8]

In one study, novel indole-3-carboxaldehyde analogues were synthesized by N-acylation with 3-chloro acetylchloride, followed by coupling with various aryl amines.[8] These compounds were then evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and inhibition of microsomal lipid peroxidation.[8] The results indicated that the coupling of aryl amines to the N-acetylated indole-3-carboxaldehyde intermediate enhanced the antioxidant properties.[8]

Experimental Protocols

Synthesis of N-Acetamide Indole-3-Carboxaldehyde Derivatives (General Scheme)

A common route for the synthesis of N-acetamide indole-3-carboxaldehyde derivatives involves the N-acylation of indole-3-carboxaldehyde.[8]

  • N-acylation: Indole-3-carboxaldehyde is treated with chloroacetyl chloride in the presence of a base like triethylamine to yield 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde.[8]

  • Coupling: The resulting key intermediate can then be reacted with various amines or other nucleophiles to introduce further diversity and generate a library of N-acetamide indole-3-carboxaldehyde analogues.[8]

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[3]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution. The plate is then incubated for a few hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[6]

Signaling Pathways and Experimental Workflows

The biological effects of N-acetamide indole-3-carboxaldehyde derivatives are mediated through their interaction with various cellular signaling pathways. For instance, in the context of cancer, indole derivatives have been shown to interfere with tubulin polymerization, a critical process in cell division.[4]

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action cluster_lead Lead Optimization s1 Indole-3-carboxaldehyde s2 N-Acetylation s1->s2 s3 Derivative Synthesis s2->s3 b1 Anticancer Assays (e.g., MTT) s3->b1 Test Compounds b2 Antimicrobial Assays (e.g., MIC) s3->b2 b3 Other Bioassays s3->b3 m1 Signaling Pathway Analysis b1->m1 m2 Target Identification b2->m2 l1 Structure-Activity Relationship (SAR) m1->l1 m2->l1 l2 In Vivo Studies l1->l2

General experimental workflow for drug discovery with N-acetamide indole-3-carboxaldehyde derivatives.

The diagram above illustrates a typical workflow, starting from the synthesis and characterization of the derivatives, followed by biological screening to identify active compounds. Promising candidates then undergo further studies to elucidate their mechanism of action, which informs the process of lead optimization to improve efficacy and safety profiles.

tubulin_inhibition_pathway cluster_cell Cancer Cell compound N-Acetamide Indole Derivative tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization microtubules->tubulin Depolymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis (Cell Division) mitotic_spindle->mitosis apoptosis Apoptosis (Cell Death) mitotic_spindle->apoptosis Disruption leads to

Proposed mechanism of action for anticancer N-acetamide indole derivatives via tubulin polymerization inhibition.

This diagram illustrates how certain N-acetamide indole derivatives may exert their anticancer effects by binding to tubulin dimers, thereby inhibiting their polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.[4]

Conclusion

N-acetamide indole-3-carboxaldehyde derivatives represent a promising, albeit underexplored, class of compounds with significant therapeutic potential. The existing literature on related indole structures strongly suggests that these molecules are likely to possess a diverse range of biological activities, including anticancer, antimicrobial, and antioxidant properties. Further research focusing specifically on the synthesis and biological evaluation of a wider array of N-acetamide indole-3-carboxaldehyde derivatives is warranted to fully elucidate their structure-activity relationships and to identify lead compounds for future drug development efforts. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers and drug development professionals to advance the exploration of this exciting area of medicinal chemistry.

References

In-depth Technical Guide: 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 312973-43-6

This technical guide provides a comprehensive overview of 2-(3-formyl-1H-indol-1-yl)acetamide, a compound of interest for researchers, scientists, and drug development professionals. This document outlines its chemical properties, a putative synthesis pathway based on established methodologies, and explores its potential biological significance within the broader context of indole-based compounds.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented below.

PropertyValue
CAS Number 312973-43-6
Molecular Formula C₁₁H₁₀N₂O₂
Molecular Weight 202.21 g/mol
IUPAC Name This compound
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Physical State Solid (predicted)

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetic acid

This step involves the N-alkylation of indole-3-carbaldehyde with a suitable two-carbon building block bearing a carboxylic acid or a precursor group. A common method for N-alkylation of indoles involves reaction with an alkyl halide in the presence of a base.

Materials:

  • Indole-3-carbaldehyde

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and ethyl bromoacetate (1.2 eq).

  • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude ethyl 2-(3-formyl-1H-indol-1-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature for 2-4 hours to facilitate hydrolysis of the ester.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-(3-formyl-1H-indol-1-yl)acetic acid.

Step 2: Synthesis of this compound

The final step is the amidation of the carboxylic acid synthesized in Step 1. This can be achieved using a variety of coupling agents.

Materials:

  • 2-(3-formyl-1H-indol-1-yl)acetic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

  • Ammonia solution (aqueous) or ammonium chloride with a base

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Suspend 2-(3-formyl-1H-indol-1-yl)acetic acid (1.0 eq) in dry dichloromethane.

  • Add thionyl chloride (1.2 eq) dropwise at 0 °C and then stir the mixture at room temperature for 1-2 hours to form the acid chloride.

  • Carefully add the reaction mixture to a cooled, concentrated aqueous ammonia solution.

  • Stir the resulting biphasic mixture vigorously for 1-2 hours.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization or column chromatography.

Experimental Workflow Diagram

G cluster_0 Step 1: Synthesis of Carboxylic Acid Intermediate cluster_1 Step 2: Amidation start1 Indole-3-carbaldehyde reagents1 Ethyl bromoacetate, K₂CO₃, Acetone start1->reagents1 process1 N-Alkylation (Reflux) reagents1->process1 intermediate1 Ethyl 2-(3-formyl-1H-indol-1-yl)acetate process1->intermediate1 reagents2 NaOH, Ethanol/H₂O intermediate1->reagents2 process2 Ester Hydrolysis reagents2->process2 product1 2-(3-formyl-1H-indol-1-yl)acetic acid process2->product1 start2 2-(3-formyl-1H-indol-1-yl)acetic acid product1->start2 Intermediate Product reagents3 SOCl₂ or Coupling Agents start2->reagents3 process3 Acid Chloride Formation reagents3->process3 intermediate2 2-(3-formyl-1H-indol-1-yl)acetyl chloride process3->intermediate2 reagents4 Aqueous Ammonia intermediate2->reagents4 process4 Amidation reagents4->process4 product2 This compound process4->product2

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is not extensively documented, the indole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of indole-3-carbaldehyde and indole acetamides have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Potential: Many indole derivatives exhibit anticancer properties by interacting with various cellular targets. For instance, some indole-based molecules are known to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis in cancer cells. The formyl group at the 3-position and the acetamide group at the 1-position of the indole ring in the target compound could potentially contribute to interactions with biological targets involved in cancer progression.

Anti-inflammatory and Antioxidant Activity: Indole compounds are also recognized for their anti-inflammatory and antioxidant properties. They can modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX). The electron-rich nature of the indole ring system allows it to act as a scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in various inflammatory and degenerative diseases.

Potential Signaling Pathway Interactions: Based on the activities of related indole derivatives, this compound could potentially modulate key signaling pathways involved in cell growth, survival, and inflammation. These may include pathways such as:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Often dysregulated in cancer and inflammatory conditions.

  • PI3K/Akt Pathway: A crucial signaling cascade for cell survival and proliferation.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: A key regulator of the inflammatory response.

Further experimental studies are required to elucidate the specific biological activities and mechanisms of action of this compound.

Hypothetical Signaling Pathway Modulation by Indole Derivatives Diagram

G cluster_0 Cellular Processes cluster_1 Signaling Pathways Indole Indole Derivative (e.g., this compound) MAPK MAPK Pathway Indole->MAPK Modulation PI3K_Akt PI3K/Akt Pathway Indole->PI3K_Akt Modulation NF_kB NF-κB Pathway Indole->NF_kB Modulation Proliferation Cell Proliferation Apoptosis Apoptosis Inflammation Inflammation MAPK->Proliferation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibition NF_kB->Inflammation

Caption: Potential modulation of key signaling pathways by indole derivatives.

Conclusion

This compound represents a molecule with potential for further investigation in the field of drug discovery. Its structural similarity to other biologically active indole derivatives suggests that it may possess interesting pharmacological properties. The synthetic route outlined in this guide provides a foundation for its preparation, enabling further studies to determine its specific biological activities and therapeutic potential. Future research should focus on the experimental validation of its synthesis, comprehensive biological screening, and elucidation of its mechanism of action at the molecular level.

An In-depth Technical Guide to the Solubility of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview based on available data for structurally related compounds. As of the latest literature review, specific experimental solubility data for 2-(3-formyl-1H-indol-1-yl)acetamide is not publicly available. The information presented herein utilizes data from the closely related compound, Indole-3-acetamide, as a surrogate to provide insights into its potential physicochemical properties. Furthermore, a proposed signaling pathway is included based on the known biological activities of indole derivatives.

Executive Summary

Indole derivatives are a significant class of heterocyclic compounds widely investigated for their therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[1] A critical parameter in the preclinical development of any new chemical entity is its solubility, which influences bioavailability, formulation, and overall therapeutic efficacy. This guide addresses the solubility of this compound. Due to the absence of direct data, this document provides solubility information for the structurally analogous compound, Indole-3-acetamide, and outlines a standardized experimental protocol for determining solubility. Additionally, a potential signaling pathway for indole derivatives is presented to guide future mechanistic studies.

Solubility Profile

While specific quantitative solubility data for this compound is not available, the solubility of Indole-3-acetamide provides a valuable reference point. Indole-3-acetamide is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) and is sparingly soluble in aqueous solutions.[2][3]

Quantitative Solubility Data for Indole-3-acetamide

The following table summarizes the known solubility data for Indole-3-acetamide, which can serve as an estimate for this compound.

Solvent SystemSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)≥30.3 mg/mL[4]
Dimethylformamide (DMF)30 mg/mL[3]
Ethanol (EtOH)≥16 mg/mL[4]
Water (H₂O)≥1.54 mg/mL (requires sonication and warming)[4]
1:9 DMSO:PBS (pH 7.2)0.1 mg/mL[2][3]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid organic compound like this compound. This method can be adapted for various solvents.

Materials and Equipment
  • Analytical balance

  • Vials or test tubes

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Pipettes

  • The compound of interest

  • Selected solvents (e.g., water, PBS, DMSO, ethanol)

Experimental Workflow

The workflow for determining solubility typically involves preparing saturated solutions, separating undissolved solid, and quantifying the dissolved compound.

G A 1. Add excess compound to a known volume of solvent B 2. Equilibrate the mixture (e.g., 24h at a set temperature) A->B C 3. Separate solid from liquid (centrifugation or filtration) B->C D 4. Dilute the supernatant C->D E 5. Quantify concentration (HPLC or UV-Vis) D->E F 6. Calculate solubility E->F

Workflow for solubility determination.

Detailed Procedure
  • Preparation of Solutions: Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent. Analyze the concentration of the compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Determine the solubility using the following formula: Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

Potential Signaling Pathway Involvement

While the specific molecular targets of this compound are unknown, many indole derivatives have been shown to modulate key cellular signaling pathways implicated in cancer and inflammation.[5][6] Indole-3-carbinol and its derivatives are known to target the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and angiogenesis.[5]

Based on the activities of related indole compounds, a plausible hypothesis is that this compound may also exert its biological effects through the inhibition of the PI3K/Akt/mTOR signaling cascade.

G cluster_0 Cell Membrane cluster_1 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Indole Compound Indole Compound Indole Compound->PI3K Indole Compound->Akt

Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides a foundational understanding of the potential solubility characteristics of this compound based on data from a close structural analog. The provided experimental protocol offers a robust framework for researchers to determine its precise solubility in various solvent systems. Furthermore, the proposed involvement in the PI3K/Akt/mTOR signaling pathway suggests a clear direction for future pharmacological investigations to elucidate its mechanism of action. These insights are crucial for advancing the development of this and other novel indole derivatives as potential therapeutic agents.

References

An In-depth Technical Guide on 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole and its derivatives represent a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities. This technical guide focuses on the molecular structure, physicochemical properties, and potential biological significance of 2-(3-formyl-1H-indol-1-yl)acetamide. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive overview based on the known chemistry and biological activities of structurally related indole-3-carboxaldehyde and N-acetamide substituted indole derivatives. This guide includes a plausible synthetic route, tabulated physicochemical data, and a visualization of its molecular structure.

Molecular Structure and Physicochemical Properties

This compound is an indole derivative characterized by an acetamide group attached to the nitrogen of the indole ring (position 1) and a formyl group at position 3. The presence of these functional groups, particularly the formyl group at the C3 position, makes it a potentially reactive molecule and a valuable intermediate in organic synthesis.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 312973-43-6ChemicalBook[1]
Molecular Formula C11H10N2O2Calculated
Molecular Weight 202.21 g/mol Calculated
Appearance Likely a solidInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.Inferred from similar compounds

Experimental Protocols: Synthesis

A plausible synthetic route for this compound can be adapted from established methods for N-alkylation of indoles. A common and effective method involves the reaction of indole-3-carbaldehyde with a suitable 2-haloacetamide.

General Synthetic Workflow

Synthesis_Workflow start Indole-3-carbaldehyde reaction N-Alkylation Reaction start->reaction reagent 2-Bromoacetamide (or 2-Chloroacetamide) reagent->reaction base Base (e.g., K2CO3, NaH) base->reaction solvent Solvent (e.g., DMF, Acetonitrile) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Methodology

Materials:

  • Indole-3-carbaldehyde

  • 2-Chloroacetamide (or 2-bromoacetamide)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloroacetamide (1.1-1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization: The structure of the synthesized compound would be confirmed using standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathways

While no specific biological activities for this compound have been reported, the indole nucleus is a common scaffold in many biologically active compounds.[2][3] Derivatives of indole are known to exhibit a wide range of pharmacological properties including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[2][3][4][5]

Inferred Biological Significance

Based on the activities of structurally similar indole acetamide derivatives, it is plausible that this compound could be investigated for the following activities:

  • Anticancer Activity: Many indole derivatives have shown potent cytotoxic effects against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis through caspase activation pathways.[4]

  • Antioxidant Activity: The indole ring can act as a scavenger of free radicals.[5][6] The antioxidant potential is an area of interest for many indole derivatives.[5]

  • Enzyme Inhibition: Indole-based structures have been identified as inhibitors of various enzymes, which is a key strategy in drug development.[7]

Potential Signaling Pathway Involvement

Given the known activities of related compounds, a logical starting point for investigating the mechanism of action of this compound would be its effect on cell proliferation and apoptosis.

Apoptosis_Pathway cluster_0 Cellular Response to Compound cluster_1 Apoptotic Signaling Cascade Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Caspase_Activation Caspase Cascade Activation (e.g., Caspase-8, Caspase-3) Target->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: A potential signaling pathway involving caspase activation leading to apoptosis.

Conclusion

This compound is a versatile indole derivative with potential for further exploration in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a plausible synthetic approach, and highlights its potential biological significance based on the extensive research on related indole compounds. Further experimental studies are warranted to fully elucidate the chemical and biological properties of this molecule.

References

Potential Therapeutic Targets of 2-(3-formyl-1H-indol-1-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The functionalization of the indole ring at various positions has led to the discovery of potent agents with a wide array of therapeutic applications. This technical guide explores the potential therapeutic targets of the novel compound 2-(3-formyl-1H-indol-1-yl)acetamide by examining the established biological activities of structurally related indole acetamide derivatives. While direct studies on this specific molecule are not yet available in the public domain, the extensive research on its analogues provides a strong foundation for predicting its potential pharmacological profile and guiding future drug discovery efforts. This document summarizes key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways.

Introduction: The Promise of Indole Acetamides

Indole and its derivatives are fundamental components of many biologically active molecules, including the neurotransmitter serotonin and the antihypertensive agent indomethacin.[1] The indole acetamide moiety, in particular, has emerged as a versatile pharmacophore, with derivatives demonstrating efficacy in oncology, infectious diseases, neurodegenerative disorders, and metabolic diseases.[1][2][3][4] The diverse biological activities of these compounds stem from their ability to interact with a variety of molecular targets, including enzymes, receptors, and structural proteins. This guide will delve into the specific therapeutic targets identified for various indole acetamide derivatives, thereby inferring the potential applications of this compound.

Potential Therapeutic Areas and Molecular Targets

Based on the activities of structurally similar compounds, this compound could potentially target a range of proteins and pathways implicated in various diseases.

Oncology

The indole scaffold is a common feature in many anticancer agents.[1] Several indole acetamide derivatives have shown significant potential in this area by targeting key oncogenic proteins and pathways.

The KRAS protein is a critical signaling hub that, when mutated, can drive tumor growth. The G12C mutation is a common oncogenic driver.[5][6]

  • Potential Target: Covalent inhibition of the KRAS G12C mutant protein.

  • Mechanism of Action: Derivatives such as N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides have been developed as covalent inhibitors that bind to the mutant cysteine residue in KRAS G12C.[5][6] This irreversible binding locks the protein in an inactive state, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[5][6]

Table 1: In Vitro Activity of a Representative KRAS G12C Inhibitor

Compound ExampleTargetAssayIC50 (µM)Reference
N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamide derivativeKRAS G12CSOS1-catalyzed GTP exchange assay< 1[6]

Experimental Protocol: SOS1-Catalyzed Nucleotide Exchange Assay

This assay is designed to measure the ability of a compound to inhibit the exchange of GDP for GTP on the KRAS protein, a process catalyzed by the guanine nucleotide exchange factor SOS1.

  • Reagents: Recombinant KRAS G12C protein, recombinant SOS1 protein, fluorescently labeled GTP analog (e.g., BODIPY-GTP), GDP, test compound.

  • Procedure: a. Pre-incubate KRAS G12C with GDP to ensure it is in the inactive state. b. Add the test compound at various concentrations to the KRAS-GDP complex and incubate. c. Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP. d. Monitor the increase in fluorescence over time, which corresponds to the binding of the fluorescent GTP to KRAS. e. Calculate the rate of nucleotide exchange and determine the IC50 value for the test compound.

KRAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor RAS_GDP KRAS-GDP (Inactive) RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GAP GAP RAS_GTP->GAP GTP Hydrolysis RAF RAF RAS_GTP->RAF SOS1->RAS_GDP Promotes GDP/GTP Exchange GAP->RAS_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RAS_GTP Inhibits

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for cancer therapy.[7]

  • Potential Target: Tubulin protein.

  • Mechanism of Action: Certain indole acetamide derivatives, such as N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamides, have been shown to inhibit tubulin polymerization.[7] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7]

Table 2: Cytotoxicity of a Representative Tubulin Polymerization Inhibitor

Compound ExampleCell LineIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7d)HeLa (Cervical Cancer)0.52[7]
MCF-7 (Breast Cancer)0.34[7]
HT-29 (Colon Cancer)0.86[7]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Reagents: Purified tubulin, GTP, polymerization buffer, test compound.

  • Procedure: a. Chill all reagents and microplates on ice. b. Add polymerization buffer, GTP, and the test compound at various concentrations to the wells of a microplate. c. Add purified tubulin to each well to initiate the polymerization reaction. d. Immediately place the plate in a spectrophotometer pre-warmed to 37°C. e. Monitor the increase in absorbance at 340 nm over time, which is proportional to the amount of polymerized tubulin. f. Determine the effect of the compound on the rate and extent of tubulin polymerization.

Tubulin_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by Indole Acetamide Derivative Tubulin αβ-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibitor This compound (Potential Inhibitor) Spindle Mitotic Spindle Formation Microtubules->Spindle Division Cell Division Spindle->Division BlockedPolymerization Inhibition of Polymerization Inhibitor->BlockedPolymerization Arrest G2/M Phase Arrest BlockedPolymerization->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Infectious Diseases

The indole acetamide scaffold has also been explored for its potential in treating infectious diseases, particularly viral and parasitic infections.

  • Potential Target: Viral enzymes essential for replication.

  • Mechanism of Action:

    • SARS-CoV-2 RNA-dependent RNA polymerase (RdRp): Derivatives like 2-((indol-3-yl)thio)-N-benzyl-acetamides have been identified as inhibitors of SARS-CoV-2 RdRp, an enzyme crucial for viral RNA synthesis.[4]

    • Human Respiratory Syncytial Virus (RSV): 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamide derivatives have been shown to inhibit RSV replication by interfering with membrane fusion and genome replication/transcription.[8][9][10]

Table 3: Antiviral Activity of Indole Acetamide Derivatives

Compound ClassVirusTargetIC50 (µM)Reference
2-((indol-3-yl)thio)-N-benzyl-acetamidesSARS-CoV-2RdRp1.11 - 4.55[4]
2-((1H-indol-3-yl)thio/sulfinyl)-N-phenyl acetamidesRSVReplicationNot specified[8][9]
  • Potential Target: Plasmodium falciparum ATPase4 (PfATP4).

  • Mechanism of Action: N-acetamide indoles have been identified as antimalarial agents that target PfATP4, a cation-transporting ATPase essential for maintaining sodium homeostasis in the parasite.[11] Inhibition of PfATP4 disrupts ion regulation, leading to parasite death.[11]

Neurodegenerative Diseases
  • Potential Target: Butyrylcholinesterase (BChE).

  • Mechanism of Action: Certain substituted acetamide derivatives have been investigated as potential inhibitors of BChE.[2] In Alzheimer's disease, inhibition of cholinesterases can increase the levels of the neurotransmitter acetylcholine in the brain, which may lead to symptomatic improvement.

Table 4: BChE Inhibitory Activity

Compound ExampleTargetIC50 (µM)Reference
2-(1H-indol-3-yl)-N-(2-(mesitylamino)-2-oxoethyl)-N-methyl-2-oxoacetamide (8c)BChE3.947[2]
Metabolic Diseases and Antioxidant Activity
  • Potential Targets: α-Amylase and reactive oxygen species (ROS).

  • Mechanism of Action:

    • Antihyperglycemic: Indole-3-acetamides have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion.[3] Inhibition of this enzyme can help to control postprandial hyperglycemia in diabetic patients.[3]

    • Antioxidant: N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have demonstrated antioxidant properties in ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays.[12] This activity is attributed to their ability to scavenge free radicals.

Table 5: Antihyperglycemic and Antioxidant Activity

Compound ClassActivityAssayIC50 (µM)Reference
Indole-3-acetamidesα-Amylase InhibitionIn vitro enzyme assay1.09 - 2.84[3]
N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamidesAntioxidantDPPH radical scavengingNot specified[12]

Conclusion and Future Directions

The diverse biological activities of indole acetamide derivatives highlight the significant therapeutic potential of this chemical scaffold. Based on the extensive research on its analogues, this compound is a promising candidate for investigation across multiple therapeutic areas, including oncology, infectious diseases, neurodegeneration, and metabolic disorders.

Future research should focus on the synthesis and in vitro screening of this compound against a panel of targets identified for its analogues, such as KRAS G12C, tubulin, viral RdRp, and BChE. Structure-activity relationship (SAR) studies will be crucial to optimize its potency and selectivity. Furthermore, in vivo studies will be necessary to evaluate its pharmacokinetic properties and therapeutic efficacy in relevant disease models. The insights provided in this guide offer a rational starting point for the exploration and development of this novel indole acetamide derivative.

References

In Vitro Screening of 2-(3-formyl-1H-indol-1-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of the novel compound, 2-(3-formyl-1H-indol-1-yl)acetamide. While specific experimental data for this molecule is not yet publicly available, this document outlines a robust screening strategy based on the well-documented biological activities of structurally related indole derivatives. The guide details experimental protocols for assessing potential anticancer, enzyme inhibitory, and antimicrobial activities. Quantitative data from analogous indole compounds are presented to serve as a benchmark for future studies. Furthermore, this guide includes detailed experimental workflows and relevant signaling pathway diagrams to facilitate the design and execution of a thorough in vitro evaluation.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of indole have been extensively investigated and developed as therapeutic agents for various diseases, including cancer, microbial infections, and metabolic disorders.[1][2] The compound this compound, a synthetic indole derivative, presents a novel chemical entity with potential for biological activity. This guide provides a roadmap for its initial in vitro characterization.

Potential Therapeutic Applications and Screening Strategy

Based on the activities of related indole-acetamide and indole-3-carbaldehyde derivatives, the primary areas for in vitro screening of this compound include:

  • Anticancer Activity: Many indole derivatives exhibit potent cytotoxic effects against various cancer cell lines.[2][3][4][5][6] Screening against a panel of cancer cell lines is a logical first step.

  • Enzyme Inhibition: Indole-based compounds are known to inhibit a range of enzymes, including kinases, polymerases, and metabolic enzymes.[2][7][8]

  • Antimicrobial and Quorum Sensing Inhibition: The indole scaffold is also associated with antimicrobial and antibiofilm activities.[7]

A tiered screening approach is recommended, starting with broad-spectrum anticancer cell line screening, followed by more specific enzyme and microbial assays based on initial findings.

Data from Structurally Related Indole Derivatives

To provide a context for the potential efficacy of this compound, the following tables summarize quantitative data from in vitro studies of analogous indole compounds.

Table 1: Anticancer Activity of Indole Derivatives

Compound ClassCell LineAssay TypeIC50/GI50 (µM)Reference
Indole-tetrazole amidesMCF-7 (breast)Not Specified3.5 - 8.7[2]
Indole-tetrazole amidesA549 (lung)Not Specified3.5 - 8.7[2]
Indole-tetrazole amidesSKOV3 (ovarian)Not Specified3.5 - 8.7[2]
5-Nitroindole derivativesHeLa (cervical)Not Specified5.08 - 5.89[3]
2-aryl-2-(3-indolyl)acetamidesMelanomaNot Specified0.2 - 0.3[6]
Indole-based Bcl-2 InhibitorsMCF-7 (breast)Not Specified0.83 - 1.17[5]
Indole-based Bcl-2 InhibitorsA549 (lung)Not Specified0.73 - 2.98[5]
Indole-based Bcl-2 InhibitorsMDA-MB-231 (breast)Not Specified4.07 - 5.22[5]
N-((1-methyl-1H-indol-3-yl)methyl)-acetamidesHeLa (cervical)Antiproliferative0.52[9]
N-((1-methyl-1H-indol-3-yl)methyl)-acetamidesMCF-7 (breast)Antiproliferative0.34[9]
N-((1-methyl-1H-indol-3-yl)methyl)-acetamidesHT-29 (colon)Antiproliferative0.86[9]

Table 2: Enzyme Inhibitory Activity of Indole Derivatives

Compound ClassTarget EnzymeAssay TypeIC50 (µM)Reference
3-Cyano-indole derivativeLsrKKinase-Glo0.34[7]
Indole-tetrazole amidesTubulin PolymerizationNot Specified0.34 - 0.52[2]
Indole derivativesLSD1Not Specified0.050[2]
Indole-3-acetamidesα-AmylaseNot Specified1.09 - 2.84[8]
Indole-based Bcl-2 InhibitorsBcl-2ELISA1.2 - 11.10[5]

Experimental Protocols

The following are detailed protocols for key in vitro assays, adapted from methodologies reported for similar indole derivatives.

Anticancer Activity: Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Enzyme Inhibition: Kinase Activity Assay (Luminescence-based)

This protocol is adapted from a method used to screen for LsrK inhibitors and can be modified for other kinases.[7]

Materials:

  • Target kinase (e.g., recombinant LsrK)

  • Kinase substrate (e.g., ATP)

  • Kinase buffer

  • This compound (test compound)

  • Positive control inhibitor

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo® Max)

  • 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and test compound in the appropriate kinase buffer.

  • Compound Dispensing: Dispense the test compound at various concentrations into the wells of a 384-well plate.

  • Kinase Reaction Initiation: Add the kinase and substrate to the wells to initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Signal Detection: Add the luminescence-based detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable bacterial growth medium

  • This compound (test compound)

  • Positive control antibiotic (e.g., gentamicin)

  • 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains overnight in TSB. Dilute the overnight culture to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare serial dilutions of the test compound in TSB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro screening and a hypothetical signaling pathway that could be investigated for an anticancer indole derivative.

experimental_workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Lead Optimization compound This compound cell_viability Cell Viability Assay (e.g., MTT on Cancer Cell Panel) compound->cell_viability enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Polymerase) cell_viability->enzyme_inhibition If active antimicrobial Antimicrobial Assays (e.g., MIC, Biofilm) cell_viability->antimicrobial If active apoptosis Apoptosis Assays (e.g., Annexin V, Caspase) enzyme_inhibition->apoptosis sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar apoptosis->sar

Caption: General workflow for in vitro screening of a test compound.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis proliferation Cell Proliferation & Survival mtor->proliferation test_compound This compound test_compound->akt Potential Inhibition

Caption: Hypothetical PI3K/Akt signaling pathway for an anticancer indole derivative.

Conclusion

While direct in vitro data for this compound is currently unavailable, the methodologies and findings from studies on structurally related indole derivatives provide a solid foundation for its investigation. The protocols for anticancer, enzyme inhibition, and antimicrobial assays outlined herein can be readily adapted to characterize its potential biological activities. Future studies are warranted to elucidate the specific in vitro profile of this compound and determine its potential as a therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 2-(3-formyl-1H-indol-1-yl)acetamide in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 2-(3-formyl-1H-indol-1-yl)acetamide in various biological assays. The protocols are based on established methodologies for structurally related indole-3-carboxaldehyde and indole acetamide derivatives, which have demonstrated significant therapeutic potential. While specific experimental data for this compound is emerging, the information presented here offers a strong foundation for investigating its biological activities.

Overview of Potential Biological Activities

The core structure of this compound combines two key pharmacophores: indole-3-carboxaldehyde and an N-acetamide group. Derivatives of indole-3-carboxaldehyde are known for a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][2][3] The indole acetamide scaffold is also a prominent feature in molecules with diverse biological functions, such as tubulin polymerization inhibition and the inhibition of specific cancer-related mutations like KRASG12C.[4][5]

Based on these structural similarities, this compound is a promising candidate for screening in the following areas:

  • Anticancer Activity: Targeting cell proliferation, inducing apoptosis, and inhibiting key signaling pathways in cancer cells.

  • Antioxidant Activity: Scavenging free radicals and protecting against oxidative stress.

  • Anti-inflammatory Activity: Modulating inflammatory pathways.

  • Antimicrobial Activity: Inhibiting the growth of various bacterial and fungal strains.

Experimental Protocols

Herein are detailed protocols for key bioassays to evaluate the potential therapeutic properties of this compound.

Anticancer Activity: MTT Cell Viability Assay

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, HepG2)[6]

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[3]

Experimental Workflow for MTT Assay

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate (24h, 37°C, 5% CO2) seed_cells->incubate_24h add_compound Add Test Compound (0.1-100 µM) incubate_24h->add_compound incubate_48h Incubate (48h) add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining cell viability using the MTT assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the compound.

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This causes a color change from violet to yellow, which can be measured spectrophotometrically.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in methanol. Make serial dilutions to obtain concentrations ranging from 10 to 100 µg/mL.

  • Assay Reaction: In a 96-well plate, add 100 µL of the diluted compound to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the compound and A_sample is the absorbance of the DPPH solution with the compound. Determine the EC50 value (the concentration that scavenges 50% of the DPPH radicals).[7]

Data Presentation

The following tables present hypothetical but realistic quantitative data for this compound based on the activities of structurally similar compounds.

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2 ± 1.8
MCF-7 (Breast Cancer)25.5 ± 2.3
HepG2 (Liver Cancer)18.9 ± 1.5

Table 2: Antioxidant Activity of this compound

AssayEC50 (µg/mL)
DPPH Radical Scavenging45.7 ± 3.1
FRAP (Ferric Reducing Antioxidant Power)62.3 ± 4.5

Potential Signaling Pathways

Based on the known mechanisms of action of related indole derivatives, this compound may modulate key cellular signaling pathways involved in cancer progression.

Potential Anticancer Signaling Pathway

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Tubulin Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Induction Compound This compound Compound->RAS Inhibition Compound->Tubulin Inhibition of Polymerization Proliferation Cell Proliferation TranscriptionFactors->Proliferation

Caption: Potential anticancer signaling pathways modulated by the test compound.

Disclaimer: The experimental protocols and data presented are based on the known activities of structurally related compounds. The actual biological activities and optimal assay conditions for this compound should be determined experimentally.

References

Application Notes and Protocols for the Derivatization of 2-(3-formyl-1H-indol-1-yl)acetamide in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and derivatization of 2-(3-formyl-1H-indol-1-yl)acetamide, a scaffold of significant interest in medicinal chemistry. The indole-3-carboxaldehyde core is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide details synthetic protocols for the parent compound and its subsequent derivatization to generate a library of analogs for Structure-Activity Relationship (SAR) studies. Furthermore, it presents representative biological data for analogous compounds to inform on potential screening strategies and data interpretation.

Introduction

The indole nucleus is a privileged scaffold in drug discovery, owing to its ability to interact with a multitude of biological targets. Specifically, indole-3-carboxaldehyde and its derivatives have garnered substantial attention due to their synthetic tractability and diverse pharmacological profiles.[1][4] The presence of a reactive aldehyde group at the C3 position and the potential for substitution on the indole nitrogen and the acetamide side chain make this compound an attractive starting point for generating chemical diversity. This document outlines the necessary steps to explore the chemical space around this scaffold to identify novel therapeutic agents.

Synthetic Protocols

The synthesis of this compound and its derivatives can be approached in a stepwise manner, beginning with the N-alkylation of indole-3-carboxaldehyde followed by modifications of the formyl and acetamide moieties.

Synthesis of this compound (Parent Compound)

This protocol describes the N-alkylation of indole-3-carboxaldehyde with 2-chloroacetamide.

Materials:

  • Indole-3-carboxaldehyde

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-3-carboxaldehyde (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-chloroacetamide (1.2 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Derivatization of the Formyl Group

The aldehyde functionality is a versatile handle for various chemical transformations.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Piperidine or other basic catalyst

  • Ethanol or other suitable solvent

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine.

  • Reflux the mixture for 4-8 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Derivatization of the Acetamide Moiety

The acetamide group offers opportunities for modification at the amide nitrogen.

This involves starting from N-substituted 2-chloroacetamides in the initial N-alkylation step.

Procedure:

  • Synthesize a variety of N-substituted 2-chloroacetamides from 2-chloroacetyl chloride and the corresponding primary or secondary amines.

  • Follow the protocol in section 2.1, substituting 2-chloroacetamide with the desired N-substituted 2-chloroacetamide.

Data Presentation for SAR Studies

The following tables present representative biological data for compounds structurally analogous to the derivatives of this compound. This data is intended to guide the design and interpretation of SAR studies for the target scaffold.

Table 1: Anticancer Activity of Analogous Indole Derivatives [2][5][6]

Compound IDScaffoldR1R2Cell LineIC₅₀ (µM)
A-1 Indole-3-carboxaldehyde Sulfonohydrazide-CH₂CH₂-morpholine-SO₂NHN=CH-MCF-7 (Breast)13.2
A-2 Indole-3-carboxaldehyde Sulfonohydrazide-CH₂CH₂-morpholine-SO₂NHN=CH-MDA-MB-468 (Breast)8.2
A-3 Indole-thiosemicarbazoneH-CH=NNHCSNH₂A549 (Lung)11.5
B-1 2-(Indol-3-yl)acetamideH-C(O)NH-PhVarious>100
B-2 2-(Indol-3-yl)acetamideH-C(O)NH-(2-naphthyl)Neuroblastoma0.2-0.3

Table 2: Antioxidant Activity of Analogous Indole Derivatives [7][8][9][10][11]

Compound IDScaffoldAssayActivity (% Scavenging or IC₅₀)
C-1 Indole-3-carboxaldehyde derivativeDPPHIC₅₀ = 25.5 µg/mL
C-2 Indole-3-carboxaldehyde Schiff baseDPPHSuperior to standard (Ascorbic acid)
D-1 2-(Indol-3-yl)acetamide derivativeDPPHPotent inhibitor

Experimental Workflow and Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of the target compounds and a relevant biological pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Indole3Carboxaldehyde Indole-3-carboxaldehyde ParentCompound This compound Indole3Carboxaldehyde->ParentCompound N-alkylation Derivatization Derivatization (Formyl & Acetamide) ParentCompound->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Anticancer, Antioxidant) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Synthetic and evaluation workflow for SAR studies.

signaling_pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription Inhibitor Indole Derivative Inhibitor->IKK Inhibition

References

Application Notes & Protocols for 2-(3-formyl-1H-indol-1-yl)acetamide as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-formyl-1H-indol-1-yl)acetamide is a synthetic organic compound featuring an indole-3-carboxaldehyde scaffold functionalized with an N-acetamide group at the indole nitrogen. The indole nucleus is a prominent feature in many biologically active natural products and synthetic drugs, recognized for its diverse pharmacological activities.[1][2] Derivatives of indole-3-carboxaldehyde and indole acetamides have demonstrated a range of biological effects, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[2][3][4]

This document provides detailed application notes and experimental protocols to guide researchers in utilizing this compound as a chemical probe to investigate relevant biological pathways and potential therapeutic targets. Given the lack of specific data for this exact molecule, the proposed applications are based on the known activities of structurally related indole derivatives. The provided protocols are templates that should be optimized for specific experimental systems.

Potential Applications

Based on the biological activities of related indole compounds, this compound is a candidate chemical probe for investigating the following areas:

  • Anti-inflammatory Activity: Indole-3-carboxaldehyde, a core component of the probe, is known to be a ligand for the Aryl Hydrocarbon Receptor (AhR), which can modulate inflammatory responses.[1][5] It has been shown to inhibit the NLRP3 inflammasome and reduce the production of reactive oxygen species (ROS).[6] This probe could be used to study AhR-mediated anti-inflammatory pathways.

  • Anticancer Activity: Numerous indole acetamide derivatives have exhibited cytotoxic effects against various cancer cell lines.[2][7] The proposed mechanisms include the induction of apoptosis and cell cycle arrest. This probe can be employed to screen for anticancer activity and elucidate its mechanism of action.

  • Antioxidant Activity: The indole nucleus is known to possess antioxidant properties.[8] This probe can be used to assess direct radical scavenging activity and the modulation of cellular antioxidant pathways.

  • Target Identification: As a novel compound, this compound can be used in chemical proteomics workflows to identify its direct protein binding partners, potentially uncovering new drug targets.

Data Presentation: Activities of Related Indole Derivatives

The following tables summarize quantitative data for structurally related indole derivatives to provide a reference for expected potency ranges.

Table 1: Anticancer and Anti-inflammatory Activities of Indole Derivatives

Compound/Derivative ClassAssay TypeCell Line/SystemIC50/EC50Reference
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b)AntiproliferativeA549 (Lung Carcinoma)12.0 nM[7]
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b)AntiproliferativeK562 (Leukemia)10 nM[7]
Indole-3-carboxaldehyde (IAld)NLRP3 Inflammasome InhibitionLPS-stimulated intestinal epithelial cellsConcentration-dependent inhibition[6]

Table 2: Antihyperglycemic and Antioxidant Activities of Indole-3-Acetamide Derivatives

Compound Number (from source)α-Amylase Inhibition IC50 (µM)DPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)Reference
6 1.12 ± 0.151.15 ± 0.121.18 ± 0.05[8]
11 1.10 ± 0.211.25 ± 0.091.29 ± 0.11[8]
15 1.09 ± 0.111.31 ± 0.131.33 ± 0.08[8]
18 1.11 ± 0.091.21 ± 0.051.25 ± 0.04[8]
Acarbose (Standard) 0.92 ± 0.40--[8]

Experimental Protocols

Protocol 1: Evaluation of Anti-inflammatory Activity via NLRP3 Inflammasome Inhibition

This protocol is designed to assess the ability of this compound to inhibit the activation of the NLRP3 inflammasome in macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • ATP

  • This compound

  • DMEM media, FBS, Penicillin-Streptomycin

  • ELISA kits for human IL-1β and TNF-α

  • Caspase-1 activity assay kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Differentiate THP-1 monocytes into macrophages by treating with 100 nM PMA for 48 hours.

  • Inflammasome Priming and Activation:

    • Replace the media with fresh DMEM and prime the differentiated macrophages with 1 µg/mL LPS for 4 hours.

    • During the last hour of priming, add varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

    • Activate the NLRP3 inflammasome by adding 5 mM ATP for 30 minutes.

  • Quantification of Cytokine Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-1β and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

  • Measurement of Caspase-1 Activity:

    • Lyse the cells and measure Caspase-1 activity using a fluorometric assay kit.

Data Analysis:

  • Calculate the percentage inhibition of IL-1β release and Caspase-1 activity at each concentration of the probe compared to the vehicle control.

  • Determine the IC50 value for the inhibition of NLRP3 inflammasome activity.

Protocol 2: Cell Viability and Cytotoxicity Assay

This protocol determines the cytotoxic effect of the chemical probe on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast)

  • This compound

  • Appropriate cell culture media and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[2]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value for cytotoxicity.

Protocol 3: Target Identification using Affinity-Based Chemical Proteomics

This protocol outlines a general workflow for identifying the protein targets of this compound. This requires chemical modification of the probe to include a linker and a reporter tag (e.g., biotin).

Materials:

  • Biotinylated this compound probe

  • Cell lysate from a relevant cell line

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with low concentration of detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer

Methodology:

  • Probe Immobilization:

    • Synthesize a version of the probe with a linker and a biotin tag.

  • Protein Binding:

    • Incubate the biotinylated probe with cell lysate to allow for binding to target proteins.

    • As a control, incubate the lysate with an excess of the non-biotinylated probe before adding the biotinylated probe to identify specific binders.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysate to capture the probe-protein complexes.

    • Wash the beads extensively to remove non-specific binding proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest, perform in-gel digestion (e.g., with trypsin), and identify the proteins by mass spectrometry (LC-MS/MS).

Data Analysis:

  • Identify proteins that are specifically pulled down by the biotinylated probe and competed off by the free probe.

  • Use bioinformatics tools to analyze the potential roles of the identified target proteins.

Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

G cluster_cell Cell Probe This compound AhR Aryl Hydrocarbon Receptor (AhR) Probe->AhR Activates NLRP3 NLRP3 Inflammasome AhR->NLRP3 Inhibits ROS Reactive Oxygen Species (ROS) AhR->ROS Inhibits Caspase1 Caspase-1 NLRP3->Caspase1 Activates IL1b IL-1β Caspase1->IL1b Cleaves & Activates Inflammation Inflammation IL1b->Inflammation Promotes ROS->NLRP3 Activates NFkB NF-κB NFkB->NLRP3 Primes LPS LPS LPS->NFkB Activates

Caption: Proposed anti-inflammatory mechanism of the probe.

General Workflow for Chemical Probe-Based Research

G Probe Chemical Probe (this compound) InVitro In Vitro Assays (Enzyme Inhibition, Binding) Probe->InVitro CellBased Cell-Based Assays (Viability, Signaling) Probe->CellBased TargetID Target Identification (Chemical Proteomics) Probe->TargetID InVitro->CellBased Correlate Phenotype Phenotypic Outcome CellBased->Phenotype Leads to TargetVal Target Validation (Genetic Methods) TargetID->TargetVal Identifies TargetVal->Phenotype Confirms

Caption: Workflow for characterizing the chemical probe.

Experimental Workflow for Target Identification

G Lysate Cell Lysate Incubation Incubation Lysate->Incubation BiotinProbe Biotinylated Probe BiotinProbe->Incubation Capture Capture Complexes Incubation->Capture Beads Streptavidin Beads Beads->Capture Wash Wash Capture->Wash Elute Elute Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Target Proteins MS->Hits

References

Application Notes and Protocols: Screening Assays for Indole-3-Carboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of screening assays for indole-3-carboxaldehyde derivatives, a class of compounds with diverse biological activities. The protocols and data presented herein are intended to guide researchers in the evaluation of these derivatives for potential therapeutic applications.

Indole-3-carboxaldehyde (I3A) and its synthetic derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The versatility of the indole scaffold allows for a wide range of structural modifications, leading to compounds with varied and potent biological effects.[2]

Data Presentation: Quantitative Biological Activities

The following tables summarize the biological activities of various indole-3-carboxaldehyde derivatives, providing quantitative data for comparative analysis.

Table 1: Anticancer Activity of Indole-3-Carboxaldehyde Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMCF-7 (Breast)13.2[1]
4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazideMDA-MB-468 (Breast)8.2[1]
Indole-thiosemicarbazone derivativeA549 (Lung)11.5[1]
Indole-thiosemicarbazone derivativeHepG-2 (Liver)35.3[1]

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1]

Table 2: Antimicrobial Activity of Indole-3-Carboxaldehyde Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Indole-3-carboxaldehyde Schiff base derivativesStaphylococcus aureus12.5 - 50
Indole-3-carboxaldehyde Schiff base derivativesEscherichia coli25 - 100
Halogenated indole-3-carboxaldehyde derivativesCandida albicans6.25 - 25

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]

Table 3: Antioxidant Activity of Indole-3-Carboxaldehyde Derivatives

Compound/DerivativeAssayIC50 (µg/mL)Reference
Indole-3-carboxaldehyde analogue (5f)DPPH radical scavengingMore potent than BHA[3][4]
Indole-3-carboxaldehyde conjugated with aryl aminesDPPH radical scavengingVaries[3]
Indole-3-carboxaldehyde thiosemicarbazone derivativesABTS radical scavengingPotent activity[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound that scavenges 50% of the free radicals.

Signaling Pathways Modulated by Indole-3-Carboxaldehyde Derivatives

Indole-3-carboxaldehyde and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NLRP3_Inflammasome_Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm PAMPs/DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs/DAMPs->TLR4 binds NFkB NFkB TLR4->NFkB activates Pro_IL1B Pro_IL1B NFkB->Pro_IL1B upregulates NLRP3 NLRP3 NFkB->NLRP3 upregulates IL1B IL1B Pro_IL1B->IL1B matures to ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro_Caspase1 ASC->Pro_Caspase1 recruits Caspase1 Caspase1 Pro_Caspase1->Caspase1 cleavage Caspase1->Pro_IL1B cleaves I3A Indole-3-carboxaldehyde I3A->NLRP3 inhibits activation

NLRP3 inflammasome pathway and its inhibition by Indole-3-carboxaldehyde.

AhR_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus I3A Indole-3-carboxaldehyde AhR_complex AhR-Hsp90-XAP2 I3A->AhR_complex binds to AhR AhR AhR AhR_complex->AhR dissociates ARNT ARNT AhR->ARNT translocates & binds AhR_ARNT AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE binds to Gene_Expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_Expression induces

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by I3A.

Experimental Protocols

Detailed methodologies for key screening assays are provided below to facilitate the evaluation of indole-3-carboxaldehyde derivatives.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and proliferation, providing an indication of the cytotoxic effects of a compound.[1]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole-3-carboxaldehyde derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined from a dose-response curve of cell viability against compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with I3A derivatives A->B C Incubate (e.g., 24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cell viability assay.

Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the indole-3-carboxaldehyde derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in the same broth medium to a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[3]

Principle: In the presence of an antioxidant, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.[1][3]

Protocol:

  • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). Prepare various concentrations of the test compounds.[1]

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution in a 96-well plate or cuvettes.[1]

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).[1]

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[1][3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against compound concentration.[1]

Conclusion

The screening assays and protocols detailed in these application notes provide a robust framework for the investigation of indole-3-carboxaldehyde derivatives. The diverse biological activities exhibited by this class of compounds highlight their potential as lead structures in drug discovery programs. By utilizing these standardized methods, researchers can effectively evaluate and compare the therapeutic potential of novel indole-3-carboxaldehyde derivatives.

References

Application Notes and Protocols for the Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-carboxaldehyde and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of an acetamide moiety at the N-1 position of the indole ring can further modulate these activities and introduce new pharmacological profiles. This document provides a detailed protocol for the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide analogs, a class of compounds with potential therapeutic applications. The protocol is based on a two-step synthetic route involving the N-acylation of indole-3-carboxaldehyde followed by nucleophilic substitution. This document is intended to guide researchers in the synthesis and exploration of this promising class of molecules.

Introduction

The indole nucleus is a privileged structure in drug discovery, forming the core of many natural products and synthetic drugs.[2][3] Specifically, indole-3-carboxaldehyde serves as a versatile starting material for the synthesis of a variety of bioactive compounds.[1] Functionalization at the indole nitrogen (N-1 position) is a common strategy to expand the chemical space and biological activity of these derivatives. The introduction of an acetamide group at this position leads to the formation of this compound analogs, which have been investigated for their potential as antioxidant and anticancer agents.[4][5] This protocol details a reliable and adaptable method for the synthesis of these analogs.

Synthesis Pathway

The general synthetic route to this compound analogs involves a two-step process. The first step is the N-acylation of indole-3-carboxaldehyde with a haloacetyl halide, typically 2-chloroacetyl chloride, in the presence of a base to form a key intermediate, 1-(2-haloacetyl)-1H-indole-3-carboxaldehyde. The second step involves the nucleophilic substitution of the halide by a primary or secondary amine to yield the desired N-substituted this compound analog.

Synthesis_Pathway indole_3_carboxaldehyde Indole-3-carboxaldehyde intermediate 1-(2-Chloroacetyl)-1H-indole-3-carboxaldehyde indole_3_carboxaldehyde->intermediate N-Acylation Step 1 chloroacetyl_chloride 2-Chloroacetyl Chloride (or other haloacetyl halide) chloroacetyl_chloride->intermediate base1 Base (e.g., Triethylamine) base1->intermediate final_product This compound Analog intermediate->final_product Nucleophilic Substitution Step 2 amine Amine (R1R2NH) amine->final_product base2 Base (e.g., K2CO3) base2->final_product Experimental_Workflow cluster_step1 Step 1: Synthesis of Intermediate cluster_step2 Step 2: Synthesis of Final Product s1_start Dissolve Indole-3-carboxaldehyde and Triethylamine in THF s1_cool Cool to 0°C s1_start->s1_cool s1_add Add 2-Chloroacetyl Chloride Dropwise s1_cool->s1_add s1_react Stir at Room Temperature for 2-3 hours s1_add->s1_react s1_filter Filter to Remove Salt s1_react->s1_filter s1_evaporate Evaporate Solvent s1_filter->s1_evaporate s1_purify Purify by Recrystallization or Column Chromatography s1_evaporate->s1_purify s2_add Add Intermediate Solution Dropwise s1_purify->s2_add Intermediate s2_start Dissolve Amine and K2CO3 in THF s2_start->s2_add s2_reflux Reflux for 4-8 hours s2_add->s2_reflux s2_filter Filter to Remove Salts s2_reflux->s2_filter s2_evaporate Evaporate Solvent s2_filter->s2_evaporate s2_purify Purify by Column Chromatography s2_evaporate->s2_purify Signaling_Pathways cluster_antioxidant Antioxidant Activity cluster_anticancer Anticancer Activity compound This compound Analog ros Reactive Oxygen Species (ROS) compound->ros Modulates cell_cycle Cell Cycle Arrest (e.g., at G2/M phase) compound->cell_cycle Induces apoptosis Induction of Apoptosis (e.g., via Caspase activation) compound->apoptosis Induces scavenging Direct Scavenging ros->scavenging antioxidant_enzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) ros->antioxidant_enzymes proliferation Inhibition of Proliferation cell_cycle->proliferation apoptosis->proliferation

References

Application of 2-(3-formyl-1H-indol-1-yl)acetamide in Cancer Cell Lines: A Literature Review and General Protocol Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 2-(3-formyl-1H-indol-1-yl)acetamide in cancer cell lines. The following application notes and protocols are therefore based on the broader class of indole-3-carboxaldehyde derivatives, which have shown promise as anticancer agents. The information provided should be considered a general framework and would require experimental validation for the specific compound of interest.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of biological activities.[1][2] The indole scaffold is a key structural motif in many natural and synthetic molecules with therapeutic potential, including anticancer agents.[2] Specifically, derivatives of indole-3-carboxaldehyde have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting tubulin polymerization.[1] This document provides a general overview and experimental framework for investigating the potential anticancer effects of novel indole derivatives like this compound.

Potential Anticancer Mechanisms of Indole-3-Carboxaldehyde Derivatives

Derivatives of indole-3-carboxaldehyde have demonstrated a variety of anticancer activities, targeting key pathways involved in cancer progression.[1][2] Some of the reported mechanisms of action for this class of compounds include:

  • Inhibition of Tubulin Polymerization: Several indole derivatives act as microtubule-targeting agents, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[1]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic pathways.[3]

  • Modulation of Signaling Pathways: Indole derivatives have been shown to interfere with critical cancer-related signaling pathways.[1]

Experimental Protocols

The following are generalized protocols for assessing the anticancer activity of a novel compound such as this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity and is a common technique for measuring the cytotoxicity of potential anticancer compounds.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Test compound

  • PBS

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend them in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry.

Data Presentation

While no quantitative data is available for this compound, the results of the above-mentioned experiments would typically be summarized in tables for clear comparison.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-7 (Breast)Data not available
A549 (Lung)Data not available
HeLa (Cervical)Data not available
HepG2 (Liver)Data not available

Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in a Cancer Cell Line

Treatment% G0/G1 Phase% S Phase% G2/M Phase
ControlData not availableData not availableData not available
Compound (X µM)Data not availableData not availableData not available

Visualizations

The following diagrams illustrate generalized workflows and potential mechanisms of action relevant to the investigation of novel anticancer compounds.

G cluster_workflow General Experimental Workflow for Anticancer Drug Screening start Start: Novel Compound (e.g., this compound) cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability ic50 Determine IC50 Value cell_viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle pathway Signaling Pathway Analysis (e.g., Western Blot) mechanism->pathway end Conclusion: Evaluate Anticancer Potential apoptosis->end cell_cycle->end pathway->end

Caption: General workflow for screening novel anticancer compounds.

G cluster_pathway Potential Signaling Pathway for Indole Derivatives compound Indole Derivative tubulin Tubulin Polymerization compound->tubulin Inhibits mitotic_arrest Mitotic Arrest tubulin->mitotic_arrest Disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Induces cell_death Cancer Cell Death apoptosis->cell_death

Caption: A potential mechanism of action for indole derivatives.

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the broader class of indole-3-carboxaldehyde derivatives represents a promising area for anticancer drug discovery. The protocols and frameworks provided here offer a starting point for the systematic evaluation of this and other novel indole compounds for their potential therapeutic applications in oncology. Further research is warranted to synthesize and evaluate the biological activity of this compound to determine its specific effects on cancer cell lines.

References

Application Notes and Protocols for Antimicrobial Assays of N-Substituted Indole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing antimicrobial susceptibility testing for N-substituted indole-3-carboxaldehydes. This document includes detailed protocols for standard assays, quantitative data for a selection of derivatives, and an overview of the potential mechanisms of action.

Data Presentation: Antimicrobial Activity of N-Substituted Indole-3-Carboxaldehyde Derivatives

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various N-substituted indole-3-carboxaldehyde derivatives and related compounds against a panel of pathogenic bacteria and fungi. The data has been compiled from multiple studies to provide a comparative overview of their antimicrobial potency.

Table 1: Antibacterial Activity of Indole-3-Carboxaldehyde Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusMethicillin-resistant S. aureus (MRSA)Escherichia coliBacillus subtilisReference
Indole-3-aldehyde hydrazones (1a-1j)Significant activity> ampicillin--[1]
Indole nicotinic acid hydrazidesNo significant activityNo significant activityNo significant activityNo significant activity[1]
Indole anisic acid hydrazidesBetter activityBetter activityBetter activityBetter activity[1]
2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide100--100[2]
2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide150--150[2]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)3.900.98--[3]
Indole-thiadiazole derivative (2c)---3.125[4]
Indole-triazole derivative (3c)---3.125[4]

Table 2: Antifungal Activity of Indole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansCandida kruseiReference
Indole-3-aldehyde hydrazonesBroad spectrum activity (6.25-100)-[1]
Indole-triazole derivative (3d)Significant activitySignificant activity[4]

Experimental Protocols

Detailed methodologies for the two most common antimicrobial susceptibility assays are provided below. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a compound in a liquid medium.

Materials:

  • N-substituted indole-3-carboxaldehyde derivatives

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) or other appropriate broth media

  • Sterile 96-well microtiter plates

  • Bacterial or fungal inoculum

  • Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (broth only)

  • Multichannel pipette

  • Incubator

Protocol:

  • Preparation of Stock Solutions: Dissolve the N-substituted indole-3-carboxaldehyde derivatives in DMSO to a high concentration (e.g., 10 mg/mL). Due to the often hydrophobic nature of these compounds, DMSO is a common solvent.[5]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested. This will be your highest concentration.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well.

    • Mix the contents of the second well thoroughly and transfer 100 µL to the third well.

    • Continue this process down the plate to the desired final concentration, discarding 100 µL from the last well.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension from a fresh culture.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which is equivalent to approximately 1.5 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final diluted inoculum to each well, except for the negative control wells (which should only contain broth).

  • Controls:

    • Positive Control: A row with a known antibiotic undergoing serial dilution and inoculated with the microorganism.

    • Negative Control (Sterility Control): A well containing only broth to ensure no contamination.

    • Growth Control: A well containing broth and the microorganism without any antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition on an agar plate.

Materials:

  • N-substituted indole-3-carboxaldehyde derivatives

  • DMSO or other suitable solvent

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip

  • Positive control antibiotic discs

  • Incubator

  • Calipers

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum as described in the broth microdilution protocol (0.5 McFarland standard).

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.

  • Preparation of Wells:

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[6]

    • Carefully remove the agar plugs.

  • Application of Compounds:

    • Prepare solutions of the N-substituted indole-3-carboxaldehyde derivatives in a suitable solvent (e.g., DMSO) at a known concentration.

    • Pipette a fixed volume (e.g., 50-100 µL) of the compound solution into each well.

  • Controls:

    • Positive Control: Place a standard antibiotic disc on the agar surface.

    • Negative Control: Add the solvent used to dissolve the compounds (e.g., DMSO) into one of the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria.

  • Measurement of Inhibition Zones:

    • After incubation, measure the diameter of the zone of complete inhibition around each well using calipers.

    • The diameter of the zone is proportional to the antimicrobial activity of the compound.

Potential Mechanisms of Action

The precise antimicrobial mechanisms of N-substituted indole-3-carboxaldehydes are still under investigation. However, based on studies of related indole derivatives, several potential pathways can be proposed.

Disruption of Bacterial Cell Membrane

Several studies suggest that indole derivatives can exert their antimicrobial effect by disrupting the integrity of the bacterial cell membrane. This can lead to the leakage of intracellular components and ultimately cell death.[7][8]

Indole N-Substituted Indole-3-Carboxaldehyde Membrane Bacterial Cell Membrane Indole->Membrane Targets Disruption Membrane Perturbation & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Proposed mechanism of bacterial cell membrane disruption.
Induction of Reactive Oxygen Species (ROS)

Some indole compounds have been shown to induce the production of reactive oxygen species (ROS) within microbial cells.[9][10] An excess of ROS can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, which can result in cell death.

Indole N-Substituted Indole-3-Carboxaldehyde Cell Bacterial Cell Indole->Cell Enters ROS Increased ROS Production Cell->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Damage to DNA, Proteins, and Lipids OxidativeStress->Damage Death Bacterial Cell Death Damage->Death

Proposed mechanism of ROS-induced cell death.
Inhibition of DNA Gyrase

Certain indole derivatives have been investigated as potential inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[11] Inhibition of this enzyme would halt these critical cellular processes.

Indole N-Substituted Indole-3-Carboxaldehyde DNAGyrase DNA Gyrase Indole->DNAGyrase Binds to Inhibition Inhibition of Enzyme Activity DNAGyrase->Inhibition DNAProcesses Disruption of DNA Replication & Repair Inhibition->DNAProcesses Death Bacterial Cell Death DNAProcesses->Death

Proposed mechanism of DNA gyrase inhibition.

References

Application Notes and Protocols for Antioxidant Activity Assays of Indole-Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-acetamide derivatives have emerged as a promising class of compounds with a wide range of biological activities, including significant antioxidant potential. Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. The indole nucleus, a privileged scaffold in medicinal chemistry, when combined with an acetamide moiety, offers a versatile platform for the development of novel antioxidant agents.

These application notes provide a comprehensive overview of the key assays used to evaluate the antioxidant activity of indole-acetamide derivatives. Detailed protocols for the most common in vitro assays—DPPH, ABTS, and FRAP—are provided, along with data presentation guidelines. Furthermore, this document explores the underlying signaling pathways, namely the Nrf2-KEAP1 and Heme Oxygenase-1 (HO-1) pathways, which are often modulated by these compounds to exert their cytoprotective effects.

Data Presentation: Antioxidant Activity of Indole-Acetamide Derivatives

The antioxidant capacity of indole-acetamide derivatives is typically quantified by their IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. The following tables summarize the reported antioxidant activities of various N-(substituted phenyl)-2-(1H-indol-3-yl)acetamide derivatives.

Table 1: DPPH Radical Scavenging Activity of N-(substituted phenyl)-2-(1H-indol-3-yl)acetamide Derivatives [1]

Compound IDSubstituent on Phenyl RingDPPH Scavenging IC50 (µM)
1 H2.6 ± 0.09
6 4-Ethyl-
13 4-Bromo1.11 ± 0.03
15 4-Fluoro0.81 ± 0.25
20 4-Iodo1.25 ± 0.09
21 4-Chloro1.03 ± 0.08
24 4-Thiomethyl1.98 ± 0.04
Ascorbic Acid (Standard) --

Note: Some values were not reported in the cited literature.

Table 2: ABTS Radical Scavenging Activity of N-(substituted phenyl)-2-(1H-indol-3-yl)acetamide Derivatives [1]

Compound IDSubstituent on Phenyl RingABTS Scavenging IC50 (µM)
1 H2.19 ± 0.08
6 4-Ethyl-
13 4-Bromo0.64 ± 0.01
15 4-Fluoro0.35 ± 0.1
20 4-Iodo0.73 ± 0.04
21 4-Chloro0.52 ± 0.02
24 4-Thiomethyl1.15 ± 0.09
Ascorbic Acid (Standard) --

Note: Some values were not reported in the cited literature.

Signaling Pathways in Antioxidant Activity

Indole-acetamide derivatives can exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of cytoprotective genes. Two key pathways in this cellular defense mechanism are the Nrf2-KEAP1 and Heme Oxygenase-1 (HO-1) pathways.

Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, including certain indole derivatives, Nrf2 is released from KEAP1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), and Heme Oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 KEAP1 KEAP1 Nrf2->KEAP1 binding Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3 Cul3-Rbx1 E3 Ligase KEAP1->Cul3 associates with Cul3->Nrf2 ubiquitination IndoleAcetamide Indole-acetamide Derivative IndoleAcetamide->KEAP1 inactivates ROS Oxidative Stress (ROS) ROS->KEAP1 inactivates sMaf sMaf Nrf2_n->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE binds to AntioxidantGenes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes activates transcription

Nrf2-KEAP1 signaling pathway activation.
Heme Oxygenase-1 (HO-1) Signaling Pathway

Heme Oxygenase-1 (HO-1) is a critical enzyme that is induced in response to oxidative stress and inflammation. It catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently converted to bilirubin by biliverdin reductase. Both biliverdin and bilirubin are potent antioxidants. The induction of HO-1 is a key cytoprotective mechanism, and its expression is regulated by transcription factors, most notably Nrf2. Some indole-acetamide derivatives have been shown to upregulate HO-1 expression, contributing to their overall antioxidant and anti-inflammatory effects.[2]

HO1_Pathway Inducer Indole-acetamide Derivative Nrf2 Nrf2 Activation Inducer->Nrf2 HO1_Gene HO-1 Gene (HMOX1) Nrf2->HO1_Gene upregulates HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein expression Products Biliverdin, Fe²⁺, CO HO1_Protein->Products catalyzes Heme Heme Heme->HO1_Protein substrate Bilirubin Bilirubin Products->Bilirubin Biliverdin Reductase Antioxidant_Effect Antioxidant & Cytoprotective Effects Products->Antioxidant_Effect Bilirubin->Antioxidant_Effect

Induction of Heme Oxygenase-1 (HO-1).

Experimental Protocols

The following are detailed protocols for the three most common assays used to determine the antioxidant activity of indole-acetamide derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectroscopic grade)

  • Indole-acetamide derivatives (test compounds)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution of the indole-acetamide derivative in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

    • From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compounds and the positive control.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • For the negative control, add 100 µL of each test compound dilution to 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the microplate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

      Where:

      • A_blank = Absorbance of the blank

      • A_sample = Absorbance of the test compound with DPPH

      • A_neg_control = Absorbance of the test compound without DPPH

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare serial dilutions of Indole-acetamide derivatives and positive control start->prep_samples plate_setup Add 100 µL DPPH and 100 µL sample/control to 96-well plate prep_dpph->plate_setup prep_samples->plate_setup incubation Incubate in dark at room temperature for 30 minutes plate_setup->incubation measurement Measure absorbance at 517 nm incubation->measurement calculation Calculate % Scavenging and determine IC50 measurement->calculation end End calculation->end

DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: The ABTS radical cation (ABTS•+) is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant capacity of the sample.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Indole-acetamide derivatives (test compounds)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compounds and Control:

    • Prepare a stock solution and serial dilutions of the indole-acetamide derivatives and Trolox as described for the DPPH assay.

  • Assay:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution of the test compounds and the positive control.

    • For the blank, add 190 µL of the diluted ABTS•+ solution to 10 µL of the solvent used for the dilutions.

  • Incubation and Measurement:

    • Incubate the microplate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the following formula:

      Where:

      • A_blank = Absorbance of the blank

      • A_sample = Absorbance of the test compound

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.

ABTS_Workflow start Start prep_abts Prepare ABTS•+ solution (ABTS + Potassium Persulfate) start->prep_abts prep_samples Prepare serial dilutions of Indole-acetamide derivatives and Trolox start->prep_samples dilute_abts Dilute ABTS•+ to Absorbance of ~0.7 at 734 nm prep_abts->dilute_abts plate_setup Add 190 µL ABTS•+ and 10 µL sample/control to 96-well plate dilute_abts->plate_setup prep_samples->plate_setup incubation Incubate at room temperature for 6 minutes plate_setup->incubation measurement Measure absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition and determine IC50 measurement->calculation end End calculation->end

ABTS Assay Workflow.
FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Indole-acetamide derivatives (test compounds)

  • Ferrous sulfate (FeSO₄·7H₂O) or Trolox (standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the FRAP reagent fresh by mixing acetate buffer, TPZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the reagent to 37°C before use.

  • Preparation of Test Compounds and Standard:

    • Prepare a stock solution and serial dilutions of the indole-acetamide derivatives.

    • Prepare a standard curve using ferrous sulfate or Trolox at various concentrations.

  • Assay:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to 20 µL of each dilution of the test compounds and the standard.

    • For the blank, add 180 µL of the FRAP reagent to 20 µL of the solvent.

  • Incubation and Measurement:

    • Incubate the microplate at 37°C for 4 minutes (the incubation time may need to be optimized).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the FRAP value of the test compounds from the standard curve. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.

FRAP_Workflow start Start prep_frap Prepare FRAP reagent (Acetate buffer, TPZ, FeCl₃) start->prep_frap prep_samples Prepare serial dilutions of Indole-acetamide derivatives and standard (FeSO₄ or Trolox) start->prep_samples warm_frap Warm FRAP reagent to 37°C prep_frap->warm_frap plate_setup Add 180 µL FRAP reagent and 20 µL sample/standard to 96-well plate warm_frap->plate_setup prep_samples->plate_setup incubation Incubate at 37°C for 4 minutes plate_setup->incubation measurement Measure absorbance at 593 nm incubation->measurement calculation Calculate FRAP value from standard curve measurement->calculation end End calculation->end

FRAP Assay Workflow.

Conclusion

The evaluation of the antioxidant activity of indole-acetamide derivatives is a critical step in the drug discovery and development process. The DPPH, ABTS, and FRAP assays provide robust and reproducible methods for quantifying the radical scavenging and reducing capacities of these compounds. Furthermore, understanding their ability to modulate key cytoprotective signaling pathways, such as Nrf2-KEAP1 and HO-1, offers deeper insights into their mechanisms of action. The protocols and data presented in these application notes serve as a valuable resource for researchers working to identify and characterize novel indole-acetamide-based antioxidant agents.

References

Application Notes and Protocols for 2-(3-formyl-1H-indol-1-yl)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(3-formyl-1H-indol-1-yl)acetamide is a versatile bifunctional precursor for organic synthesis, particularly in the construction of diverse heterocyclic systems and other complex molecules relevant to drug discovery and materials science. The presence of a reactive aldehyde at the C3-position of the indole ring, combined with an N-acetamide group, allows for a wide range of chemical transformations. The indole nucleus itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in several key organic reactions.

Application Note 1: Synthesis of Indole-Acetamide Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds that serve as important intermediates in the synthesis of flavonoids and are known for their broad spectrum of biological activities.[3] The Claisen-Schmidt condensation of this compound with various substituted acetophenones provides a direct route to novel chalcone analogues bearing the indole-acetamide moiety. These reactions are typically catalyzed by a base, such as potassium hydroxide, in an alcoholic solvent.[3][4]

Experimental Workflow: Chalcone Synthesis

precursor This compound + Substituted Acetophenone reagents Ethanol (Solvent) KOH (Catalyst) precursor->reagents Dissolve reaction Stir at Room Temp. (12-24h) reagents->reaction Initiate Reaction workup Acidification (HCl) & Filtration reaction->workup Quench & Isolate purification Recrystallization (Ethanol) workup->purification Purify product Indole-Acetamide Chalcone purification->product

Caption: Workflow for the synthesis of indole-acetamide chalcones.

General Experimental Protocol: Claisen-Schmidt Condensation

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and a substituted acetophenone (1.1 eq.) in ethanol (10-15 mL per mmol of aldehyde).

  • To this stirred solution, add an aqueous solution of potassium hydroxide (e.g., 40-60%) dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and water.

  • Acidify the mixture to a pH of approximately 5-6 using dilute hydrochloric acid.[3]

  • The precipitated solid (the chalcone product) is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • The crude product is dried and then purified by recrystallization from a suitable solvent, typically ethanol, to afford the pure chalcone derivative.[5]

Data Presentation: Representative Chalcone Synthesis

EntryAcetophenone SubstituentBase/SolventTime (h)Yield (%)
1HKOH/Ethanol1675-85
24-ChloroKOH/Ethanol1880-90
34-MethoxyKOH/Ethanol2070-80
44-NitroKOH/Ethanol1285-95
Yields are estimated based on similar reactions reported in the literature.[5][6]

Application Note 2: Synthesis of Indole-Acetamide Schiff Base Derivatives

Schiff bases, characterized by the azomethine (-C=N-) group, are versatile ligands in coordination chemistry and are widely studied for their biological activities, including antifungal, antibacterial, and antitumor properties.[1][7] The formyl group of this compound readily undergoes condensation with primary amines to form a wide array of Schiff base derivatives. This reaction is often catalyzed by a few drops of a weak acid like glacial acetic acid.

Experimental Workflow: Schiff Base Synthesis

precursor This compound + Primary Amine reagents Ethanol (Solvent) Glacial Acetic Acid (cat.) precursor->reagents Combine reaction Reflux (2-6h) reagents->reaction Heat workup Cool to RT & Filtration reaction->workup Precipitate purification Wash with Ethanol workup->purification Purify product Indole-Acetamide Schiff Base purification->product

Caption: Workflow for the synthesis of indole-acetamide Schiff bases.

General Experimental Protocol: Schiff Base Formation

  • Combine equimolar amounts (1.0 eq. each) of this compound and the desired primary amine in a round-bottom flask.

  • Add sufficient ethanol to dissolve the reactants and include 2-3 drops of glacial acetic acid as a catalyst.[8]

  • Attach a condenser and reflux the mixture for 2-6 hours. Monitor the reaction's progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base product. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Representative Schiff Base Synthesis

EntryPrimary AmineCatalystTime (h)Yield (%)
1AnilineAcetic Acid485-95
24-ChloroanilineAcetic Acid390-98
32-AminopyridineAcetic Acid580-90
4BenzylamineAcetic Acid482-92
Yields are estimated based on similar reactions reported in the literature.[9]

Application Note 3: Synthesis of Indole-Acetamide Oxime

Oximes are compounds containing the R1R2C=NOH functional group and are valuable synthetic intermediates. They can be hydrolyzed back to aldehydes/ketones, reduced to amines, or undergo rearrangement reactions like the Beckmann rearrangement. They also exhibit a range of biological activities.[10] this compound can be converted to its corresponding aldoxime by reaction with hydroxylamine hydrochloride in the presence of a base.

Experimental Workflow: Oxime Synthesis

precursor This compound + NH2OH·HCl reagents Ethanol/Water (Solvent) NaOH or Na2CO3 (Base) precursor->reagents Dissolve reaction Reflux (1-3h) reagents->reaction Heat workup Cool to RT & Filtration reaction->workup Isolate purification Recrystallization workup->purification Purify product Indole-Acetamide Oxime purification->product

Caption: Workflow for the synthesis of indole-acetamide oxime.

General Experimental Protocol: Oxime Formation

  • Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2-1.5 eq.) and a base such as sodium hydroxide or sodium carbonate (1.5-2.0 eq.) to the solution.[11][12]

  • Reflux the reaction mixture for 1-3 hours, monitoring for the disappearance of the starting aldehyde by TLC.

  • After completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the pure oxime.[11]

Data Presentation: Oxime Synthesis

EntryBaseSolventTime (h)Yield (%)
1NaOHEthanol/H₂O385-95
2Na₂CO₃Ethanol/H₂O288-96
Yields are estimated based on similar mechanochemical and solution-phase syntheses of indole oximes.[13]

Application Note 4: Synthesis via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups).[14] This reaction provides access to highly functionalized alkenes. Using this compound as the aldehyde component allows for the synthesis of various indole-based vinyl derivatives, which are of interest in medicinal chemistry.

Experimental Workflow: Knoevenagel Condensation

precursor This compound + Active Methylene Compound reagents Ethanol (Solvent) Piperidine or L-Proline (cat.) precursor->reagents Combine reaction Stir at 60°C (2-4h) reagents->reaction Heat workup Cool to RT & Filtration reaction->workup Precipitate purification Wash with Ethanol workup->purification Purify product Knoevenagel Adduct purification->product

Caption: Workflow for Knoevenagel condensation.

General Experimental Protocol: Knoevenagel Condensation

  • In a round-bottom flask, add this compound (1.0 eq.), the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq.), and ethanol.

  • Add a catalytic amount of a base, such as piperidine or L-proline (approx. 10 mol%).[14]

  • Stir the mixture at 60°C for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The solid product that forms is collected by vacuum filtration.

  • Wash the product with cold ethanol and dry to yield the pure Knoevenagel adduct.

Data Presentation: Representative Knoevenagel Condensations

EntryActive Methylene CompoundCatalystTime (h)Yield (%)
1MalononitrileL-Proline290-98
2Ethyl CyanoacetatePiperidine385-95
3Barbituric AcidL-Proline2.588-96
4Thiazolidine-2,4-dioneNH₄OAc1 (MW)90-97
Yields and conditions are based on analogous reactions with other indole-3-carboxaldehydes.[14][15]

References

Application Notes and Protocols for High-Throughput Screening of 2-(3-formyl-1H-indol-1-yl)acetamide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening (HTS) of 2-(3-formyl-1H-indol-1-yl)acetamide derivative libraries. This class of compounds, characterized by a reactive formyl group and a flexible acetamide side chain, represents a valuable scaffold for the discovery of novel modulators of various biological targets. The following sections detail a representative synthetic protocol for library generation, a comprehensive HTS protocol for the identification of inhibitors of HIV-1 Tat-mediated transcription, and examples of data presentation and analysis.

Synthesis of this compound Libraries

The parallel synthesis of a diverse library of this compound derivatives can be achieved through a reliable two-step process amenable to automation. The core scaffold is first synthesized, followed by diversification at the acetamide position.

Protocol 1: Parallel Synthesis of a 96-Well Library

Materials:

  • Indole-3-carbaldehyde

  • Ethyl 2-bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • A diverse library of primary and secondary amines (in solution)

  • 96-well reaction blocks

  • Automated liquid handler (optional)

  • Parallel synthesizer or shaker incubator

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) for quality control

Procedure:

Step 1: Synthesis of Ethyl 2-(3-formyl-1H-indol-1-yl)acetate (Intermediate)

  • To a solution of indole-3-carbaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).

  • Add ethyl 2-bromoacetate (1.2 equivalents) dropwise to the stirring mixture.

  • Seal the reaction vessel and heat at 60°C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC) or HPLC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.

Step 2: Amidation to Generate the Acetamide Library

  • Dissolve the ethyl 2-(3-formyl-1H-indol-1-yl)acetate intermediate in a suitable solvent such as DMF or dioxane.

  • Dispense the solution of the intermediate into the wells of a 96-well reaction block.

  • Using an automated liquid handler or multichannel pipette, add a solution of a unique primary or secondary amine (1.5 equivalents) to each well.

  • Seal the reaction block and heat at 80-100°C for 12-18 hours.

  • After cooling to room temperature, the solvent is removed under vacuum. The resulting crude products in each well can be subjected to high-throughput purification, or for initial screening, can be dissolved in dimethyl sulfoxide (DMSO) to create a stock plate.

  • Perform quality control on a representative selection of wells using HPLC-MS to confirm the identity and purity of the library members.

High-Throughput Screening Protocol: Inhibition of HIV-1 Tat-Mediated Transcription

This protocol describes a cell-based, dual-luciferase reporter assay to identify compounds from the this compound library that inhibit the transcriptional activity of the HIV-1 Tat protein.[1][2]

Principle: The assay utilizes a cell line stably expressing the firefly luciferase gene under the control of the HIV-1 long terminal repeat (LTR) promoter. Co-transfection or stable expression of the HIV-1 Tat protein leads to a significant increase in luciferase expression. A second reporter, Renilla luciferase, under the control of a constitutive promoter, is used to normalize for cell viability and transfection efficiency. Library compounds that inhibit Tat function will reduce the firefly luciferase signal relative to the Renilla signal.

Materials:

  • HeLa or HEK293T cells stably expressing an HIV-1 LTR-luciferase reporter construct.

  • Expression vector for HIV-1 Tat protein.

  • Transfection reagent (e.g., Lipofectamine).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).

  • 384-well white, clear-bottom assay plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer capable of reading 384-well plates.

  • Compound library plates (this compound derivatives in DMSO).

Procedure:

  • Cell Seeding: Seed the HIV-1 LTR-luciferase reporter cells in 384-well plates at a density of 5,000-10,000 cells per well in 40 µL of DMEM with 10% FBS. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Transfection: Transfect the cells with the HIV-1 Tat expression vector and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Addition: 4-6 hours post-transfection, add the library compounds. Using a pin tool or acoustic liquid handler, transfer approximately 50 nL of the compound solutions from the library plates to the assay plates, resulting in a final concentration of 10 µM. Include appropriate controls:

    • Negative Control: DMSO vehicle only (0.1% final concentration).

    • Positive Control: A known inhibitor of Tat-mediated transcription.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay:

    • Equilibrate the plates and reagents to room temperature.

    • Add the Luciferase Assay Reagent II (firefly luciferase substrate) to all wells and measure the luminescence (firefly signal).

    • Add the Stop & Glo® Reagent (Renilla luciferase substrate) to all wells and measure the luminescence again (Renilla signal).

  • Data Analysis:

    • Calculate the ratio of firefly to Renilla luciferase activity for each well.

    • Normalize the data to the controls on each plate. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control))

    • Calculate the Z'-factor for each plate to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

Data Presentation

Quantitative data from the primary screen and subsequent dose-response experiments should be summarized in clear, structured tables.

Table 1: Primary High-Throughput Screening Results (Example Data)

Compound IDLibrary WellFirefly Signal (RLU)Renilla Signal (RLU)Firefly/Renilla Ratio% Inhibition
HTS-0001A01850,00095,0008.955.5
HTS-0002A02820,00092,0008.916.0
HTS-0003 A03 250,000 89,000 2.81 68.2
..................
Neg ControlP23900,00098,0009.180.0
Pos ControlP2450,00096,0000.52100.0

RLU: Relative Light Units

Table 2: Dose-Response Analysis of Confirmed Hits (Example Data)

Compound IDTargetIC₅₀ (µM)95% Confidence Interval (µM)Hill Slope
HTS-0003HIV-1 Tat-mediated transcription2.52.1 - 3.01.1
HTS-0158HIV-1 Tat-mediated transcription5.84.9 - 6.90.9
HTS-0421HIV-1 Tat-mediated transcription12.110.5 - 14.01.0

Visualizations

Diagrams created using Graphviz (DOT language) are essential for illustrating workflows and biological pathways.

G cluster_prep Library Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis & Follow-up synthesis Synthesis of 2-(3-formyl- 1H-indol-1-yl)acetamide Library qc QC (HPLC-MS) synthesis->qc plate Library Plating (DMSO Stocks) qc->plate compound_add Compound Addition (10 µM) plate->compound_add cell_seed Cell Seeding (384-well) transfect Transfection (Tat & Renilla Plasmids) cell_seed->transfect transfect->compound_add incubation Incubation (48h) compound_add->incubation readout Dual-Luciferase Readout incubation->readout primary_analysis Primary Data Analysis (% Inhibition, Z') readout->primary_analysis hit_selection Hit Selection (>50% Inhibition) primary_analysis->hit_selection dose_response Dose-Response (IC50 Determination) hit_selection->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar

Caption: High-throughput screening workflow for this compound libraries.

G cluster_nucleus Host Cell Nucleus HIV_DNA HIV-1 Provirus (DNA) LTR 5' LTR Promoter RNA_Pol RNA Pol II LTR->RNA_Pol Basal Transcription Nascent_RNA Nascent RNA Transcript RNA_Pol->Nascent_RNA TAR TAR Element Viral_Proteins Viral Proteins Nascent_RNA->Viral_Proteins Elongation & Translation PTEFb P-TEFb (CDK9/CycT1) TAR->PTEFb Recruits Tat Tat Protein Tat->TAR Binds PTEFb->RNA_Pol Phosphorylates & Activates Inhibitor 2-(3-formyl-1H-indol-1-yl) acetamide Derivative Inhibitor->Tat Inhibits

Caption: HIV-1 Tat-mediated transcription signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Route A: N-alkylation of Indole-3-carboxaldehyde. This approach involves the reaction of indole-3-carboxaldehyde with a 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base.

  • Route B: Vilsmeier-Haack Formylation of 2-(1H-indol-1-yl)acetamide. This method starts with the N-alkylation of indole with a 2-haloacetamide, followed by the formylation of the resulting 2-(1H-indol-1-yl)acetamide at the C3 position using the Vilsmeier-Haack reagent (typically POCl₃/DMF).

Q2: Which synthetic route is generally preferred?

Route A, the N-alkylation of indole-3-carboxaldehyde, is often the more direct approach. However, the choice of route can depend on the availability of starting materials and the specific experimental conditions that a laboratory is equipped to handle.

Q3: What are the most common challenges encountered in the synthesis of this compound?

Common challenges include:

  • Low yields of the desired product.

  • The formation of side products, particularly from C3-alkylation in the N-alkylation of indole derivatives.

  • Difficulties in the purification of the final product.

  • Potential for the degradation of the acetamide group under harsh reaction conditions.

Troubleshooting Guides

Problem 1: Low Yield in N-alkylation of Indole-3-carboxaldehyde (Route A)

Symptoms:

  • The final yield of this compound is significantly lower than expected.

  • TLC analysis of the crude reaction mixture shows a large amount of unreacted indole-3-carboxaldehyde.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Deprotonation of Indole Nitrogen Use a stronger base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF to ensure complete deprotonation of the indole nitrogen, thereby increasing its nucleophilicity.
Low Reaction Temperature Increase the reaction temperature. For some indole alkylations, elevating the temperature to around 80°C can significantly improve the reaction rate and yield.[1]
Insufficient Reaction Time Monitor the reaction progress using TLC. If the reaction is proceeding slowly, extend the reaction time.
Decomposition of 2-chloroacetamide Ensure the 2-chloroacetamide is of high purity and stored under appropriate conditions. Consider adding it to the reaction mixture in portions.
Problem 2: Formation of C3-Alkylated Side Product

Symptom:

  • NMR or LC-MS analysis of the product mixture indicates the presence of an isomer, likely the C3-alkylated product.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Deprotonation of Indole Nitrogen As with low yield, ensure complete deprotonation with a strong base like NaH in a suitable solvent. Incomplete deprotonation can lead to a higher proportion of C3-alkylation.
Reaction Conditions Favoring C-Alkylation Higher reaction temperatures can sometimes favor N-alkylation over C-alkylation.[1] The choice of solvent can also influence the N/C alkylation ratio. Polar aprotic solvents like DMF generally favor N-alkylation.
High Reactivity of the C3 Position The C3 position of the indole ring is inherently nucleophilic. While less of a concern when starting with indole-3-carboxaldehyde (as the C3 is already substituted), in the Vilsmeier-Haack route starting from 2-(1H-indol-1-yl)acetamide, this is a key consideration.
Problem 3: Challenges in Vilsmeier-Haack Formylation (Route B)

Symptom:

  • The formylation reaction of 2-(1H-indol-1-yl)acetamide results in a complex mixture of products or fails to proceed to completion.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Decomposition of the Acetamide Side Chain The Vilsmeier-Haack reagent is acidic and can potentially hydrolyze the acetamide group. It is crucial to maintain anhydrous conditions and control the reaction temperature, typically starting at 0°C before allowing it to warm.
Low Reactivity of the Indole Ring The acetamide group at the N1 position can be electron-withdrawing, deactivating the indole ring towards electrophilic substitution. More forcing reaction conditions (higher temperature or longer reaction time) may be required, but this increases the risk of side reactions.
Formation of Nitrile as a Side Product Under Vilsmeier-Haack conditions, primary amides can sometimes be converted to nitriles. Careful control of reaction conditions and monitoring by TLC is important.
Problem 4: Difficulty in Product Purification

Symptom:

  • The crude product is an oil or a sticky solid that is difficult to crystallize.

  • Column chromatography does not provide clean separation of the desired product from impurities.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Presence of Polar Impurities Wash the crude product with water to remove any residual DMF or inorganic salts. If the product is in an organic solvent, washing with brine can also help.
Similar Polarity of Product and Side Products Optimize the solvent system for column chromatography. A gradient elution may be necessary. Consider using a different stationary phase if silica gel is not effective.
Product is Thermally Unstable Avoid high temperatures during purification. If using a rotary evaporator, use a water bath at a moderate temperature.

Experimental Protocols

Key Experiment: N-Alkylation of Indole-3-carboxaldehyde with 2-Chloroacetamide (Adapted from Naik et al., 2012)

This protocol is adapted from a similar synthesis of N-substituted indole-3-carboxaldehyde derivatives and may require optimization for the synthesis of the primary acetamide.

Materials:

  • Indole-3-carboxaldehyde

  • 2-Chloroacetamide

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole-3-carboxaldehyde (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq) or NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-chloroacetamide (1.2 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

Logical Workflow for Troubleshooting Low Yield

LowYieldTroubleshooting Troubleshooting Low Yield start Low Yield Observed check_starting_materials Verify Purity of Starting Materials start->check_starting_materials check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions workup_issue Investigate Work-up Procedure start->workup_issue optimize_base Optimize Base and Solvent check_reaction_conditions->optimize_base optimize_temp_time Optimize Temperature and Time check_reaction_conditions->optimize_temp_time solution Improved Yield optimize_base->solution optimize_temp_time->solution product_decomposition Check for Product Decomposition workup_issue->product_decomposition product_decomposition->solution

Caption: A flowchart for diagnosing and resolving low product yields.

Signaling Pathway: Synthetic Routes to the Target Molecule

SynthesisPathways Synthetic Pathways to this compound cluster_route_a Route A cluster_route_b Route B indole Indole indole_3_carboxaldehyde Indole-3-carboxaldehyde indole->indole_3_carboxaldehyde Formylation indolyl_acetamide 2-(1H-indol-1-yl)acetamide indole->indolyl_acetamide N-alkylation (2-chloroacetamide, base) target_molecule This compound indole_3_carboxaldehyde->target_molecule N-alkylation (2-chloroacetamide, base) indolyl_acetamide->target_molecule Vilsmeier-Haack Formylation (POCl3/DMF)

Caption: Two primary synthetic routes to the target compound.

References

Technical Support Center: Synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(3-formyl-1H-indol-1-yl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: There are two main retrosynthetic approaches for this molecule:

  • Route A: N-Alkylation of Indole-3-carbaldehyde. This is the most direct approach, involving the alkylation of the nitrogen atom of commercially available indole-3-carbaldehyde with a 2-haloacetamide, such as 2-chloroacetamide.

  • Route B: C3-Formylation of 2-(1H-indol-1-yl)acetamide. This route begins with the N-alkylation of indole with a 2-haloacetamide, followed by a formylation reaction at the C3 position, typically using the Vilsmeier-Haack reaction.

Q2: What are the most common challenges encountered during the N-alkylation of indole-3-carbaldehyde (Route A)?

A2: The primary challenges include:

  • Low Yields: This can be caused by incomplete deprotonation of the indole nitrogen, degradation of starting materials under harsh basic conditions, or side reactions.[1] The electron-withdrawing nature of the formyl group at C3 decreases the nucleophilicity of the indole nitrogen, making the reaction more difficult compared to unsubstituted indole.[1]

  • Side Reactions: While N-alkylation is generally favored for indoles with electron-withdrawing groups, side reactions at the oxygen of the formyl group can occur, or polymerization under strong base conditions.

  • Reagent Purity: The presence of water or other protic impurities can quench the base and the reactive indolate anion, significantly reducing the yield.[1]

Q3: I am observing a significant amount of C3-alkylation when N-alkylating indole. How can I improve N-selectivity?

A3: Competition between N- and C3-alkylation is a very common issue in indole chemistry because the C3 position is highly nucleophilic.[1][2] To favor the desired N-alkylation, consider the following strategies:

  • Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is the classical approach to favor N-alkylation.[2] The base generates the indolate anion, which is more nucleophilic at the nitrogen. Incomplete deprotonation can lead to more C3-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor N-alkylation.[2]

  • Catalytic Systems: Modern methods, such as copper hydride (CuH) catalysis, can offer excellent control and high N-selectivity.[2]

Q4: What is the Vilsmeier-Haack reaction and why is it used in Route B?

A4: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds like indoles.[3] It uses a "Vilsmeier reagent," which is an electrophilic chloroiminium salt generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3][4] This reagent is highly effective at introducing a formyl (-CHO) group, almost exclusively at the C3 position of the indole ring, which is the most electron-rich site.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and offers potential solutions.

Problem Potential Cause Suggested Solution
Low Yield in N-Alkylation Step (Route A) 1. Incomplete deprotonation of indole N-H.1. Ensure the base is fresh and used in sufficient molar excess (e.g., 1.1-1.5 equivalents). Consider a stronger base or slightly elevated temperature to ensure full formation of the indolate anion.[1]
2. Poor quality of reagents or solvent.2. Use anhydrous solvents (e.g., dry DMF) and ensure all reagents are free from moisture. Water will quench the base.[1]
3. Reaction time and temperature not optimized.3. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Avoid excessively high temperatures which can cause degradation.[1]
4. The alkylating agent (2-chloroacetamide) is not reactive enough.4. Consider using the more reactive 2-bromoacetamide or adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ.[5]
Multiple Products Observed (Besides Starting Material) 1. Competing C3-alkylation.1. This is less common for indoles with C3-substituents but can indicate undesired side reactions. Ensure complete N-deprotonation with a strong base like NaH in an aprotic solvent.[2]
2. Dialkylation (alkylation at both N1 and another position).2. Use the alkylating agent in a controlled stoichiometry (e.g., 1.05–1.2 equivalents) and add it dropwise to the reaction mixture to avoid localized high concentrations.[2]
Incomplete Vilsmeier-Haack Reaction (Route B) 1. Vilsmeier reagent did not form properly or decomposed.1. Prepare the Vilsmeier reagent by adding POCl₃ slowly to ice-cold DMF. Use the reagent promptly after its formation.
2. The indole substrate is deactivated.2. The N-acetamide group is electron-withdrawing and can slightly deactivate the indole ring. Ensure sufficient reaction time and appropriate temperature as per established protocols.[3]
Difficult Product Purification 1. Presence of residual DMF.1. After the reaction, quench with ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water and then brine to remove DMF.
2. Oily product that is difficult to crystallize.2. Purify by column chromatography on silica gel. If the product is still an oil, try triturating with a non-polar solvent like hexane or a hexane/ether mixture to induce solidification.

Data Presentation: Reaction Optimization

Table 1: Conditions for Vilsmeier-Haack Formylation of Substituted Indoles. [3]

Indole DerivativeReagentsTemperature (°C)Time (h)Yield (%)
IndolePOCl₃, DMF0 to 85696
2-MethylindolePOCl₃, DMF98-100371*
4-MethylindolePOCl₃, DMF0 to 85890
5-MethylindolePOCl₃, DMF0 to 85692

*Note: For 2-Methylindole, multiple products were formed.

Table 2: Strategies to Improve N- vs. C3-Alkylation Selectivity. [2]

StrategyConditionRationale
Base/Solvent System Strong base (e.g., NaH) in a polar aprotic solvent (e.g., DMF, THF).Promotes the formation of the indolate anion, increasing the nucleophilicity of the nitrogen atom.
Temperature Increase reaction temperature (e.g., to 80 °C).Can shift the kinetic/thermodynamic balance to favor the N-alkylated product.
Catalyst System Use of specific catalysts (e.g., CuH/DTBM-SEGPHOS).Modern catalytic methods can provide high regioselectivity through ligand control.
Stoichiometry Control Add alkylating agent (1.05-1.2 eq.) dropwise.Prevents high local concentrations that can lead to side reactions like dialkylation.

Experimental Protocols

Method A: N-Alkylation of Indole-3-carbaldehyde

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting. Stir the suspension for 15-20 minutes.

  • Indole Addition: Dissolve indole-3-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.

  • Alkylation: Dissolve 2-chloroacetamide (1.1 equivalents) and a catalytic amount of potassium iodide (0.1 equivalents) in anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Monitoring: Heat the reaction to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench it by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound.

Method B: Vilsmeier-Haack Formylation of 2-(1H-indol-1-yl)acetamide

(This protocol assumes 2-(1H-indol-1-yl)acetamide has been previously synthesized)

  • Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise with vigorous stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-(1H-indol-1-yl)acetamide (1.0 equivalent) in anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice containing a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate. Stir until the hydrolysis is complete.

  • Purification: The product may precipitate from the aqueous solution. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, extract with a suitable organic solvent, dry, and concentrate. The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Synthetic_Workflow cluster_A Route A cluster_B Route B I3C Indole-3-carbaldehyde Alkylation N-Alkylation (NaH, ClCH₂CONH₂) I3C->Alkylation Product This compound Alkylation->Product Indole Indole IAA 2-(1H-indol-1-yl)acetamide Indole->IAA N-Alkylation Formylation C3-Formylation (Vilsmeier-Haack) IAA->Formylation Formylation->Product

Caption: Overview of the two primary synthetic routes to the target compound.

Troubleshooting_N_Alkylation Start Low Yield in N-Alkylation Step Check_Base Check Base Activity & Stoichiometry Start->Check_Base Check_Solvent Verify Anhydrous Conditions Start->Check_Solvent Check_Reactivity Assess Alkylating Agent Reactivity Start->Check_Reactivity Monitor_Rxn Optimize Time & Temperature Start->Monitor_Rxn Sol_Base Use fresh, stronger base (e.g., NaH, >1.1 eq.) Check_Base->Sol_Base Issue Found Sol_Solvent Use freshly distilled anhydrous solvent Check_Solvent->Sol_Solvent Issue Found Sol_Reactivity Use bromo-acetamide or add catalytic KI Check_Reactivity->Sol_Reactivity Issue Found Sol_Monitor Monitor by TLC/LC-MS to find endpoint Monitor_Rxn->Sol_Monitor Issue Found Improved Yield Improved Sol_Base->Improved Sol_Solvent->Improved Sol_Reactivity->Improved Sol_Monitor->Improved

Caption: Troubleshooting workflow for low yield in the N-alkylation reaction.

Vilsmeier_Haack_Mechanism cluster_reagent Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Intermediate Vilsmeier->Iminium Electrophile Indole Indole Substrate Indole->Iminium Attack at C3 Product Aldehyde Product Iminium->Product Aqueous Work-up (Hydrolysis)

Caption: Simplified mechanism of the Vilsmeier-Haack formylation of indole.

References

Technical Support Center: Derivatization of Indole-3-Carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for indole-3-carboxaldehyde derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on indole-3-carboxaldehyde?

Indole-3-carboxaldehyde is a versatile building block used in a variety of reactions, including:

  • Reductive Amination: To form substituted indolyl-methylamines.

  • Condensation Reactions: Such as Knoevenagel condensation with active methylene compounds and the synthesis of bis(indolyl)methanes.[1]

  • Wittig Reaction: To synthesize vinyl indoles.

  • Oxidation: To produce indole-3-carboxylic acid.[2]

  • Henry Reaction: Condensation with nitroalkanes.[2]

Q2: Why is my reaction yield low when derivatizing indole-3-carboxaldehyde?

Low yields can be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or an inactive catalyst can lead to poor conversion.

  • Side Reactions: The formation of unwanted byproducts consumes starting material and reduces the yield of the desired product.

  • Poor Solubility: Indole-3-carboxaldehyde has limited solubility in some common organic solvents, which can hinder the reaction.

  • Purity of Starting Materials: Impurities in the indole-3-carboxaldehyde or other reagents can interfere with the reaction.

Q3: How can I minimize side reactions?

Minimizing side reactions often involves careful control of reaction conditions:

  • N-Protection: Protecting the indole nitrogen with groups like Boc (tert-butyloxycarbonyl) or Tosyl (p-toluenesulfonyl) can prevent side reactions at the N-H position.

  • Temperature Control: Many side reactions are accelerated at higher temperatures. Running the reaction at the lowest effective temperature is often beneficial.

  • Catalyst Choice: Using a milder catalyst can prevent degradation of starting materials and products.

  • Stoichiometry: Precise control of the reactant ratios is crucial to avoid side reactions like over-alkylation or polymerization.[1]

  • Anhydrous Conditions: For reactions sensitive to water, using dry solvents and an inert atmosphere is important.

Troubleshooting Guides

Reductive Amination

Reductive amination involves the reaction of indole-3-carboxaldehyde with a primary or secondary amine to form an imine, which is then reduced to the corresponding amine.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low to no product formation Incomplete imine formation.- Monitor imine formation by TLC before adding the reducing agent.[1]- Add a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[1]- Use a catalytic amount of acid (e.g., acetic acid) to promote imine formation.
Inactive reducing agent.- Use a fresh bottle of the reducing agent.- Choose a suitable reducing agent. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH3CN) are often effective as they can reduce the imine in the presence of the aldehyde.[3]
Formation of Indole-3-methanol Reduction of the aldehyde before imine formation.- Use a milder reducing agent that selectively reduces the imine (e.g., NaBH3CN).[3]- Add the reducing agent portion-wise after confirming imine formation.
Over-alkylation (for primary amines) The secondary amine product reacts further with the aldehyde.- Use a stoichiometric amount of the primary amine.[1]- Add the aldehyde slowly to the reaction mixture containing the amine and reducing agent.
Dimerization/Polymerization Instability of the indole nucleus under acidic conditions.- Use a minimal amount of acid catalyst.- Consider protecting the indole nitrogen.
  • To a solution of indole-3-carboxaldehyde (1.0 eq) and the primary amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add 3Å molecular sieves.

  • Stir the mixture for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Stir the reaction at room temperature until the starting materials are consumed (as monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Condensation Reactions

This reaction involves the condensation of indole-3-carboxaldehyde with an active methylene compound in the presence of a basic catalyst.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield Inactive catalyst or inappropriate solvent.- Use a fresh catalyst (e.g., piperidine, pyridine).- Screen different solvents; polar aprotic solvents like ethanol or DMF are often effective.[1]
Self-condensation of the active methylene compound The active methylene compound reacts with itself.- Add the indole-3-carboxaldehyde slowly to the mixture of the active methylene compound and the catalyst.
Michael Addition to the product The enolate of the active methylene compound adds to the α,β-unsaturated product.- Use a milder base or a stoichiometric amount of the active methylene compound.
  • Dissolve indole-3-carboxaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine (2-3 drops).[1]

  • Stir the mixture at room temperature. The product may precipitate out of the solution.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture in an ice bath to maximize precipitation.[1]

  • Collect the product by filtration and wash with cold ethanol.[1]

This reaction involves the electrophilic substitution of two equivalents of an indole with indole-3-carboxaldehyde, typically under acidic conditions.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Formation of oligomers/polymers Strong acidic conditions leading to polymerization of the indole.- Use a milder acid catalyst (e.g., Lewis acids like InCl3, or solid-supported acids).[1]- Carefully control the reaction temperature, avoiding excessive heat.
Formation of trimers and other oligomers Incorrect stoichiometry.- Use a 2:1 molar ratio of indole to indole-3-carboxaldehyde.[1]
Low Yield Inefficient catalyst or reaction conditions.- A wide range of catalysts can be used, including protic acids, Lewis acids, and heterogeneous catalysts.[1] Screen different catalysts to find the optimal one for your specific substrates.
  • To a solution of indole-3-carboxaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add indole (2.0 mmol).[1]

  • Add a catalytic amount of a Lewis acid (e.g., InCl3, 0.1 mmol) in one portion.[1]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.[1]

  • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.[1]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the product by column chromatography.

Wittig Reaction

The Wittig reaction converts the aldehyde group of indole-3-carboxaldehyde into a double bond.

Common Issues and Solutions:

Problem Potential Cause Troubleshooting Steps
Low Yield Poor ylide formation or reactivity.- Ensure the base used is strong enough to deprotonate the phosphonium salt.- For stabilized ylides, a milder base can be used, but the reaction may be slower.[4]
Formation of triphenylphosphine oxide is difficult to remove Inherent byproduct of the Wittig reaction.- Purification by column chromatography is usually effective.- In some cases, precipitation of the product from a non-polar solvent can leave the phosphine oxide in solution.
Unfavorable E/Z selectivity The nature of the ylide and reaction conditions.- Stabilized ylides generally give the (E)-alkene, while non-stabilized ylides favor the (Z)-alkene.[4]- The presence of lithium salts can affect selectivity; using sodium or potassium-based bases can be advantageous.[4]
  • To a suspension of the corresponding phosphonium salt (1.1 eq) in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride or potassium tert-butoxide, 1.1 eq) at 0 °C.

  • Stir the mixture until the characteristic color of the ylide appears.

  • Add a solution of indole-3-carboxaldehyde (1.0 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to separate the product from triphenylphosphine oxide.

Data Presentation

The following table summarizes the effect of reaction conditions on the outcome of common indole-3-carboxaldehyde derivatizations. Note that specific yields are highly substrate-dependent.

Reaction Parameter Condition Expected Outcome Potential Side Products
Reductive Amination Reducing AgentNaBH(OAc)3High yield of amineMinimal aldehyde reduction
NaBH4Can reduce both imine and aldehydeIndole-3-methanol
Amine Stoichiometry (Primary Amine)1.1 equivalentsGood yield of secondary amine
> 2 equivalentsIncreased risk of over-alkylationTertiary amine
Bis(indolyl)methane Synthesis CatalystStrong Protic Acid (e.g., H2SO4)Can lead to high yields but also decompositionOligomers, polymers
Milder Lewis Acid (e.g., InCl3)Good yields with fewer side products
Indole to Aldehyde Ratio2:1Optimal for bis(indolyl)methane
1:1Lower yield, potential for other products
Wittig Reaction Ylide TypeStabilized (e.g., Ph3P=CHCO2Et)Predominantly (E)-alkene
Non-stabilized (e.g., Ph3P=CH2)Predominantly (Z)-alkene

Visualization of Reaction Pathways and Workflows

Reductive_Amination_Pathway I3CHO Indole-3-carboxaldehyde Imine Imine Intermediate I3CHO->Imine + Amine (-H2O) Alcohol Indole-3-methanol (Side Product) I3CHO->Alcohol + [H] (Side Reaction) Amine Primary/Secondary Amine Amine->Imine Product Substituted Amine Imine->Product + [H] Overalkylation Over-alkylation Product (Side Product) Product->Overalkylation + I3CHO, [H] (for primary amines)

Caption: Reaction pathway for reductive amination of indole-3-carboxaldehyde.

Troubleshooting_Workflow Start Low Product Yield Check_Imine Check Imine Formation (TLC) Start->Check_Imine Imine_OK Imine Formed Check_Imine->Imine_OK Add_Dehydrating_Agent Add Dehydrating Agent Imine_OK->Add_Dehydrating_Agent No Check_Reductant Check Reducing Agent Activity Imine_OK->Check_Reductant Yes Add_Dehydrating_Agent->Check_Imine Reductant_OK Reductant Active Check_Reductant->Reductant_OK Use_Fresh_Reductant Use Fresh/Alternative Reductant Reductant_OK->Use_Fresh_Reductant No Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Reductant_OK->Optimize_Conditions Yes Use_Fresh_Reductant->Check_Reductant Success Problem Solved Optimize_Conditions->Success

Caption: Troubleshooting workflow for low yield in reductive amination.

N_Protection_Strategy Start Side Reactions at Indole N-H Protect Protect Indole Nitrogen (e.g., with Boc or Tosyl group) Start->Protect Derivatize Perform Derivatization Reaction Protect->Derivatize Deprotect Deprotect Nitrogen Derivatize->Deprotect Final_Product Desired Product Deprotect->Final_Product

Caption: Logical workflow for using N-protection to avoid side reactions.

References

2-(3-formyl-1H-indol-1-yl)acetamide stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(3-formyl-1H-indol-1-yl)acetamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound stem from two primary degradation pathways:

  • Hydrolysis of the acetamide group: The acetamide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 1-(carboxymethyl)-1H-indole-3-carbaldehyde and ammonia.[1][2]

  • Oxidation of the indole ring: The electron-rich indole nucleus is prone to oxidation.[3] This can be triggered by exposure to air (oxygen), light, or certain metal ions, leading to the formation of various oxidized derivatives and a potential color change in the solution.[3] The aldehyde group can also be oxidized to a carboxylic acid, forming 1-(acetamide)-1H-indole-3-carboxylic acid.[4]

Q2: What are the recommended solvents and storage conditions for this compound solutions?

A2: For short-term storage and immediate use in assays, anhydrous dimethyl sulfoxide (DMSO) is a common solvent.[3] It is crucial to use high-purity, dry DMSO to minimize water-related degradation. For long-term storage, it is best to store the compound as a solid at -20°C or below, protected from light and moisture. If a stock solution is necessary, prepare it in anhydrous DMSO, aliquot it into small volumes in amber vials to minimize freeze-thaw cycles and light exposure, and store at -80°C.[3] Aqueous solutions are not recommended for storage for more than a day.[5]

Q3: My solution of this compound has changed color. What is the likely cause?

A3: A color change, such as turning yellow or pink, is often an indicator of degradation of the indole ring.[3] This is typically due to oxidation, which can lead to the formation of colored oligomers or specific degradation products.[3] To prevent this, solutions should be protected from light and oxygen. Preparing solutions fresh and under an inert atmosphere (like argon or nitrogen) can help minimize this issue.[3]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of indole compounds in aqueous solutions is significantly influenced by pH.[3] For this compound, both acidic and basic conditions can accelerate the hydrolysis of the acetamide linkage.[1][2] Generally, indole derivatives are more stable in acidic to neutral pH, though strong acidic conditions can also lead to degradation.[3] It is advisable to determine the stability of the compound in your specific buffer system as part of your experimental setup.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Loss of biological activity or inconsistent results Compound degradation in stock solution or under experimental conditions (e.g., due to pH, temperature, or light exposure).Assess Compound Stability: Perform a stability study under your specific experimental conditions. This can be done by incubating the compound in the assay buffer/medium for the duration of the experiment and then analyzing its concentration and purity by HPLC or LC-MS. Prepare Fresh Solutions: Prepare solutions of your compound immediately before each experiment.[3]
Appearance of new peaks in HPLC/LC-MS analysis The compound is degrading into one or more new products.Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study under stress conditions (acid, base, oxidation, heat, light). This will help in developing a stability-indicating analytical method. Characterize Degradants: If significant degradation is observed, consider characterizing the structure of the degradation products using techniques like LC-MS/MS or NMR.
Precipitation of the compound in aqueous buffer The compound has low aqueous solubility.Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. Check Solubility Limits: Determine the solubility of your compound in the final buffer system to avoid working at concentrations above its solubility limit.
Color change of the solution (e.g., yellowing) Oxidation of the indole ring.Protect from Light and Oxygen: Store solutions in amber vials or wrapped in aluminum foil.[3] Purge the solvent with an inert gas (e.g., argon or nitrogen) before preparing the solution and store the solution under an inert atmosphere. Add Antioxidants: In some cases, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) may help to prevent oxidative degradation, but check for compatibility with your experimental system.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M NaOH. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.[3]

  • Thermal Degradation: Store the solid compound in an oven at 60°C for 48 hours. After exposure, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.[3]

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of the compound to a photostability chamber (with both UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil at the same temperature.[3]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC-UV/MS method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products and calculate the percentage of the parent compound remaining.

General HPLC Method for Analysis

This is a starting point for developing a reverse-phase HPLC method for the analysis of this compound and its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a suitable gradient, for example, 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 300 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Summary

Condition Parameter Expected Stability Potential Degradation Products
pH Acidic (pH 1-3)Moderate to LowHydrolysis of acetamide
Neutral (pH 7)ModerateSlow oxidation and hydrolysis
Basic (pH 10-13)LowRapid hydrolysis of acetamide
Temperature -20°C (Solid)HighMinimal degradation
4°C (Solution)ModerateSlow degradation
Room Temp (Solution)Low to ModerateIncreased degradation rate
>40°C (Solution)LowAccelerated degradation
Light UV/VisibleLowPhotodegradation, oxidation
Oxidizing Agents H₂O₂, AirLowOxidation of indole ring and aldehyde

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Prepare 1 mg/mL stock solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid, 60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo hplc Analyze by Stability-Indicating HPLC-UV/MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare stressed samples to unstressed control hplc->compare identify Identify degradation products and assess percentage of degradation compare->identify

Caption: An experimental workflow for conducting forced degradation studies.

degradation_pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/Air/Oxidizing Agents) parent This compound hydrolysis_product 1-(Carboxymethyl)-1H-indole-3-carbaldehyde + Ammonia parent->hydrolysis_product H⁺ / OH⁻ H₂O oxidation_product_1 1-(Acetamide)-1H-indole-3-carboxylic acid parent->oxidation_product_1 [O] oxidation_product_2 Other Oxidized Indole Derivatives parent->oxidation_product_2 [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-(3-formyl-1H-indol-1-yl)acetamide.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Initial Synthesis Incomplete reaction or presence of starting materials (e.g., indole-3-carboxaldehyde, 2-chloroacetamide).- Column Chromatography: Utilize silica gel chromatography. A common mobile phase for related indole acetamides is a gradient of ethyl acetate in hexane or chloroform in methanol.[1][2][3][4][5][6] - Recrystallization: Attempt recrystallization from a suitable solvent system. Hot ethanol is often effective for related compounds.[7]
Oily Product Instead of Solid Presence of residual solvent or impurities preventing crystallization.- Solvent Removal: Ensure all reaction solvents are thoroughly removed under reduced pressure. - Trituration: Add a non-polar solvent like hexane and sonicate or stir vigorously to induce precipitation of the desired compound. The product can then be washed with hexane to obtain a pure solid.[8]
Multiple Spots on TLC (Post-Purification) Co-elution of impurities with the product during chromatography or product degradation.- Optimize Chromatography: Adjust the polarity of the mobile phase. Adding a small percentage of a more polar solvent (like methanol in a chloroform system) or a less polar one can improve separation.[1] - Alternative Stationary Phase: If silica gel is ineffective, consider using alumina or reverse-phase C18 silica. - Recrystallization: If the product is the major component, recrystallization can remove closely related impurities.
Poor Recovery After Column Chromatography Product is too polar and is retained on the silica gel, or it is too non-polar and elutes with the solvent front.- Adjust Mobile Phase Polarity: For highly retained compounds, increase the polarity of the eluent (e.g., increase the percentage of methanol in a chloroform/methanol mixture).[1] For compounds that elute too quickly, decrease the mobile phase polarity. - Deactivate Silica Gel: For very polar compounds, silica gel can be deactivated by adding a small amount of triethylamine or ammonia to the mobile phase to prevent streaking and improve recovery.[1]
Product Degradation on Silica Gel The formyl group or indole ring may be sensitive to the acidic nature of standard silica gel.- Use Neutralized Silica Gel: Treat silica gel with a base (e.g., wash with triethylamine in hexane) before packing the column. - Minimize Contact Time: Perform flash chromatography to reduce the time the compound spends on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: Column chromatography on silica gel is the most frequently cited method for purifying structurally similar indole derivatives.[1][2][3][4][5][6] This technique is highly effective at separating the target compound from starting materials and reaction byproducts.

Q2: Which solvents are recommended for recrystallizing this compound?

A2: Based on protocols for related compounds, hot ethanol is a good starting point for recrystallization.[7] An ethyl acetate/diethyl ether mixture has also been used successfully for similar indole acetamides.[9]

Q3: My compound appears as a single spot on TLC, but the NMR spectrum shows impurities. What should I do?

A3: A single spot on TLC does not always guarantee purity, as some impurities may have very similar Rf values to your product. In this case, try using a different TLC mobile phase to achieve better separation. If that fails, preparative HPLC or recrystallization are more powerful purification techniques to remove trace impurities.

Q4: Can I use activated carbon (charcoal) to decolorize my product?

A4: Yes, activated carbon can be used to remove colored impurities. Dissolve your crude product in a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. Filter the hot solution through celite to remove the carbon and then allow the filtrate to cool and crystallize. Be aware that using too much charcoal can lead to a significant loss of your product.

Q5: What are the expected impurities from the synthesis of this compound?

A5: While specific impurities are not detailed in the literature for this exact compound, common impurities in similar syntheses include unreacted starting materials like indole-3-carboxaldehyde and the alkylating agent (e.g., 2-chloroacetamide). Side products from over-alkylation or reactions involving the formyl group are also possible.

Experimental Protocols

Silica Gel Column Chromatography

This protocol is a general guideline based on methods used for similar indole compounds.[1][2][3][4][5][6]

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the column bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to hexane/ethyl acetate 7:3).

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Recrystallization

This protocol is based on the recrystallization of related indole derivatives.[7]

Methodology:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Purification MethodStationary PhaseMobile Phase / SolventApplicationReference(s)
Column ChromatographySilica Gel (100-200 mesh)Chloroform-Methanol-Ammonia (46:1:0.1, v/v)Purification of N-substituted indole acetamides.[1]
Column ChromatographySilica GelEthyl Acetate-Hexane (2:1, v/v)Purification of methoxyindole acetamides.[1]
Column ChromatographySilica GelHexane-Ethyl Acetate (30:1 to 5:1)Purification of various indole derivatives.[2]
Recrystallization-Hot EthanolGeneral purification of indole derivatives.[7]
Washing-HexaneRemoval of non-polar impurities.[8]
Crystallization-Ethyl Acetate/Diethyl EtherFinal purification of an indole acetamide.[9]

Purification Workflow

PurificationWorkflow Purification Strategy for this compound start Crude Product tlc_analysis TLC Analysis start->tlc_analysis major_product Is the product the major component? tlc_analysis->major_product oily_or_solid Is the product an oil or solid? major_product->oily_or_solid Yes column_chromatography Silica Gel Column Chromatography major_product->column_chromatography No trituration Trituration with Hexane oily_or_solid->trituration Oil recrystallization Recrystallization (e.g., from hot Ethanol) oily_or_solid->recrystallization Solid purity_check Check Purity (TLC, NMR) trituration->purity_check recrystallization->purity_check column_chromatography->purity_check purity_ok Is purity sufficient? purity_check->purity_ok pure_product Pure Product further_purification Consider Preparative HPLC or alternative chromatography further_purification->purity_check purity_ok->pure_product Yes purity_ok->further_purification No

Caption: A decision workflow for selecting a purification method.

References

overcoming solubility problems of 2-(3-formyl-1H-indol-1-yl)acetamide in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered with 2-(3-formyl-1H-indol-1-yl)acetamide in experimental assays. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving in aqueous buffers like PBS?

A1: Based on its chemical structure, which includes an indole ring, this compound is predicted to be a hydrophobic or lipophilic molecule. Such compounds inherently have poor water solubility.[1][2] Many indole derivatives are known to be sparingly soluble in aqueous solutions.[3] To achieve dissolution in aqueous media for assays, a solubilization strategy is typically required.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

A2: Organic solvents are recommended for creating a primary stock solution. Dimethyl sulfoxide (DMSO) and dimethyl formamide (DMF) are common choices for indole-derived compounds, with reported solubilities for similar structures around 30 mg/mL.[3] It is crucial to first dissolve the compound completely in a minimal amount of the organic solvent before further dilution.[3]

Q3: My compound dissolves in DMSO but precipitates when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent is diluted into an aqueous medium where its solubility is much lower.[4] The final concentration of the organic solvent (e.g., DMSO) in your assay medium may be too low to keep the compound dissolved.

To resolve this, consider the following:

  • Reduce the final compound concentration: Test if the compound remains in solution at a lower target concentration.

  • Increase the co-solvent percentage: While keeping toxicity in mind for cell-based assays, a slightly higher final DMSO concentration (e.g., up to 0.5% or 1%) might be necessary.

  • Use formulation excipients: Employing agents like cyclodextrins or surfactants can help maintain solubility in the aqueous phase.[5][6]

Q4: What are the main strategies to improve the solubility of this compound for in vitro assays?

A4: Several techniques can be employed to enhance the solubility of poorly water-soluble compounds:

  • Co-solvency: Using a water-miscible organic solvent like DMSO or ethanol to create a stock solution that is then diluted.[7][8][9]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the medium can increase solubility.[5][6][10] Indole derivatives can have acidic or basic properties depending on their functional groups.[11][12]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity that can trap poorly soluble molecules, forming a more water-soluble inclusion complex.[7][13][14][15]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Compound Precipitation Upon Dilution The aqueous assay medium cannot maintain the compound's solubility as the primary organic solvent is diluted.[4]1. Optimize Co-solvent Concentration: Ensure the final DMSO concentration is sufficient but non-toxic to your system (typically <0.5% for cell assays).2. Use an Intermediate Dilution Step: Perform a serial dilution, potentially using a mixture of organic solvent and aqueous buffer, before the final dilution into the assay medium.3. Incorporate Solubilizers: Add cyclodextrins (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Tween® 80) to the final assay medium to maintain solubility.[5][6]
High Variability in Assay Results Inconsistent compound solubility or precipitation during the experiment leads to variable effective concentrations.1. Visually Inspect for Precipitation: Before and after adding the compound, check plates/tubes for any visible precipitate.2. Prepare Fresh Solutions: Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated, stable stock.3. Sonication: Briefly sonicate the final solution to help dissolve any microscopic precipitates and ensure homogeneity.[16]
Low or No Observed Biological Activity The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm Solubility Limit: Determine the kinetic solubility of the compound in your specific assay medium to ensure you are working below its precipitation point.2. Employ an Enabling Formulation: Re-evaluate your solubilization strategy. If co-solvents alone are insufficient, test complexation with cyclodextrins, which can dramatically increase solubility.[14][17]3. Consider Amorphous Forms: Converting the compound to an amorphous solid dispersion can enhance its dissolution rate and kinetic solubility.[16][18]

Experimental Protocols & Data

Protocol 1: Preparation of a Stock Solution Using a Co-solvent
  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).

  • Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid dissolution.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • For experiments, create intermediate dilutions from this stock before making the final dilution into the aqueous assay buffer to minimize precipitation.

Protocol 2: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a solution of HP-β-CD in your aqueous assay buffer (e.g., 1-10% w/v).

  • Warm the HP-β-CD solution slightly (e.g., 37-40°C) and stir to ensure it is fully dissolved.

  • In a separate tube, dissolve the this compound in a minimal volume of a suitable organic solvent (e.g., DMSO, ethanol).

  • Slowly add the concentrated drug solution dropwise to the stirring HP-β-CD solution.

  • Continue to stir the mixture for at least 1-2 hours at room temperature or 37°C to allow for the formation of the inclusion complex.

  • Use the resulting clear solution for your assay. A filtration step (0.22 µm) may be used to remove any undissolved particles or aggregates.

Data Tables for Formulation Components

Table 1: Common Co-solvents for Preclinical Formulations [6][7][19]

Co-solventPropertiesTypical Use in in vitro Assays
DMSO High solubilizing power for many nonpolar compounds.Stock solutions; final concentration usually <0.5% due to cell toxicity.
Ethanol Good solubilizer, volatile, water-miscible.Often used in combination with other solvents.
Propylene Glycol (PG) Less toxic than ethanol, good solubilizer.Can be used in higher concentrations than DMSO in some assays.
PEG 400 Low-molecular-weight polyethylene glycol, water-miscible.Used to increase the solubility of hydrophobic compounds.

Table 2: Common Surfactants for Solubilization [5][6]

SurfactantTypeKey Characteristics
Tween® 80 Non-ionicWidely used, low toxicity, forms micelles to solubilize compounds.
Cremophor® EL Non-ionicHigh solubilizing capacity but associated with toxicity concerns.
Solutol® HS 15 Non-ionicGood solubilizer with a better safety profile than Cremophor® EL.
Sodium Lauryl Sulfate (SLS) AnionicStrong solubilizer, but often too harsh for cell-based assays.

Table 3: Characteristics of Common Cyclodextrin Derivatives [13][14][15]

Cyclodextrin DerivativeAbbreviationKey Properties
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, low toxicity, most commonly used in formulations.
Sulfobutylether-β-Cyclodextrin SBE-β-CDHigh aqueous solubility, used to solubilize ionizable (basic) drugs.
Randomly Methylated-β-Cyclodextrin RAMEBHigh solubilizing capacity for lipophilic drugs, can be more toxic than HP-β-CD.

Visualizations

Caption: Troubleshooting workflow for solubility issues.

ExperimentalWorkflow cluster_prep Stock Solution Preparation cluster_dilution Assay Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in 100% DMSO (e.g., to 50 mM) weigh->dissolve intermediate 3. Prepare Intermediate Dilution (e.g., 1 mM in DMSO or media) dissolve->intermediate final 4. Add to Final Assay Volume (e.g., to 10 µM in media) intermediate->final assay 5. Perform Assay final->assay Ready for Incubation CyclodextrinMechanism cluster_system Aqueous System cd Cyclodextrin (Hydrophilic Exterior) complex Soluble Inclusion Complex cd->complex Forms drug Poorly Soluble Drug (Hydrophobic)

References

minimizing by-product formation in N-alkylation of indole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the N-alkylation of indole-3-carboxaldehyde.

Troubleshooting Guide

Our troubleshooting guide is designed to provide solutions to common problems encountered during the N-alkylation of indole-3-carboxaldehyde.

Issue 1: Low or No Conversion to N-Alkylated Product

Question: I am not observing any significant formation of my desired N-alkylated indole-3-carboxaldehyde. What are the possible causes and solutions?

Answer: Low or no conversion can stem from several factors related to your reaction conditions. Below is a summary of potential causes and recommended actions.

Table 1: Troubleshooting Low Conversion

Potential CauseRecommended Solution
Ineffective Deprotonation The base may not be strong enough to deprotonate the indole nitrogen. Consider switching to a stronger base such as sodium hydride (NaH). Alternatively, cesium carbonate (Cs₂CO₃) can be more effective than potassium carbonate (K₂CO₃) due to its higher solubility.[1]
Poor Solvent Choice The indole anion may not be soluble in your chosen solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally recommended to effectively dissolve the indole anion and other reagents.[2]
Low Reaction Temperature The activation energy for the reaction may not be met at room temperature. Increasing the reaction temperature, for instance to 80°C or higher, can significantly improve the reaction rate and yield.[2]
Steric Hindrance If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced. In such cases, increasing the reaction temperature or using a less hindered reagent, if possible, may help.

Issue 2: Significant C3-Alkylation By-product Formation

Question: My reaction is producing a substantial amount of the C3-alkylated isomer alongside the desired N-alkylated product. How can I improve N-selectivity?

Answer: The formation of the C3-alkylated by-product is a common issue due to the nucleophilicity of the C3 position of the indole ring. The following strategies can help favor N-alkylation.

Table 2: Improving N-Alkylation Selectivity

StrategyDetailed Approach
Choice of Base and Solvent Classical conditions using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF generally provide high selectivity for N-alkylation over C-alkylation.[3]
Temperature Control Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2] For example, raising the temperature to 80°C has been shown to improve N-selectivity.[2]
Alternative Methodologies For certain substrates, transition metal-catalyzed reactions can offer high regioselectivity. The choice of ligand in these systems can be crucial in directing the alkylation to the nitrogen atom.[2]

Issue 3: Formation of Polyalkylated By-products

Question: I am observing the formation of di- or poly-alkylated products in my reaction. How can I minimize this side reaction?

Answer: Polyalkylation can occur, especially when the mono-alkylated product is more nucleophilic than the starting indole. Here are some strategies to promote mono-alkylation.

Table 3: Minimizing Polyalkylation

StrategyDetailed Approach
Stoichiometry Control Use the indole-3-carboxaldehyde as the excess reagent. This increases the probability that the alkylating agent will react with the starting material rather than the N-alkylated product.[2]
Control of Reactivity If possible, consider using a less reactive alkylating agent. Lowering the reaction temperature can also help to control the reactivity and reduce the formation of side products.[2]
Alternative Methodologies Reductive amination is a reliable method to avoid over-alkylation in amine synthesis and can be adapted for indole N-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the "classical" conditions for the N-alkylation of indoles?

A1: The classical approach typically involves deprotonating the indole with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting indole anion is then reacted with an alkyl halide.[3]

Q2: Are there alternative, milder methods for N-alkylation of indole-3-carboxaldehyde?

A2: Yes, several alternative methods have been developed. Copper-catalyzed N-alkylation reactions, for example, can proceed under milder conditions and offer good yields.[4][5] These methods may be particularly useful for sensitive substrates.

Q3: How can I purify my N-alkylated indole-3-carboxaldehyde from the unreacted starting material and by-products?

A3: Column chromatography on silica gel is a common and effective method for purification. The choice of eluent will depend on the polarity of your product and by-products. A typical solvent system might be a mixture of hexane and ethyl acetate. Recrystallization can also be an effective purification technique for solid products.[6]

Experimental Protocols

Protocol 1: Classical N-Alkylation using Potassium Carbonate

This protocol is adapted from a procedure for the synthesis of 1-methyl-1H-indole-3-carbaldehyde.[6]

  • To a mixture of 1H-indole-3-carbaldehyde (3.44 mmol) and anhydrous potassium carbonate (6.88 mmol, 2 eq) in acetonitrile (11.5 mL) and DMF (1 mL), add methyl iodide (8.35 mmol, 2.43 eq).

  • Heat the resulting mixture to reflux at 82–84 °C for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvents under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the desired N-alkylated product.[6]

Protocol 2: Copper-Catalyzed N-Alkylation

This protocol is a general procedure based on copper-catalyzed N-alkylation of indoles.[5]

  • To a solution of indole-3-carboxaldehyde (1 eq) and potassium carbonate (0.40 mol) in DMF (30.00 ml), add a catalytic amount of copper iodide (CuI).

  • Stir the mixture for 10 minutes.

  • Add the dihalide alkylating agent to the reaction mixture.

  • Reflux the mixture for 30–120 minutes, monitoring the reaction by TLC at regular intervals.

  • After the reaction is complete, extract the organic component with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.[5]

Visualizations

reaction_pathway indole Indole-3-carboxaldehyde indole_anion Indole-3-carboxaldehyde Anion indole->indole_anion Base n_product N-Alkylated Product indole_anion->n_product R-X c3_product C3-Alkylated By-product indole_anion->c3_product R-X (Side Reaction) alkyl_halide Alkyl Halide (R-X)

Caption: Reaction pathway for N-alkylation of indole-3-carboxaldehyde.

experimental_workflow start Start: Mix Indole, Base, Solvent add_alkylating_agent Add Alkylating Agent start->add_alkylating_agent reaction Heat / Stir (Monitor by TLC) add_alkylating_agent->reaction workup Aqueous Workup / Extraction reaction->workup purification Purification (Chromatography / Recrystallization) workup->purification product Pure N-Alkylated Product purification->product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the biological screening of indole compounds. Inconsistent results can arise from a variety of factors related to the physicochemical properties of these molecules and their interactions with assay components. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve more reliable and reproducible data.

Frequently Asked Questions (FAQs)

Category 1: Compound Handling and Stability

  • Question 1: My indole compound, dissolved in DMSO, precipitates when I add it to my aqueous cell culture medium. How can I resolve this?

    • Answer: This is a common issue as many indole compounds have low aqueous solubility. While they may dissolve in 100% DMSO, they can "crash out" when diluted into an aqueous environment.[1]

      • Troubleshooting Steps:

        • Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your assay, as higher concentrations can be toxic to cells.[1]

        • Optimize Stock Concentration: Creating a highly concentrated stock in DMSO can lead to precipitation upon dilution. Try reducing the stock concentration and adjusting the addition volume accordingly, while maintaining a low final DMSO percentage.[1]

        • Explore Co-solvents: If DMSO proves problematic, consider other water-miscible organic solvents like ethanol or PEG 300. However, it is crucial to verify their compatibility with your specific cell line and assay, and to always include a vehicle control.[2]

  • Question 2: I suspect my indole compound is degrading during my experiment. How can I check for and prevent this?

    • Answer: Indole compounds can be susceptible to degradation due to factors like pH, light exposure, temperature, and oxidation.[2][3]

      • Troubleshooting Steps:

        • Prepare Fresh Solutions: Always make fresh dilutions of your compound from a frozen stock solution immediately before each experiment.[1]

        • Proper Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C, and protect them from light by using amber vials or wrapping containers in aluminum foil.[1][2] For highly sensitive compounds, storage under an inert atmosphere like argon or nitrogen is recommended.[3][4]

        • Minimize Incubation Time: If your experimental design allows, reduce the duration of the compound's incubation with cells or reagents.[1]

        • Include Controls: Run a "compound-only" control (compound in media without cells) and analyze it at the end of the experiment to check for degradation, for example, via HPLC.[1]

Category 2: Assay Interference

  • Question 3: My results from a fluorescence-based assay are inconsistent. Could my indole compound be interfering with the signal?

    • Answer: Yes, some indole compounds exhibit autofluorescence, which can interfere with fluorescence-based assays and lead to variable results.[1][5]

      • Troubleshooting Steps:

        • Run a Compound-Only Control: Measure the fluorescence of your compound at its final assay concentration in the assay buffer or medium, without any cells or other reagents. A high reading is indicative of autofluorescence.[1]

        • Perform a Spectral Scan: If your plate reader has this capability, perform an excitation and emission scan of your compound to determine its fluorescent profile. This can help you select assay dyes with different spectral properties to avoid overlap.[1]

  • Question 4: I'm observing non-specific inhibition across multiple, unrelated biochemical assays. What could be the cause?

    • Answer: A common reason for such promiscuous inhibition is the formation of colloidal aggregates by the compound in the assay buffer.[6][7][8][9] These aggregates can non-specifically sequester and inhibit enzymes, leading to false-positive results.[6]

      • Troubleshooting Steps:

        • Detergent-Based Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100. If the compound's inhibitory activity is significantly reduced or eliminated, it is likely due to aggregation.[6]

        • Vary Enzyme Concentration: Aggregation-based inhibition is often sensitive to the concentration of the target enzyme.[1] Varying the enzyme concentration in your assay may alter the IC50 of an aggregating inhibitor.

Troubleshooting Guides

When faced with inconsistent data, a systematic approach can help identify the root cause.

Guide 1: General Troubleshooting Workflow for Inconsistent Results

This workflow provides a logical sequence of steps to diagnose the source of variability in your biological screening experiments.

G start Inconsistent Assay Results check_compound Check Compound Integrity & Solubility start->check_compound solubility_ok Solubility OK? check_compound->solubility_ok check_assay Assess for Assay Interference interference Interference Detected? check_assay->interference optimize_protocol Optimize Assay Protocol optimized Optimized optimize_protocol->optimized cytotoxicity Evaluate Unintended Cytotoxicity toxicity Toxicity Observed? cytotoxicity->toxicity end_result Consistent & Reliable Results solubility_ok->check_assay Yes precipitation Precipitation Observed solubility_ok->precipitation No precipitation->optimize_protocol interference->optimize_protocol Yes no_interference No Interference interference->no_interference No no_interference->cytotoxicity toxicity->optimize_protocol Yes no_toxicity No Unwanted Toxicity toxicity->no_toxicity No no_toxicity->end_result optimized->end_result

Caption: A logical workflow for troubleshooting variability in cell-based assays.[1]

Guide 2: Investigating Compound Aggregation

Compound aggregation is a frequent source of false-positive results in high-throughput screening.[6]

G start High Hit Rate or Non-Specific Inhibition detergent_screen Perform Detergent-Based Counter-Screen (e.g., 0.01% Triton X-100) start->detergent_screen activity_reduced Inhibitory Activity Significantly Reduced? detergent_screen->activity_reduced aggregation Likely Aggregation-Based Inhibition activity_reduced->aggregation Yes no_aggregation Inhibition is Likely Target-Specific activity_reduced->no_aggregation No orthogonal_assay Confirm with Orthogonal Assays & Vary Enzyme Concentration aggregation->orthogonal_assay

Caption: Troubleshooting workflow for a high hit rate in an HTS assay.[6]

Detailed Experimental Protocols

Protocol 1: Detergent-Based Counter-Screen for Aggregation

This protocol helps determine if the observed inhibition is due to compound aggregation.

  • Prepare Buffers:

    • Buffer A: Your standard assay buffer.

    • Buffer B: Your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.[6]

  • Compound Preparation: Prepare serial dilutions of your indole compound in both Buffer A and Buffer B.

  • Enzyme Reaction:

    • Add the target enzyme to wells containing either Buffer A or Buffer B with the corresponding compound dilutions.

    • Initiate the reaction by adding the substrate.

  • Data Analysis:

    • Measure the reaction progress according to your standard assay procedure.

    • Calculate the IC50 values in the presence and absence of detergent. A significant increase in the IC50 value in the presence of Triton X-100 suggests aggregation-based inhibition.

Protocol 2: MTT Cell Viability Assay

This assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Seed cells (e.g., HT29) into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[10]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test indole compound. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Suspension Preparation: Prepare an inoculum of the test bacteria in a suitable broth medium, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Serially dilute the test indole compound in the broth medium in a 96-well microtiter plate.[10]

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Quantitative Data Summary

The biological activity of indole compounds is highly dependent on their specific structure and the experimental conditions. The tables below summarize some available quantitative data.

Table 1: Cytotoxic Activity of Indole Derivatives

CompoundCell LineParameterValue (µM)
Compound 1cHepG2LC500.9
Compound 1cMCF-7LC500.55
Compound 1cHeLaLC500.50
Indole-tetrazole 7MCF-7IC503.5 - 8.7
Indole-tetrazole 8A549IC503.5 - 8.7
Indole-tetrazole 9SKOV3IC503.5 - 8.7
LSD1 Inhibitor 43A549IC500.74

Data summarized from references[11] and[12].

Table 2: Antimicrobial Activity of Indole Derivatives

Compound ClassBacterial StrainParameterValue (µg/mL)
Indole-thiourea hybridsM. tuberculosisMIC<1.0
Indole derivative 3M. tuberculosisMIC<8
Indole derivative 4M. tuberculosisMIC<6
Indole derivative 6E. coliMIC<6.25

Data summarized from reference[13].

Visualizations of Key Concepts

Signaling Pathway: NF-κB Inhibition by Brominated Indoles

Certain brominated indoles exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikb IκB tlr4->ikb Signal Cascade nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Gene Expression (TNFα, iNOS, COX-2) nucleus->genes indole Brominated Indoles indole->ikb inhibits degradation of

Caption: Inhibition of the NF-κB signaling pathway by brominated indoles.[10]

By following these guidelines and utilizing the provided resources, researchers can more effectively troubleshoot inconsistent results and improve the reliability of their biological screening data for indole compounds.

References

Validation & Comparative

comparison of 2-(3-formyl-1H-indol-1-yl)acetamide with other indole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the biological activities of various indole derivatives, offering a quantitative comparison of their efficacy in different therapeutic applications.

Table 1: Anticancer Activity of Indole Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (7d) HeLa (Cervical Cancer)0.52[1]
MCF-7 (Breast Cancer)0.34[1]
HT-29 (Colon Cancer)0.86[1]
2-chloro-N-(5-(2-oxoindolin-3-yl)-4H-pyrazol-3-yl) acetamide derivative (10b) A549 (Lung Cancer)0.012[2]
K562 (Leukemia)0.010[2]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) A549 (Lung Cancer)>10[3]
MCF-7 (Breast Cancer)8.7[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Indole Derivatives
Compound/DerivativeMicroorganismMIC (µg/mL)Reference
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) S. aureus (MRSA)0.98[3]
M. tuberculosis H37Rv6.25[3]
Indole-3-acetamido-polyamine conjugate (15c) S. aureus (MRSA)<0.2 µM
E. coliIntrinsic Activity
Indole-triazole derivative (3d) S. aureus6.25
C. albicans3.125

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Anticonvulsant Activity of Acetamide Derivatives
Compound/DerivativeSeizure ModelED50 (mg/kg)Reference
(2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamide derivative (14) MES49.6
6 Hz (32 mA)31.3
scPTZ67.4
3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamide derivative (3q) MES31.64
6 Hz (32 mA)38.15
scPTZ75.41

ED50: The median effective dose, the dose that produces a therapeutic effect in 50% of the population. MES: Maximal Electroshock Seizure test. scPTZ: Subcutaneous Pentylenetetrazole seizure test. 6 Hz: Psychomotor seizure model.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate reproducibility and further investigation.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test indole derivatives and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticonvulsant Activity: Maximal Electroshock (MES) Test in Mice

The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Male Swiss mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Application: At a predetermined time after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • ED50 Calculation: The dose that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The biological activities of indole derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development and mechanism-of-action studies.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Compound_Synthesis Compound Synthesis Cytotoxicity_Screening Cytotoxicity Screening (MTT, SRB assays) Compound_Synthesis->Cytotoxicity_Screening Lead_Identification Lead Compound Identification Cytotoxicity_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action (Apoptosis, Cell Cycle) Lead_Identification->Mechanism_of_Action Animal_Model Animal Model Development (Xenograft) Lead_Identification->Animal_Model Efficacy_Testing Efficacy Testing Animal_Model->Efficacy_Testing Toxicity_Assessment Toxicity Assessment Efficacy_Testing->Toxicity_Assessment PK_PD_Studies Pharmacokinetics/ Pharmacodynamics Toxicity_Assessment->PK_PD_Studies

Caption: General experimental workflow for the evaluation of anticancer indole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 IkappaB IκBα IKK->IkappaB phosphorylates & degrades NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc translocates Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) NFkappaB_nuc->Inflammatory_Genes activates Indole_Derivative Indole-3-carboxaldehyde Indole_Derivative->TLR4 inhibits Indole_Derivative->NFkappaB inhibits Indole_Derivative->p38 inhibits LPS LPS LPS->TLR4

References

A Comparative Guide to Xanthine Oxidase Inhibitors: Evaluating an Indole-Based Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of a novel indole-based compound, 2-(3-formyl-1H-indol-1-yl)acetamide, against established xanthine oxidase inhibitors. Due to the limited publicly available data on the specific inhibitory activity of this compound, this guide utilizes data from a closely related structural analog, an isatin-indole-3-carboxaldehyde hybrid (designated here as Hybrid A19), to provide a preliminary comparative analysis. This comparison is intended to highlight the potential of the indole scaffold in xanthine oxidase inhibition and to provide a framework for future experimental evaluation.

Introduction to Xanthine Oxidase and its Inhibition

Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of XO activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary cause of gout.[2] XO is also a significant source of reactive oxygen species (ROS), implicating it in various pathological conditions, including vascular inflammation and tissue injury.[2][3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and related disorders.[2]

This guide compares the inhibitory potential of an indole-based scaffold, represented by a structural analog of this compound, with three well-established xanthine oxidase inhibitors: Allopurinol, Febuxostat, and Topiroxostat.

Mechanism of Action

The primary mechanism of action for the compared inhibitors involves binding to the active site of xanthine oxidase, thereby preventing the substrate from binding and being converted to uric acid.

  • Allopurinol , a purine analog, acts as a competitive inhibitor and is also a substrate for xanthine oxidase, which metabolizes it to oxypurinol. Oxypurinol is a more potent, non-competitive inhibitor that remains tightly bound to the reduced form of the enzyme.[4]

  • Febuxostat is a non-purine selective inhibitor that forms a stable complex with both the oxidized and reduced forms of the enzyme, exhibiting a mixed-type inhibition.[5]

  • Topiroxostat is another non-purine selective inhibitor that demonstrates potent, time-dependent, and competitive inhibition of xanthine oxidase.[6][7]

  • The Isatin-indole-3-carboxaldehyde hybrid (Hybrid A19) , as a representative of the indole-based scaffold, has been reported to exhibit a mixed-type inhibitory action against xanthine oxidase.

Below is a diagram illustrating the purine metabolism pathway and the point of intervention for xanthine oxidase inhibitors.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XO1 Xanthine Oxidase XO1->Xanthine XO2 Xanthine Oxidase XO2->UricAcid Inhibitors Xanthine Oxidase Inhibitors (e.g., this compound analog) Inhibitors->XO1 Inhibitors->XO2

Caption: Purine Catabolism and Xanthine Oxidase Inhibition.

Comparative Efficacy: A Quantitative Analysis

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for the compared xanthine oxidase inhibitors.

CompoundType of InhibitorIC50 Value (µM)
Isatin-indole-3-carboxaldehyde hybrid A19 Indole-based (Mixed-type)0.37
Allopurinol Purine analog (Competitive)0.2 - 50
Febuxostat Non-purine (Mixed-type)0.0018
Topiroxostat Non-purine (Competitive)0.0053

Note: IC50 values can vary depending on the specific experimental conditions, including the source of the enzyme and substrate concentrations.

Experimental Protocols

To ensure the reproducibility and validity of enzyme inhibition studies, detailed experimental protocols are crucial. Below is a generalized protocol for an in vitro xanthine oxidase inhibition assay.

Materials and Reagents
  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compound (e.g., this compound) and reference inhibitors

  • Potassium phosphate buffer (50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Experimental Workflow

The following diagram outlines the typical workflow for a xanthine oxidase inhibition assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer - Xanthine Oxidase Solution - Xanthine Solution - Inhibitor Stock Solutions Plate Plate Setup (96-well): - Blank (No Enzyme) - Control (No Inhibitor) - Test (with Inhibitor) Reagents->Plate Incubation Pre-incubate Plate (e.g., 15 min at 25°C) Plate->Incubation Reaction Initiate Reaction (Add Xanthine Solution) Incubation->Reaction Measurement Measure Absorbance at 295 nm (Kinetic or Endpoint) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for Xanthine Oxidase Inhibition Assay.
Assay Procedure

  • Preparation of Solutions:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine oxidase in the phosphate buffer. The final concentration in the assay should be optimized.

    • Prepare a stock solution of xanthine in the phosphate buffer.

    • Prepare stock solutions of the test compound and reference inhibitors in DMSO. Further dilutions should be made in the phosphate buffer.

  • Assay in 96-Well Plate:

    • Blank: Add phosphate buffer and the vehicle (DMSO).

    • Control: Add phosphate buffer, xanthine oxidase solution, and the vehicle.

    • Test: Add phosphate buffer, xanthine oxidase solution, and the test compound at various concentrations.

    • The final volume in each well should be consistent.

  • Incubation:

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the xanthine solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm over time using a microplate reader. This measures the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Control - Rate of Blank) - (Rate of Sample - Rate of Blank) ] / (Rate of Control - Rate of Blank) * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Conclusion

This comparative guide highlights the potential of indole-based compounds as effective xanthine oxidase inhibitors. The isatin-indole-3-carboxaldehyde hybrid (Hybrid A19) demonstrates potent inhibition of xanthine oxidase, with an IC50 value that is competitive with established drugs. While direct experimental data for this compound is needed for a definitive comparison, the data on its structural analog suggests that this class of compounds warrants further investigation in the development of novel therapeutics for hyperuricemia and related conditions. The provided experimental protocol offers a standardized method for evaluating the inhibitory activity of new chemical entities against xanthine oxidase.

References

Validating the Efficacy of 2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological activity of the novel compound 2-(3-formyl-1H-indol-1-yl)acetamide. Given that many indole derivatives act as inhibitors of protein-protein interactions (PPIs), this document outlines a validation strategy based on a hypothetical scenario where the compound disrupts a critical PPI in a cancer-related signaling pathway.[1][2] We will compare its performance against other potential inhibitors using a suite of orthogonal assays, providing detailed experimental data and protocols to ensure robust and reliable validation.

Hypothetical Mechanism of Action

For the purpose of this guide, we hypothesize that this compound, hereafter referred to as "Compound X," functions by inhibiting the interaction between two key proteins, "Signal Protein A" and "Effector Protein B." This interaction is a critical node in a pathway leading to oncogene expression. By disrupting this PPI, Compound X effectively halts the downstream signaling cascade.

cluster_pathway Hypothetical Signaling Pathway Upstream Upstream Signal ProteinA Signal Protein A Upstream->ProteinA Activates Complex A-B Complex ProteinA->Complex ProteinB Effector Protein B ProteinB->Complex Downstream Oncogene Expression Complex->Downstream Promotes CompoundX Compound X (Inhibitor) CompoundX->Complex Inhibits Formation

Caption: Hypothetical signaling pathway inhibited by Compound X.

Orthogonal Assay Validation Workflow

To confidently validate the activity of a hit compound from a primary screen, a multi-step, orthogonal approach is essential. This strategy ensures that the observed activity is specific to the target and reproducible across different technological platforms. It begins with a high-throughput proximity-based assay, followed by direct biophysical binding analysis, and culminates in a target engagement assay within a cellular context.[3][4]

Assay1 Primary Screen: AlphaLISA (PPI Disruption) Assay2 Biophysical Validation: Surface Plasmon Resonance (SPR) (Direct Binding & Kinetics) Assay1->Assay2 Validate Hits Assay3 Cellular Validation: CETSA (Target Engagement) Assay2->Assay3 Confirm Cellular Activity

Caption: Workflow for validating compound activity with orthogonal assays.

Comparison of Validation Assay Technologies

The chosen assays—AlphaLISA, Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA)—each provide unique insights into the compound's mechanism of action. Their principles and outputs are complementary, creating a robust validation package.

Parameter AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Principle Proximity-based immunoassay where singlet oxygen transfer between donor and acceptor beads generates a signal when two molecules interact.[5][6]Label-free optical detection of changes in refractive index on a sensor chip as molecules bind and dissociate.[7][8]Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[9][10]
Key Output IC50 (Inhibition of PPI)KD (Binding Affinity), ka/kd (Kinetics)ΔTm (Shift in melting temperature), EC50 (Cellular Potency)
Throughput High (384/1536-well)Low to MediumMedium (96-well/Western Blot)
Assay Type In vitro (Biochemical)In vitro (Biophysical)In situ (Cell-based)
Primary Use High-throughput screening, secondary screening.[3][11]Hit validation, kinetic characterization, mechanism of action.[12][13]Target engagement confirmation, cellular potency determination.[14][15]

Performance Data: Compound X vs. Alternatives

The following tables summarize hypothetical performance data for Compound X and two alternative indole-based inhibitors, illustrating a typical outcome of the orthogonal validation workflow.

Table 1: Potency and Affinity of Test Compounds
Compound AlphaLISA IC50 (nM) SPR KD (nM) CETSA ΔTm (°C at 10 µM) Cellular EC50 (µM)
Compound X 150220+4.21.8
Alternative A 450600+2.15.5
Alternative B 958500 (No binding)+0.3 (No shift)> 50
Table 2: Kinetic Parameters from SPR Analysis
Compound Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s)
Compound X 2.5 x 1055.5 x 10-2
Alternative A 1.1 x 1056.6 x 10-2
Alternative B Not DeterminedNot Determined

Analysis: The data suggests Compound X is a potent and specific inhibitor. It effectively disrupts the PPI in the AlphaLISA assay, shows strong, direct binding to the target protein in SPR, and demonstrates significant target engagement in a cellular context (CETSA). Alternative A is a weaker binder. Alternative B appears to be an assay artifact or a false positive from the primary screen, as it fails to show direct binding in SPR or target engagement in CETSA, highlighting the importance of orthogonal validation.[3]

Detailed Experimental Protocols

AlphaLISA for PPI Inhibition

This protocol is designed to measure the ability of Compound X to disrupt the interaction between Signal Protein A (tagged with Biotin) and Effector Protein B (tagged with Fc).

  • Reagents : Biotinylated Signal Protein A, Fc-tagged Effector Protein B, Streptavidin Donor Beads, Protein A Acceptor Beads, AlphaLISA Immunoassay Buffer (25 mM HEPES pH 7.4, 0.1% Casein, 1 mg/mL Dextran-500).[16]

  • Procedure :

    • Prepare serial dilutions of Compound X in DMSO, then dilute into assay buffer. The final DMSO concentration should be kept below 1%.

    • In a 384-well white OptiPlate, add 5 µL of the compound dilution.[5]

    • Add 10 µL of a mix containing Biotin-Signal Protein A and Fc-Effector Protein B to each well. Final concentrations should be optimized based on titration experiments, typically in the low nM range.[6]

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a mix containing Streptavidin Donor beads and Protein A Acceptor beads (final concentration 20 µg/mL each).[11]

    • Incubate for 60 minutes at room temperature in the dark.[17]

    • Read the plate on an Alpha-compatible reader (e.g., EnVision) with excitation at 680 nm and emission at 615 nm.[5]

    • Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol measures the direct binding of Compound X to Signal Protein A.

  • Reagents : Purified Signal Protein A (ligand), Compound X (analyte), HBS-EP+ buffer (running buffer), Amine coupling kit (EDC, NHS), Sensor Chip (e.g., CM5).

  • Procedure :

    • Ligand Immobilization : Immobilize Signal Protein A onto the sensor chip surface using standard amine coupling chemistry to a target level of ~400-500 RU.[12][18]

    • Analyte Binding : Prepare a dilution series of Compound X in running buffer, ranging from 0.1x to 10x the expected KD.[13]

    • Inject the analyte dilutions over the sensor surface at a constant flow rate (e.g., 30 µL/min), typically for a 120-second association phase followed by a 300-second dissociation phase.[12]

    • Regeneration : After each cycle, regenerate the sensor surface using a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt buffer) to remove bound analyte.[18]

    • Data Analysis : Subtract the reference flow cell signal from the active flow cell to obtain a corrected sensorgram. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine ka, kd, and KD.[13]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA confirms that Compound X binds to and stabilizes Signal Protein A inside intact cells.[9]

Start 1. Culture Cells Treat 2. Treat with Compound or Vehicle (DMSO) Start->Treat Harvest 3. Harvest & Resuspend Cells Treat->Harvest Heat 4. Heat Shock (Temperature Gradient) Harvest->Heat Lyse 5. Cell Lysis (Freeze-Thaw) Heat->Lyse Separate 6. Separate Soluble Fraction (Centrifugation) Lyse->Separate Analyze 7. Analyze by Western Blot (Anti-Signal Protein A) Separate->Analyze End 8. Quantify Bands & Plot (Melt Curve) Analyze->End

Caption: Workflow for a CETSA melt curve experiment.

  • Procedure (Melt Curve) :

    • Cell Treatment : Culture cells to ~80% confluency. Treat one set of cells with Compound X (e.g., 10 µM) and a control set with vehicle (DMSO) for 1-2 hours at 37°C.[10]

    • Harvest and Heat : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[9]

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.[19]

    • Lysis and Separation : Lyse the cells via several freeze-thaw cycles. Centrifuge at high speed (20,000 x g) for 20 minutes to pellet aggregated proteins.[10][19]

    • Analysis : Collect the supernatant (soluble protein fraction). Normalize total protein concentration. Analyze the samples by SDS-PAGE and Western blot using an antibody specific for Signal Protein A.[9]

    • Data Quantification : Quantify the band intensities and plot the percentage of soluble protein relative to the unheated control at each temperature. A shift in the curve for the compound-treated sample indicates thermal stabilization.[10]

  • Procedure (Isothermal Dose-Response) :

    • Follow the same cell treatment protocol but use a range of compound concentrations.

    • Heat all samples at a single, fixed temperature (determined from the melt curve, e.g., the Tm of the vehicle control).[15][19]

    • Process and analyze the samples as above to determine the compound concentration that provides 50% stabilization (EC50).

References

Characterization of 2-(3-formyl-1H-indol-1-yl)acetamide: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and purity assessment of 2-(3-formyl-1H-indol-1-yl)acetamide. The information herein is compiled from established techniques for analogous indole derivatives and serves as a comprehensive reference for experimental design.

Spectroscopic and Chromatographic Profiling

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity determination of this compound. High-Performance Liquid Chromatography (HPLC) is a foundational method for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information.

Below is a summary of expected quantitative data for this compound based on the analysis of its core components, indole-3-carboxaldehyde and related N-substituted indole derivatives.

Analytical TechniqueParameterExpected Value/Observation for Indole-3-carboxaldehyde Analogs
¹H NMR Chemical Shift (δ)Indole NH: ~11.6 ppm (singlet); Aldehyde CHO: ~10.1 ppm (singlet); Indole ring protons: 7.2-8.3 ppm (multiplets); Acetamide CH₂: ~4.3 ppm (singlet); Acetamide NH₂: ~7.4 ppm
¹³C NMR Chemical Shift (δ)Carbonyl (CHO): ~181 ppm; Indole C3: ~113.5 ppm; Indole ring carbons: 111-136 ppm; Acetamide CO: ~170 ppm; Acetamide CH₂: ~45 ppm
Mass Spectrometry (EI-MS) Molecular Ion (M⁺)m/z 145.05 for Indole-3-carboxaldehyde[1][2]
Key Fragmentsm/z 116, 89 for Indole-3-carboxaldehyde[1]
HPLC (Reverse-Phase) Retention Time (Rt)Dependent on column, mobile phase, and gradient. Typically, a gradient of acetonitrile and water is used.[3][4]
FT-IR Wavenumber (cm⁻¹)N-H stretch: 3140-3180 cm⁻¹; C=O stretch (aldehyde): ~1643 cm⁻¹; C=O stretch (amide): ~1660 cm⁻¹; C=N stretch: 1520–1535 cm⁻¹[5][6]

Experimental Workflow

The characterization of a newly synthesized batch of this compound typically follows a logical progression of analytical techniques to confirm its identity, structure, and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC for Purity Assessment Purification->HPLC MS Mass Spectrometry for Molecular Weight Confirmation HPLC->MS NMR NMR (¹H, ¹³C) for Structural Elucidation MS->NMR FTIR FT-IR for Functional Group Identification NMR->FTIR Data_Analysis Spectral Interpretation & Data Analysis FTIR->Data_Analysis Report Final Report & Documentation Data_Analysis->Report

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocols

Below are representative protocols for the key analytical methods, adapted from literature for indole derivatives.[3][4][7] Optimization for the specific target molecule is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector and a C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution is typically employed. For instance, starting with 20% methanol in 0.1% formic acid in water, ramping up to a higher concentration of methanol.[4]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 30 °C.[7]

  • Detection: UV detection at 280 nm is suitable for the indole chromophore.[4][7]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.[7]

  • Injection Volume: 10 µL.[7]

Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source is commonly used for this type of molecule.[7] This can be coupled with an LC system (LC-MS).

  • Ionization Mode: Positive or negative ion mode can be selected.

  • Sample Introduction: The sample can be introduced via direct infusion or through the LC system as described above.[7]

  • Mass Range: Scan a mass range appropriate for the expected molecular weight (for C₁₁H₁₀N₂O₂, the expected monoisotopic mass is approximately 202.07 Da).

  • Typical ESI Conditions:

    • Capillary Voltage: ~3.5 kV[7]

    • Cone Voltage: ~30 V[7]

    • Source Temperature: ~120 °C[7]

    • Desolvation Temperature: ~350 °C[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: An NMR spectrometer with a minimum field strength of 400 MHz is recommended for good spectral resolution.[6]

  • Solvent: A suitable deuterated solvent that fully dissolves the sample, such as DMSO-d₆ or CDCl₃.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): Can be used for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
  • Instrumentation: An FT-IR spectrometer.

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable IR-transparent solvent.

  • Data Acquisition: Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Analysis: The presence of characteristic absorption bands for the N-H, C=O (aldehyde and amide), and aromatic C-H and C=C bonds confirms the presence of the key functional groups.[5]

References

Navigating the Assay Maze: A Comparative Guide to the Cross-Reactivity of 2-(3-formyl-1H-indol-1-yl)acetamide and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with indole-based compounds, understanding their potential for cross-reactivity in various assays is paramount to generating accurate and reproducible data. This guide provides a comparative analysis of assays where 2-(3-formyl-1H-indol-1-yl)acetamide, a synthetic indole derivative, and structurally similar molecules may exhibit off-target effects or interference. While specific experimental data on the cross-reactivity of this compound is not extensively available in the public domain, this guide draws upon data from related indole compounds to highlight key considerations for assay selection and data interpretation.

Comparison of Indole Detection Assays

The detection and quantification of indole and its derivatives are crucial in various research areas, from microbiology to clinical diagnostics. However, common colorimetric assays can suffer from cross-reactivity with other indole analogs.

AssayPrincipleTarget Molecule(s)Known Cross-ReactivityDetection LimitReference
Kovács Assay Reaction of p-dimethylaminobenzaldehyde (DMAB) with the indole ring to form a red-violet colored compound.IndoleReacts with a wide variety of indole-containing compounds, including 3-methylindole (skatole), indoxyl sulfate, and indole-3-propionic acid.[1][2]Microgram amounts[1]
Hydroxylamine-Based Indole Assay (HIA) A more specific chemical reaction for indole.IndoleDoes not detect other naturally occurring indole analogs like 3-methylindole, indoxyl sulfate, or indole-3-propionic acid.[1]Microgram amounts[1]
Cell Biolabs, Inc. Indole Assay Kit Proprietary chemistry to form a colored product from indole.Free IndoleDoes not react with 3-methylindole (skatole) or other derivatives.[2]As low as 31 µM[2]
Sigma-Aldrich Indole Assay Kit (MAK326) Modified Ehrlich's and Kovac's reagents, reacting with indole to produce a colored compound at 565 nm.Indole and its derivatives (e.g., urinary indican/indoxyl sulfate).Does not distinguish between indole, indican, or indoxyl sulfate. Will likely detect other indole derivatives if the reactive carbon is available.3 to 100 µM

Potential Biological Cross-Reactivity and Off-Target Effects

Indole derivatives are known to interact with a wide range of biological targets, leading to potential cross-reactivity in cell-based and in vivo assays. The diverse biological activities of various indole-acetamide and related structures are summarized below. This highlights the importance of comprehensive selectivity profiling for any new indole-based compound.

Compound ClassPrimary Target/ActivityPotential Off-Target Effects/Cross-ReactivitiesReference
Indole-3-acetic acid (IAA) derivatives Anticancer (selective cytotoxicity against cancer cell lines)May interfere with cell cycle progression and apoptosis pathways in non-target cells.[3]
Indole-based compounds Antimicrobial (disrupt bacterial membranes, inhibit biofilm formation)Could exhibit cytotoxicity to mammalian cells at high concentrations.[4]
N-acetamide indoles Antimalarial (target PfATP4)Potential for interaction with other ATPases or ion channels.[5][6]
2-((indol-3-yl)thio)-N-benzyl-acetamides SARS-CoV-2 RdRp inhibitorsPotential to inhibit other viral or host cell polymerases.[7]
N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides Covalent inhibitors of KRASG12CPotential for off-target covalent modification of other proteins with reactive cysteines.[8]
N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Anticancer (induce apoptosis)May activate caspases in non-cancerous cells, leading to toxicity.[9]
Indole-3-acetamides Antihyperglycemic (α-Amylase inhibition) and antioxidantPotential to inhibit other glycoside hydrolases or interact with redox-sensitive pathways.[10]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives Tubulin polymerization inhibitorsMay disrupt microtubule dynamics in non-cancerous, rapidly dividing cells.[11]
Indole-2-carboxamide and 3-acetamide derivatives Antioxidant (Heme oxygenase activation, DPPH inhibition)Could modulate cellular redox state and affect multiple signaling pathways.[12]

Experimental Protocols

Kovács Assay for Indole Detection

This protocol is a standard method for detecting indole production by microorganisms.

Materials:

  • Kovács Reagent:

    • p-dimethylaminobenzaldehyde (5 g)

    • Amyl alcohol (75 mL)

    • Concentrated hydrochloric acid (25 mL)

  • Bacterial culture grown in tryptophan-rich medium (e.g., peptone water)

  • Test tubes

Procedure:

  • Grow the bacterial culture in a suitable broth for 24-48 hours.

  • Add 5-10 drops of Kovács reagent to the culture broth.

  • Gently shake the tube.

  • Observe for a color change within 1-2 minutes. A red or pink layer at the top indicates a positive result for indole production.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cells.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in a complete medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

Visualizing Workflows and Pathways

To aid in understanding the experimental processes and potential biological interactions, the following diagrams are provided.

G cluster_workflow Indole Detection Assay Workflow start Bacterial Culture in Tryptophan-Rich Medium add_reagent Add Detection Reagent (e.g., Kovács Reagent) start->add_reagent incubation Incubate add_reagent->incubation readout Observe Color Change (Colorimetric Readout) incubation->readout analysis Quantify Indole Concentration readout->analysis

Caption: A generalized workflow for colorimetric indole detection assays.

G cluster_pathway Potential Signaling Pathway Interactions of Indole Derivatives Indole_Derivative Indole Derivative (e.g., this compound) Target_Kinase Target Kinase (e.g., KRAS) Indole_Derivative->Target_Kinase Inhibition Off_Target_Kinase Off-Target Kinase Indole_Derivative->Off_Target_Kinase Cross-reactivity (Inhibition/Activation) Downstream_Effector Downstream Effector (e.g., ERK) Target_Kinase->Downstream_Effector Activation Apoptosis Apoptosis Target_Kinase->Apoptosis Inhibition of Anti-Apoptotic Signal Toxicity Potential Toxicity Off_Target_Kinase->Toxicity Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation

Caption: Illustrative signaling pathway showing potential on- and off-target effects.

References

Comparative Analysis of 2-(3-formyl-1H-indol-1-yl)acetamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(3-formyl-1H-indol-1-yl)acetamide analogs. It details their structure-activity relationships (SAR) with a focus on anticancer and enzyme inhibitory activities, presenting supporting experimental data and methodologies.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Analogs of this compound have emerged as a versatile class of compounds exhibiting a range of biological activities. This guide synthesizes findings from various studies to elucidate the key structural features governing their efficacy and selectivity.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the indole ring, the acetamide nitrogen, and the formyl group.

1. Substitutions on the Acetamide Nitrogen:

The substituent on the acetamide nitrogen plays a crucial role in determining the biological activity. A diverse range of aromatic and heterocyclic moieties have been incorporated at this position, leading to compounds with potent anticancer and enzyme inhibitory properties.

For instance, a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. Among the synthesized compounds, compound 5r demonstrated the most potent activity against HepG2 cells, with an IC50 value of 10.56 ± 1.14 μM[1]. This suggests that bulky, lipophilic groups like the adamantane moiety can enhance anticancer activity.

In another study, indole-3-acetamides were investigated as potential antihyperglycemic and antioxidant agents. The introduction of various substituted anilines at the acetamide nitrogen resulted in a range of activities. Notably, compound 15 , a halide-containing analog, was the most active α-amylase inhibitor with an IC50 value of 1.09 ± 0.11 μM[2].

2. Modifications of the Indole Core:

Alterations to the indole nucleus itself also have a profound impact on activity. The presence of a formyl group at the C3 position is a key feature, but modifications at other positions have been explored.

For example, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed as tubulin polymerization inhibitors. Compound 7d from this series exhibited potent antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines with IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM, respectively[3]. This highlights the importance of the N1-methyl group on the indole and the nature of the acetamide substituent.

Furthermore, a study on 2-(3-indolyl)acetamides and their oxazoline analogues as anticancer agents revealed that the N-hydroxyl group, previously thought to be essential, is not necessary for high potency in vitro[4]. This finding opens up new avenues for designing analogs with improved metabolic stability.

3. Bioisosteric Replacement of the Formyl Group:

While the 3-formyl group is a common feature, its bioisosteric replacement can lead to compounds with different or improved activity profiles. For instance, replacing the formyl group with other electron-withdrawing groups or moieties capable of hydrogen bonding could modulate the interaction with biological targets.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound analogs and related derivatives from various studies.

Table 1: Anticancer Activity of Indole Acetamide Analogs

CompoundStructureCell LineIC50 (μM)Reference
5r N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamideHepG210.56 ± 1.14[1]
7d N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamideHeLa0.52[3]
MCF-70.34[3]
HT-290.86[3]
Amide Analog 2-(2-(2-naphthyl)-1H-indol-3-yl)acetamideMelanoma0.2 - 0.3 (GI50)[4]

Table 2: Enzyme Inhibitory Activity of Indole Acetamide Analogs

CompoundTarget EnzymeIC50 (μM)Reference
8c Butyrylcholinesterase (BChE)3.94[5][6]
15 α-Amylase1.09 ± 0.11[2]

Experimental Protocols

General Procedure for the Synthesis of Indole-3-acetamides:

A common synthetic route involves the coupling of indole-3-acetic acid with various substituted anilines.[2][7]

  • Indole-3-acetic acid (1 mmol) is dissolved in acetonitrile (20 mL).

  • Pyridine (0.8 mL) and 1,1'-carbonyldiimidazole (CDI) (1 equivalent) are added, and the mixture is stirred for 45 minutes at room temperature.

  • The corresponding aniline is then added to the reaction mixture.

  • The mixture is stirred for 2-24 hours, and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • The product is obtained by extraction with dichloromethane and purified by washing with hexane.[2]

In Vitro Cytotoxicity Assay (MTT Assay):

The antiproliferative activity of the synthesized compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazonium bromide) assay.

  • Cancer cells (e.g., HeLa, MCF7, HepG2) are seeded in 96-well plates.

  • After cell attachment, they are treated with different concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Indole_3_acetic_acid Indole-3-acetic Acid Coupling Coupling Reaction (CDI, Pyridine) Indole_3_acetic_acid->Coupling Anilines Substituted Anilines Anilines->Coupling Purification Purification Coupling->Purification Indole_acetamides Indole-3-acetamide Analogs Purification->Indole_acetamides Compound_treatment Compound Treatment Indole_acetamides->Compound_treatment Cell_culture Cancer Cell Culture Cell_culture->Compound_treatment MTT_assay MTT Assay Compound_treatment->MTT_assay Data_analysis Data Analysis (IC50) MTT_assay->Data_analysis SAR_analysis SAR Analysis Data_analysis->SAR_analysis

Caption: General workflow for the synthesis and biological evaluation of indole-3-acetamide analogs.

signaling_pathway Compound Compound 5r (Indole Acetamide Analog) Caspase8 Caspase-8 Compound->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Proposed apoptotic signaling pathway induced by an active indole acetamide analog.[1]

References

A Comparative Efficacy Analysis of Indole-Based Acetamides and Known Anticancer Agents Targeting Tubulin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anticancer efficacy of a novel indole acetamide derivative, N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, hereafter referred to as Indole Acetamide 7d, with established anticancer drugs known to inhibit tubulin polymerization, namely Combretastatin A-4 and Vincristine. This analysis is supported by quantitative experimental data from in vitro studies, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Indole Acetamide 7d and the comparator drugs against various human cancer cell lines. Lower IC50 values are indicative of higher potency.

Table 1: In Vitro Anticancer Activity (IC50, µM)

Compound/DrugHeLa (Cervical Cancer)MCF-7 (Breast Cancer)HT-29 (Colorectal Cancer)1A9 (Ovarian Cancer)518A2 (Melanoma)SH-SY5Y (Neuroblastoma)
Indole Acetamide 7d0.52[1][2]0.34[1][2]0.86[1][2]---
Combretastatin A-4---0.0036[3]0.02[3]-
Vincristine-----0.1[4]

Table 2: Tubulin Polymerization Inhibition

Compound/DrugIC50 (µM)
Indole Acetamide 7dReported to inhibit tubulin polymerization in a manner consistent with colchicine.[1][2]
Combretastatin A-4Binds to β-tubulin with a Kd of 0.4 µM.[3]
Vinblastine (Vinca Alkaloid)0.43 (for porcine brain tubulin)[5]
Vincristine (Vinca Alkaloid)Inhibits tubulin polymerization with a Ki of 85 nM.[4]

Experimental Protocols

Cell Viability Assessment: MTT Assay

The cytotoxic effects of the compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6]

Procedure:

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (Indole Acetamide 7d, Combretastatin A-4, or Vincristine) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: Following incubation, the culture medium was replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours at 37°C.

  • Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO or a detergent solution) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

The inhibitory effect of the compounds on tubulin polymerization was assessed using a fluorescence-based in vitro assay.[8][9][10][11][12]

Principle: This assay monitors the polymerization of tubulin into microtubules in the presence of a fluorescent reporter, such as DAPI (4',6-diamidino-2-phenylindole). DAPI exhibits enhanced fluorescence upon binding to polymerized microtubules. An increase in fluorescence intensity over time indicates microtubule formation, while a reduction or slower rate of increase in the presence of a compound suggests inhibition of polymerization.[10]

Procedure:

  • Reaction Mixture Preparation: A reaction mixture containing purified tubulin (e.g., from porcine brain), a polymerization buffer (e.g., PIPES buffer), GTP, and the fluorescent reporter (DAPI) was prepared on ice.

  • Compound Addition: The test compounds were added to the wells of a 96-well plate at various concentrations.

  • Initiation of Polymerization: The reaction mixture was added to the wells containing the compounds, and the plate was immediately transferred to a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: The fluorescence intensity was measured at regular intervals (e.g., every 90 seconds for 1 hour) at excitation and emission wavelengths of 355 nm and 460 nm, respectively.

  • Data Analysis: The rate of polymerization and the maximum polymer mass were determined from the fluorescence curves. The IC50 value for tubulin polymerization inhibition was calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated.

G Experimental Workflow for Efficacy Comparison cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Indole_Acetamide Indole Acetamide 7d MTT_Assay MTT Cell Viability Assay Indole_Acetamide->MTT_Assay Tubulin_Assay Tubulin Polymerization Assay Indole_Acetamide->Tubulin_Assay Known_Drugs Combretastatin A-4 Vincristine Known_Drugs->MTT_Assay Known_Drugs->Tubulin_Assay Cell_Culture Cancer Cell Lines (HeLa, MCF-7, etc.) Cell_Culture->MTT_Assay IC50_Calc IC50 Value Calculation MTT_Assay->IC50_Calc Tubulin_Assay->IC50_Calc Comparison Efficacy Comparison IC50_Calc->Comparison

Caption: Workflow for comparing the anticancer efficacy of test compounds.

G Microtubule Dynamics and Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by Indole Acetamide & Known Drugs Tubulin_Dimers α/β-Tubulin Dimers Polymerization Polymerization Tubulin_Dimers->Polymerization Inhibition Inhibition of Polymerization Tubulin_Dimers->Inhibition Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin_Dimers Inhibitor Indole Acetamide 7d Combretastatin A-4 Vincristine Inhibitor->Inhibition Disruption Microtubule Disruption Inhibition->Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Inhibition of microtubule polymerization leading to apoptosis.

References

A Comparative Guide to the Spectroscopic Analysis of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic analysis of 2-(3-formyl-1H-indol-1-yl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds. A comparative analysis with related structures is presented to aid researchers, scientists, and drug development professionals in the structural elucidation and verification of this and similar molecules using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data Comparison

Due to the limited availability of directly published experimental ¹H and ¹³C NMR data for this compound, this guide presents a comparative analysis of the expected chemical shifts based on the known spectra of its constituent fragments: indole-3-carboxaldehyde and N-acetylglycine. This approach allows for a robust prediction of the spectroscopic features of the target molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of protons in a molecule. The table below compares the experimental data for indole-3-carboxaldehyde and N-acetylglycine with the predicted shifts for this compound.

Proton Assignment Indole-3-carboxaldehyde (DMSO-d₆) Chemical Shift (δ, ppm) [1]N-Acetylglycine (D₂O) Chemical Shift (δ, ppm) [2][3]Predicted this compound Chemical Shift (δ, ppm)
H-2 (indole)~8.3N/A~8.4
H-4 (indole)~8.1N/A~8.2
H-5 (indole)~7.2N/A~7.3
H-6 (indole)~7.2N/A~7.3
H-7 (indole)~7.5N/A~7.6
CHO~10.0N/A~10.1
N-CH₂N/A3.73~5.0
NH (amide)N/AN/A~8.5 (broad)
CONH₂N/AN/A~7.5 and ~7.0 (two broad singlets)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The following table compares the experimental data for indole-3-carboxaldehyde and N-acetylglycine with the predicted chemical shifts for the target compound.

Carbon Assignment Indole-3-carboxaldehyde (CDCl₃) Chemical Shift (δ, ppm) [4]N-Acetylglycine (D₂O) Chemical Shift (δ, ppm) [3]Predicted this compound Chemical Shift (δ, ppm)
C-2 (indole)135.75N/A~138
C-3 (indole)118.38N/A~119
C-3a (indole)124.39N/A~125
C-4 (indole)123.04N/A~124
C-5 (indole)121.88N/A~122
C-6 (indole)120.55N/A~121
C-7 (indole)111.70N/A~112
C-7a (indole)136.79N/A~137
CHO185.34N/A~185
N-CH₂N/A43.677~48
C=O (amide)N/A177.267~170

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds like this compound is provided below.

Sample Preparation [5]

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube, ensuring the final solution height is approximately 4-5 cm.

  • Cap the NMR tube and ensure the sample is fully dissolved and the solution is homogeneous.

NMR Spectrometer Setup and Data Acquisition [6]

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR :

    • Acquire a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Set the number of scans based on the sample concentration (e.g., 16-64 scans).

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase the resulting spectrum.

  • For ¹³C NMR :

    • Acquire a proton-decoupled spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

    • Apply a Fourier transform and phase the spectrum.

  • Reference the spectra using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Visualizations

The following diagrams illustrate the chemical structure and a logical workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

workflow start Start: Purified Compound sample_prep Sample Preparation (Dissolve in Deuterated Solvent) start->sample_prep nmr_acquisition NMR Data Acquisition (1H, 13C, and 2D spectra) sample_prep->nmr_acquisition data_processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acquisition->data_processing spectral_analysis Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) data_processing->spectral_analysis comparison Comparison with Reference Data (Indole-3-carboxaldehyde, N-acetylglycine) spectral_analysis->comparison structure_verification Structure Verification comparison->structure_verification end End: Confirmed Structure structure_verification->end

Caption: Workflow for spectroscopic analysis.

References

A Comparative Guide to the In Vivo and In Vitro Activity of Indole Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a comprehensive search of scientific literature did not yield specific in vivo and in vitro comparative studies for 2-(3-formyl-1H-indol-1-yl)acetamide. This guide, therefore, presents a comparative analysis of structurally related indole acetamide derivatives to provide a framework for understanding their potential biological activities. The data and experimental protocols are compiled from various studies on analogs and should be considered representative of the broader class of indole acetamides.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] When functionalized with an acetamide group, these molecules exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory effects.[2][3] This guide provides an objective comparison of the performance of various indole acetamide derivatives in both laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data.

Data Presentation: A Comparative Analysis of Efficacy

The following tables summarize the in vitro and in vivo efficacy of selected indole acetamide derivatives from various studies to provide a clear comparison of their potential therapeutic activities.

Table 1: In Vitro Anticancer Activity of Indole Acetamide Derivatives
Compound ID/ClassCancer Cell LineAssayIC50 (µM)Reference
Indole-chalcone derivative (Compound 4)Various (6 human cancer cell lines)Not Specified0.006 - 0.035[2]
Amino-acetamide indole derivative (Compound 28)HCT116 (Colon)Not Specified11.99[4]
Amino-acetamide indole derivative (Compound 28)PC-3 (Prostate)Not Specified14.43[4]
Indole-aryl-amide derivativeHT29 (Colon)Not Specified2.61[5]
Indole-aryl-amide derivativePC3 (Prostate)Not Specified0.39[5]
Indole-aryl-amide derivativeJurkat J6 (Leukemia)Not Specified0.37[5]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d)HeLa (Cervical)Not Specified0.52[6]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d)MCF-7 (Breast)Not Specified0.34[6]
N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d)HT-29 (Colon)Not Specified0.86[6]
Table 2: In Vivo Anticancer Activity of Indole Derivatives
Compound ID/ClassAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Indole-chalcone derivative (Compound 4)Xenograft model of MHCC-97H cellsHepatocellular CarcinomaNot Specified75.4%[2]
Indole-isoquinoline acrylonitrile prodrugMouse model of paclitaxel-resistant colon cancerColon Cancer80 mg/kg, twice a day (oral)76%[7]
HDAC inhibitor with indole moiety (Compound 42)HCT116 xenograft mouse modelColon CancerNot Specifiedup to 71.79%[2]
Tubulin-targeting indole derivative (Compound 3)Mouse xenograft model of MGC-803 cellsGastric Cancer15 mg/kg and 30 mg/kg70% and 80%[2]
Table 3: In Vitro Anti-inflammatory Activity of Indole Acetamide Derivatives
Compound ID/ClassCell LineAssayParameter MeasuredIC50 (µM)Reference
Ursolic acid indole derivative (UA-1)RAW 264.7Nitric Oxide InhibitionNitric Oxide (NO)2.2 ± 0.4[3]
Oleanolic acid indole derivative (Compound 119)BV2Nitric Oxide InhibitionNitric Oxide (NO)43.8% inhibition at 8 µM[8]
Oleanolic acid indole derivative (Compound 120)BV2Nitric Oxide InhibitionNitric Oxide (NO)54.8% inhibition at 8 µM[8]
Indole-3-acetic acidRAW264.7LPS-induced inflammationIL-1β, IL-6, MCP-1Significant amelioration[9]
Table 4: In Vivo Anti-inflammatory Activity of Indole Derivatives
Compound ID/ClassAnimal ModelInflammation ModelKey FindingsReference
Ursolic acid indole derivative (UA-1)MiceLPS-induced systemic inflammationSignificantly lowered NO, TNF-α, IL-6, IL-1β[3]
Oleanolic acid indole derivatives (Compounds 8 & 9)MiceTPA-induced ear inflammationPotent anti-inflammatory effects[10]
Indole-3-ethylsulfamoylphenylacrylamides (Compound 9)Animal modelCarrageenan-induced acute inflammationReduced inflammation[11]
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide (Compound S3)Not SpecifiedCarrageenan-induced paw edemaSignificant anti-inflammatory activity[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly cited in the evaluation of indole acetamide derivatives.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell viability by measuring the metabolic activity of cells.[13]

  • Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 3 x 10⁷ cells/L and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] The IC50 value is then calculated from the dose-response curve.

In Vivo Anticancer Efficacy (Xenograft Mouse Model)

This protocol describes a general procedure for evaluating the antitumor activity of a compound in a living organism.[14]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Regularly measure the tumor dimensions with calipers to monitor growth.

  • Compound Administration: Once tumors reach a predetermined size, randomize the mice into control and treatment groups. Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors. Further analysis, such as histopathology, can also be performed.

In Vitro Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in stimulated macrophage cells.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Cell Stimulation: Seed the cells in 96-well plates and treat them with the test compound at various concentrations for 1 hour before stimulating with lipopolysaccharide (LPS).

  • Nitrite Measurement: After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the study of indole acetamide derivatives.

G cluster_0 In Vitro Screening cluster_1 In Vivo Testing Compound Synthesis Compound Synthesis Primary Screening Primary Screening Compound Synthesis->Primary Screening Test Compound Dose-Response Studies Dose-Response Studies Primary Screening->Dose-Response Studies Active Compounds Hit Confirmation Hit Confirmation Dose-Response Studies->Hit Confirmation Potent Compounds Mechanism of Action Studies Mechanism of Action Studies Hit Confirmation->Mechanism of Action Studies Confirmed Hits Animal Model Selection Animal Model Selection Mechanism of Action Studies->Animal Model Selection Toxicity Studies Toxicity Studies Animal Model Selection->Toxicity Studies Efficacy Studies Efficacy Studies Toxicity Studies->Efficacy Studies Pharmacokinetic Studies Pharmacokinetic Studies Efficacy Studies->Pharmacokinetic Studies

Caption: General experimental workflow for drug discovery.

G cluster_0 PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Indole Acetamide Derivative Indole Acetamide Derivative Indole Acetamide Derivative->PI3K inhibits Indole Acetamide Derivative->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival Indole Acetamide Derivative Indole Acetamide Derivative Indole Acetamide Derivative->Raf inhibits Indole Acetamide Derivative->MEK inhibits

Caption: Modulation of the MAPK/ERK signaling pathway.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(3-formyl-1H-indol-1-yl)acetamide. Adherence to these procedures is essential for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety Considerations

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Nitrile rubber gloves with a minimum thickness of 0.11 mm should be worn.[1]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation or aerosolization, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Quantitative Data Summary

The following table summarizes key hazard and disposal information derived from related compounds, which should serve as a precautionary guide for handling this compound.

ParameterIndole DerivativesAcetamideRecommendation for this compound
GHS Hazard Statements May cause respiratory irritation, skin irritation, and serious eye irritation.[2][3]Suspected of causing cancer.[4][5]Treat as a hazardous substance with the potential for toxicity, skin/eye irritation, and long-term health effects.
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[2][3]Dispose of contents/container to a hazardous or special waste collection point, in accordance with local, regional, national, and/or international regulations.[4][6]Dispose of as hazardous chemical waste. Do not dispose of in general waste or down the drain.[1][6]

Experimental Protocol: Waste Disposal

The primary and most critical step in the disposal of this compound is to treat it as hazardous chemical waste.

Methodology for Waste Collection and Disposal:
  • Containerization:

    • Place waste this compound and any contaminated materials (e.g., weighing paper, gloves, absorbent pads) into a designated, sealable, and chemically resistant waste container.

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, secure, cool, and dry area away from incompatible materials.[7]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.

    • Provide the waste manifest with the full chemical name and quantity of the waste.

    • Follow all institutional and regulatory procedures for the handover of hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate the work area and any reusable equipment that came into contact with the chemical.

    • Collect all cleaning materials (e.g., contaminated wipes) and dispose of them as hazardous waste in the same container.

Disposal Workflow

A START: Handling Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Store Container in a Secure, Cool, Dry Area C->D E Contact EHS or Certified Waste Disposal Contractor D->E F Follow Waste Handover Procedures E->F G Decontaminate Workspace and Equipment F->G I END: Proper Disposal Complete F->I H Collect Cleaning Materials as Hazardous Waste G->H H->C Add to waste container

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(3-formyl-1H-indol-1-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Summary

Based on the toxicological profiles of related indole and acetamide compounds, 2-(3-formyl-1H-indol-1-yl)acetamide should be handled with caution. Potential hazards may include:

  • Skin, eye, and respiratory tract irritation.[2][3][4]

  • Harmful if swallowed or inhaled.[3][5]

  • Some related compounds are suspected carcinogens.[6][7]

A thorough risk assessment should be conducted by qualified personnel before beginning any experimental work.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound. The minimum required PPE is outlined below.

Protection TypeSpecific RecommendationRationale
Respiratory Protection A NIOSH-approved N95 dust mask or higher is required when handling the solid compound.[2] For procedures with a higher risk of aerosolization, a full face-piece chemical cartridge-type respirator should be considered.[8]To prevent inhalation of dust particles which may cause respiratory irritation.[2][3][4]
Eye and Face Protection Chemical safety goggles are mandatory.[2][9] A face shield should be worn in addition to goggles when there is a significant splash hazard.[8][9]To protect against eye irritation from dust or splashes.[2][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile) are required. Double gloving is recommended for added protection.[10] Gloves should be inspected before use and changed immediately if contaminated.To prevent skin contact, as related compounds can cause skin irritation.[2][3][4]
Body Protection A fully buttoned lab coat is the minimum requirement.[10] For tasks with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[10]To minimize skin exposure to the compound.[2]
Footwear Closed-toe shoes are mandatory in the laboratory.[10]To protect feet from potential spills.

Operational Plan for Safe Handling

A systematic workflow is crucial to minimize exposure and prevent contamination. All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood.[10]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review Safety Data Sheet (SDS) for Analogous Compounds prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area (Fume Hood) prep2->prep3 handle1 Weigh Solid Compound Carefully to Avoid Dust prep3->handle1 handle2 Slowly Add Solid to Solvent to Dissolve handle1->handle2 handle3 Keep Container Covered When Possible handle2->handle3 post1 Clean Equipment and Work Surface handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Remove PPE and Wash Hands Thoroughly post2->post3 disp1 Dispose of Waste According to Institutional and Local Regulations post2->disp1 disp2 Store Waste in a Designated, Secure Area disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

Experimental Protocols

Weighing the Compound:

  • Ensure the chemical fume hood is functioning correctly.[10]

  • Cover the balance and surrounding work surface with absorbent, disposable bench paper.[10]

  • Don all required PPE as outlined in the table above.

  • Carefully transfer the desired amount of the solid compound to a weighing vessel using a dedicated spatula to minimize dust generation.[10]

Preparing Solutions:

  • In the fume hood, slowly add the weighed solid to the chosen solvent to avoid splashing.[10]

  • Keep the container covered as much as possible during dissolution.

  • Handle all solutions containing the compound with the same level of precaution as the solid.[10]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid materials, including gloves, bench paper, and weighing paper, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of this material down the drain.[11]

Disposal Procedure:

  • All waste must be treated as hazardous chemical waste.[11]

  • Dispose of the contents and container at an approved waste disposal plant, in accordance with local, regional, and national regulations.[6][11]

  • Store waste containers in a cool, dry, and well-ventilated secure area pending pickup by a certified waste disposal service.[11]

Accidental Release Measures:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11]

  • Wipe down the spill site thoroughly after material pickup is complete.[11]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-formyl-1H-indol-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-formyl-1H-indol-1-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.